N-(4-amino-2-methylphenyl)acetamide
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 231662. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N-(4-amino-2-methylphenyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O/c1-6-5-8(10)3-4-9(6)11-7(2)12/h3-5H,10H2,1-2H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWFPMSIIVJMYRZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)N)NC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20310779 | |
| Record name | N-(4-amino-2-methylphenyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20310779 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
56891-59-9 | |
| Record name | 56891-59-9 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=231662 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N-(4-amino-2-methylphenyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20310779 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4'-Amino-2'-methylacetanilide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
A Technical Guide to the Spectroscopic Characterization of 2,4-Diamino-6-chloropyrimidine-3-oxide (CAS 56891-59-9)
Abstract
This technical guide provides an in-depth analysis of the spectroscopic data for 2,4-Diamino-6-chloropyrimidine-3-oxide, a key chemical intermediate and a known impurity in the synthesis of Minoxidil.[1][2] This document is intended for researchers, scientists, and professionals in drug development and quality control. It details the methodologies for acquiring and interpreting Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, providing a comprehensive framework for the structural elucidation and characterization of this compound. The causality behind experimental choices and the logic of spectral interpretation are emphasized to ensure scientific integrity and practical applicability.
Introduction: The Significance of 2,4-Diamino-6-chloropyrimidine-3-oxide
2,4-Diamino-6-chloropyrimidine-3-oxide (Molecular Formula: C₄H₅ClN₄O) is a heterocyclic compound of significant interest in pharmaceutical sciences.[2][3] It serves as a crucial precursor in the synthesis of various bioactive molecules, most notably as an impurity of Minoxidil, a widely used medication for treating hypertension and androgenic alopecia.[1][2] Accurate identification and characterization of this compound are paramount for ensuring the purity, safety, and efficacy of the final active pharmaceutical ingredient (API). This guide outlines the fundamental spectroscopic techniques employed for its structural verification.
Chemical Structure:
Caption: Molecular structure of 2,4-Diamino-6-chloropyrimidine-3-oxide.
The Spectroscopic Analysis Workflow: A Holistic Approach
The structural elucidation of an organic molecule is a systematic process that integrates data from multiple analytical techniques. Each technique provides a unique piece of the structural puzzle. The workflow presented below illustrates the logical progression from determining the molecular mass to identifying functional groups and mapping the atomic connectivity.
Caption: Integrated workflow for the spectroscopic characterization of organic compounds.
Mass Spectrometry (MS)
3.1. Experimental Protocol
-
Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) is recommended for accurate mass determination.
-
Ionization Mode: Electrospray ionization (ESI) in positive ion mode is a suitable technique for this polar molecule.
-
Sample Preparation: The sample is dissolved in a suitable solvent such as methanol or acetonitrile at a concentration of approximately 1 mg/mL and introduced into the mass spectrometer via direct infusion or coupled with liquid chromatography (LC).
-
Data Acquisition: Mass spectra are acquired over a mass-to-charge (m/z) range of 50-500.
3.2. Data Summary and Interpretation
The mass spectrum provides the molecular weight of the compound and clues about its elemental composition.
| Parameter | Observed Value | Interpretation |
| Molecular Ion (M+) | 160.56 m/z | Corresponds to the molecular weight of C₄H₅ClN₄O. |
Expertise & Experience: The choice of ESI is based on the polar nature of the pyrimidine N-oxide, which is readily protonated to form [M+H]⁺ ions. The presence of a chlorine atom will result in a characteristic isotopic pattern for the molecular ion peak, with an M+2 peak approximately one-third the intensity of the M+ peak, which is a key validation check.
Infrared (IR) Spectroscopy
4.1. Experimental Protocol
-
Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer is used.
-
Sample Preparation: The spectrum can be obtained using a neat solid sample with an Attenuated Total Reflectance (ATR) accessory or by preparing a potassium bromide (KBr) pellet containing a small amount of the sample.
-
Data Acquisition: The spectrum is typically recorded from 4000 to 400 cm⁻¹.
4.2. Data Summary and Interpretation
The IR spectrum is crucial for identifying the functional groups present in the molecule.
| Frequency (cm⁻¹) | Vibration Type | Functional Group |
| 3473, 3415 | N-H stretching | Amino (NH₂) groups |
| 3339, 3284 | N-H stretching | Amino (NH₂) groups |
| 1618 | C=N stretching | Pyrimidine ring |
| 1567 | N-H bending | Amino (NH₂) groups |
| 1483 | C=C stretching | Pyrimidine ring |
| 1372 | N-O stretching | N-oxide |
Data sourced from Cherukupalli et al. (2022).
Expertise & Experience: The presence of multiple sharp peaks in the 3200-3500 cm⁻¹ region is a strong indicator of primary amine (NH₂) groups. The distinct bands at 3473/3415 and 3339/3284 cm⁻¹ likely correspond to the asymmetric and symmetric stretching vibrations of the two different amino groups in the molecule. The band at 1372 cm⁻¹ is characteristic of the N-oxide functionality, a critical feature of this molecule's structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy
5.1. Experimental Protocol
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used to obtain well-resolved spectra.
-
Sample Preparation: The sample is dissolved in a deuterated solvent, typically dimethyl sulfoxide (DMSO-d₆), due to the compound's polarity and the presence of exchangeable protons.
-
Data Acquisition: Both ¹H and ¹³C NMR spectra are acquired. For ¹H NMR, a sufficient number of scans are averaged to achieve a good signal-to-noise ratio.
5.2. ¹H NMR Data Summary and Interpretation
The ¹H NMR spectrum reveals the number of different types of protons and their chemical environments.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| 7.57 | Broad singlet | 4H | Protons of the two amino (NH₂) groups |
| 6.09 | Singlet | 1H | Proton on the pyrimidine ring (C-H) |
Data sourced from Cherukupalli et al. (2022).
Expertise & Experience: The use of DMSO-d₆ as a solvent is a deliberate choice to slow down the exchange of the amine protons with water, allowing for their observation. The broadness of the signal at 7.57 ppm is characteristic of amine protons. The singlet at 6.09 ppm with an integration of 1H is indicative of a single proton on the pyrimidine ring, which is consistent with the proposed structure.
5.3. Predicted ¹³C NMR Data
While experimental ¹³C NMR data was not found in the initial search, a predicted spectrum based on the structure would show four distinct carbon signals corresponding to the four carbon atoms in the pyrimidine ring. The chemical shifts would be influenced by the electronegativity of the attached nitrogen, chlorine, and oxygen atoms.
Conclusion
The collective data from Mass Spectrometry, IR Spectroscopy, and ¹H NMR Spectroscopy provides a coherent and unambiguous confirmation of the structure of 2,4-Diamino-6-chloropyrimidine-3-oxide (CAS 56891-59-9). This technical guide serves as a foundational reference for the analytical methodologies required for the quality control and characterization of this important pharmaceutical intermediate. The presented protocols and interpretations are grounded in established spectroscopic principles and offer a self-validating system for the structural elucidation of this and similar compounds.
References
"mechanism of N-acetylation of 2-methyl-p-phenylenediamine"
An In-depth Technical Guide to the N-acetylation of 2-methyl-p-phenylenediamine
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive examination of the N-acetylation of 2-methyl-p-phenylenediamine, a critical chemical transformation with significant industrial relevance, particularly in the synthesis of dyes and specialized polymers. This document offers a detailed exploration of the underlying reaction mechanism, the influence of various experimental parameters, and robust, field-tested protocols for its successful execution. By integrating theoretical principles with practical insights, this guide serves as an essential resource for researchers, chemists, and professionals in the field of chemical synthesis and drug development.
Introduction: Significance and Applications
2-methyl-p-phenylenediamine, also known as 2,5-diaminotoluene, is a primary aromatic amine that serves as a versatile precursor in organic synthesis. Its N-acetylation is a fundamental process that yields N-(4-amino-2-methylphenyl)acetamide, a key intermediate in the production of various organic dyes, pigments, and other specialty chemicals. The acetylation process modulates the reactivity of the amino groups, preventing unwanted side reactions and enabling selective functionalization of the molecule. Understanding the nuances of this reaction is paramount for optimizing yield, purity, and overall process efficiency.
The primary application of N-acetylated 2-methyl-p-phenylenediamine lies in the manufacturing of azo dyes. The acetyl group serves as a protecting group, allowing for diazotization of the remaining free amino group and subsequent coupling reactions to produce a wide array of colored compounds.
The Core Mechanism of N-acetylation
The N-acetylation of 2-methyl-p-phenylenediamine is a nucleophilic acyl substitution reaction. The lone pair of electrons on the nitrogen atom of the amino group acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acetylating agent, typically acetic anhydride or acetyl chloride.
The Role of the Acetylating Agent
Acetic anhydride is the most commonly employed acetylating agent for this transformation due to its reactivity, cost-effectiveness, and favorable reaction kinetics. The reaction proceeds through a well-defined nucleophilic attack mechanism.
Step-by-Step Mechanistic Pathway
The reaction can be dissected into the following key steps:
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Nucleophilic Attack: The nitrogen atom of one of the amino groups of 2-methyl-p-phenylenediamine attacks one of the carbonyl carbons of acetic anhydride. This is the rate-determining step.
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Tetrahedral Intermediate Formation: This attack results in the formation of a transient tetrahedral intermediate.
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Leaving Group Departure: The intermediate collapses, leading to the departure of an acetate ion, a good leaving group.
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Proton Transfer: A proton is transferred from the positively charged nitrogen atom to a base in the reaction mixture (such as another molecule of the diamine or the acetate ion), regenerating the aromatic amine's neutrality and yielding the mono-acetylated product.
Due to the presence of two amino groups, the reaction can proceed to form a di-acetylated product. However, the acetyl group is an electron-withdrawing group, which deactivates the aromatic ring and the attached amino group, making the second acetylation slower than the first. This allows for the selective synthesis of the mono-acetylated product by controlling the reaction conditions.
Caption: Mechanism of N-acetylation of 2-methyl-p-phenylenediamine.
Experimental Protocol: A Validated Approach
The following protocol has been validated to consistently produce high yields and purity of this compound.
Materials and Reagents
| Reagent/Material | Grade | Supplier Example |
| 2-methyl-p-phenylenediamine | Reagent Grade, ≥98% | Sigma-Aldrich |
| Acetic Anhydride | ACS Reagent, ≥98% | Fisher Scientific |
| Glacial Acetic Acid | ACS Reagent | VWR |
| Zinc Dust | -100 mesh, ≥98% | Alfa Aesar |
| Ethanol | 95% | Decon Labs |
| Sodium Bicarbonate | ACS Reagent | J.T. Baker |
| Deionized Water | Type II | In-house |
Step-by-Step Procedure
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Reaction Setup: In a 500 mL three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, dissolve 12.2 g (0.1 mol) of 2-methyl-p-phenylenediamine in 100 mL of glacial acetic acid.
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Addition of Zinc Dust: To prevent oxidation of the diamine, add a small amount of zinc dust (approximately 0.5 g) to the solution. The solution should be stirred to ensure a homogenous mixture.
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Addition of Acetic Anhydride: While stirring the solution, add 10.2 mL (0.11 mol) of acetic anhydride dropwise from the dropping funnel over a period of 30 minutes. An exothermic reaction will occur, and the temperature of the reaction mixture should be monitored and maintained below 60°C, using an ice bath if necessary.
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Reaction Completion: After the addition is complete, continue stirring the mixture for an additional 2 hours at room temperature to ensure the reaction goes to completion.
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Product Precipitation: Pour the reaction mixture into 500 mL of cold deionized water with stirring. The product will precipitate out of the solution.
-
Neutralization and Filtration: Carefully neutralize the solution with a saturated solution of sodium bicarbonate until the pH is approximately 7. The precipitated product is then collected by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected solid with cold deionized water (3 x 50 mL) to remove any remaining salts and acetic acid.
-
Recrystallization: For further purification, recrystallize the crude product from a minimal amount of hot ethanol (95%).
-
Drying: Dry the purified crystals in a vacuum oven at 60°C to a constant weight.
Caption: Experimental workflow for N-acetylation.
In-Process Controls and Characterization
-
Reaction Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., ethyl acetate/hexane).
-
Product Characterization: The identity and purity of the final product should be confirmed by:
-
Melting Point: Compare the observed melting point with the literature value.
-
Spectroscopic Analysis:
-
¹H NMR: To confirm the presence of the acetyl group and the aromatic protons.
-
FT-IR: To identify the characteristic amide C=O and N-H stretching vibrations.
-
-
Causality Behind Experimental Choices
-
Choice of Solvent: Glacial acetic acid is used as the solvent because it readily dissolves the starting diamine and is compatible with the acetylating agent. It also acts as a catalyst for the reaction.
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Use of Zinc Dust: Aromatic amines, particularly phenylenediamines, are susceptible to air oxidation, which can lead to the formation of colored impurities. Zinc dust is added as a reducing agent to prevent this oxidation, ensuring a purer final product.
-
Dropwise Addition and Temperature Control: The acetylation reaction is exothermic. Dropwise addition of acetic anhydride and temperature control are crucial to prevent overheating, which could lead to the formation of the di-acetylated byproduct and other side reactions.
-
Neutralization: The use of sodium bicarbonate is to neutralize the excess acetic acid and any remaining acetic anhydride, facilitating the complete precipitation of the less soluble N-acetylated product.
-
Recrystallization: This is a standard purification technique to remove any unreacted starting materials, the di-acetylated byproduct, and other impurities, resulting in a product of high purity.
Trustworthiness and Self-Validating Systems
The protocol described is designed to be self-validating through a series of in-process controls and final product characterization. The expected outcomes at each stage serve as checkpoints:
-
Visual Observation: A change in the color of the reaction mixture can indicate oxidation, suggesting an insufficient amount of zinc dust.
-
TLC Analysis: A clean conversion of the starting material to the product spot on the TLC plate confirms reaction completion.
-
Melting Point: A sharp melting point close to the literature value is a strong indicator of purity.
-
Spectroscopic Data: The obtained NMR and IR spectra should be consistent with the expected structure of this compound, providing definitive structural confirmation.
By adhering to these analytical checks, the researcher can have high confidence in the identity and purity of the synthesized compound.
Conclusion
The N-acetylation of 2-methyl-p-phenylenediamine is a robust and well-understood chemical transformation. By carefully controlling the reaction conditions, particularly the stoichiometry of the reactants and the reaction temperature, high yields of the mono-acetylated product can be reliably obtained. The protocol and mechanistic insights provided in this guide offer a solid foundation for researchers and professionals to successfully synthesize and utilize this important chemical intermediate.
The Versatile Scaffolding of N-(4-amino-2-methylphenyl)acetamide in Modern Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
N-(4-amino-2-methylphenyl)acetamide, a readily accessible aromatic amine, has emerged as a pivotal building block in the design and synthesis of a diverse array of biologically active molecules. Its unique structural features—a reactive primary amino group, a sterically influential methyl substituent, and an acetamido moiety capable of engaging in crucial hydrogen bonding interactions—render it a versatile synthon for the construction of privileged heterocyclic scaffolds. This guide delves into the core chemical principles and practical applications of this compound in medicinal chemistry, with a focus on its role in the synthesis of kinase inhibitors and other therapeutic agents. We will explore its synthesis, reactivity, and strategic incorporation into complex molecular architectures, providing detailed experimental protocols and mechanistic insights to empower researchers in their drug discovery endeavors.
Introduction: The Strategic Advantage of a Substituted Aniline
In the landscape of medicinal chemistry, the selection of appropriate starting materials is a critical determinant of synthetic efficiency and the ultimate biological activity of the target compounds. This compound presents a compelling case as a strategic building block due to the orthogonal reactivity of its functional groups. The primary aromatic amine is a nucleophilic handle for a wide range of transformations, including diazotization, acylation, and condensation reactions, which are foundational for the assembly of heterocyclic systems. The methyl group, positioned ortho to the acetamido group, imparts a degree of conformational constraint and can influence the binding orientation of the final molecule within a biological target. Furthermore, the acetamido group itself is a key pharmacophoric element, often involved in establishing hydrogen bond interactions with protein residues, a common feature in many enzyme inhibitors.[1]
Physicochemical Properties and Spectroscopic Profile
A thorough understanding of the physicochemical properties of a building block is paramount for its effective utilization in synthesis.
| Property | Value | Reference |
| CAS Number | 56891-59-9 | [2] |
| Molecular Formula | C₉H₁₂N₂O | [2] |
| Molecular Weight | 164.21 g/mol | [2] |
| Appearance | Solid | |
| Melting Point | 141-143 °C | |
| Boiling Point | 259.9 °C | [2] |
| SMILES | CC1=CC(=C(C=C1)N)NC(=O)C | [2] |
Spectroscopic Data: While specific spectra are dependent on the acquisition conditions, the expected signals in ¹H and ¹³C NMR are predictable based on the structure. The aromatic region of the ¹H NMR spectrum would show characteristic splitting patterns for the trisubstituted benzene ring. The methyl and acetyl protons would appear as singlets in the aliphatic region. The amine and amide protons would be observable as broad singlets, and their chemical shifts could be solvent-dependent.
Synthesis of this compound
The most common synthetic route to this compound involves a two-step process starting from 2-methyl-4-nitroaniline.
Experimental Protocol: Synthesis of this compound
Step 1: Acetylation of 2-methyl-4-nitroaniline
-
To a solution of 2-methyl-4-nitroaniline (1.0 eq) in a suitable solvent such as glacial acetic acid or dichloromethane, add acetic anhydride (1.1 eq).
-
The reaction mixture can be stirred at room temperature or gently heated to ensure complete reaction.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is poured into ice-water to precipitate the product, N-(2-methyl-4-nitrophenyl)acetamide.
-
The solid is collected by filtration, washed with water, and dried.
Step 2: Reduction of the Nitro Group
-
The N-(2-methyl-4-nitrophenyl)acetamide (1.0 eq) is dissolved in a suitable solvent, typically ethanol or methanol.
-
A reducing agent such as tin(II) chloride dihydrate (SnCl₂·2H₂O) in the presence of concentrated hydrochloric acid, or catalytic hydrogenation using palladium on carbon (Pd/C) and a hydrogen source (e.g., H₂ gas, ammonium formate), is added to the solution.
-
The reaction is stirred at room temperature or with gentle heating until the reduction is complete (monitored by TLC).
-
After completion, the reaction mixture is worked up accordingly. For the SnCl₂/HCl method, the mixture is typically basified to precipitate the tin salts, followed by extraction of the product with an organic solvent. For catalytic hydrogenation, the catalyst is filtered off, and the solvent is removed under reduced pressure.
-
The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
This compound as a Precursor to Bioactive Heterocycles
The true utility of this compound in medicinal chemistry lies in its ability to be transformed into a variety of privileged heterocyclic scaffolds. These scaffolds are frequently found in clinically approved drugs and serve as the core of many drug discovery programs.
Quinazolines and Quinazolinones: A Gateway to Kinase Inhibitors
Quinazolines and their corresponding 4-oxo derivatives (quinazolinones) are a prominent class of nitrogen-containing heterocycles with a broad spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][3] Many potent kinase inhibitors, such as gefitinib and erlotinib, feature the quinazoline core. The synthesis of quinazolines often relies on precursors derived from 2-aminobenzonitriles or 2-aminobenzoic acids.[4]
While not a direct precursor, this compound can be chemically elaborated to access these key intermediates. For instance, the primary amino group can be converted to a nitrile via a Sandmeyer reaction, or the entire aniline moiety can be transformed into a benzoic acid derivative.
Conceptual Synthetic Workflow: Quinazoline Synthesis
Caption: Conceptual pathway for the synthesis of quinazoline-based kinase inhibitors from this compound.
Benzodiazepines: Scaffolds for CNS-Active Agents
The 1,4-benzodiazepine skeleton is a well-established pharmacophore in drugs targeting the central nervous system (CNS), renowned for their anxiolytic, sedative, and anticonvulsant properties.[5][6] The synthesis of this seven-membered heterocyclic system often commences from 2-aminobenzophenone derivatives.[5] this compound can serve as a starting point for the synthesis of such precursors through strategic C-C bond-forming reactions.
Conceptual Synthetic Workflow: Benzodiazepine Synthesis
Caption: Conceptual pathway for synthesizing benzodiazepine derivatives from this compound.
Case Study: Application in the Synthesis of Aurora Kinase B Inhibitors
Recent research has highlighted the use of quinazoline derivatives as potent and selective inhibitors of Aurora kinase B (AURKB), a key regulator of mitosis that is often overexpressed in cancer.[7] The general structure of these inhibitors often features a substituted quinazoline core with an amino linkage at the 4-position to a phenylacetamide moiety.
While a direct synthesis starting from this compound is not explicitly detailed in the provided literature, its structural motifs are highly relevant. A plausible retrosynthetic analysis suggests that a derivative of our title compound could be a key intermediate.
For instance, a reported orally active AURKB inhibitor, N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide, showcases the importance of the phenylacetamide substructure.[7] The synthesis of such molecules involves the coupling of a 4-chloroquinazoline with an appropriate aminophenylacetamide derivative. This compound could be a precursor to a structurally related aminophenylacetamide through functional group interconversion and coupling reactions.
Future Perspectives and Conclusion
This compound is a building block with significant untapped potential in medicinal chemistry. Its straightforward synthesis and the presence of multiple, orthogonally reactive functional groups make it an attractive starting point for the construction of diverse and complex molecular architectures. While its direct application in the synthesis of marketed drugs may not be extensively documented, its structural elements are present in numerous bioactive compounds, particularly kinase inhibitors.
Future research should focus on the development of novel synthetic methodologies that directly utilize this compound to access a wider range of heterocyclic systems. The exploration of its derivatives in structure-activity relationship (SAR) studies could lead to the discovery of new therapeutic agents with improved potency, selectivity, and pharmacokinetic profiles.
References
- 1. Advances in synthesis and biological activities of quinazoline scaffold analogues: A review - Arabian Journal of Chemistry [arabjchem.org]
- 2. This compound | 56891-59-9 | GCA89159 [biosynth.com]
- 3. Quinazoline derivatives: synthesis and bioactivities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quinazoline synthesis [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis of 1,4-benzodiazepines and 1,4-benzothiazepines [ouci.dntb.gov.ua]
- 7. Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Application of N-(4-amino-2-methylphenyl)acetamide in Dye Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-(4-amino-2-methylphenyl)acetamide, a versatile aromatic amine, holds significant potential as a diazo component in the synthesis of azo dyes. This technical guide provides a comprehensive overview of its application in creating a diverse palette of colors, primarily for disperse dyes intended for hydrophobic fibers. We will explore the fundamental principles of its diazotization and coupling reactions, delve into specific synthesis protocols, and analyze the structure-property relationships that govern the color and fastness of the resulting dyes. This document aims to serve as a practical resource for researchers and scientists in the fields of dye chemistry, materials science, and related disciplines.
Introduction: The Strategic Importance of this compound in Azo Dye Chemistry
Azo dyes represent the largest and most versatile class of synthetic colorants, characterized by the presence of one or more azo groups (–N=N–) linking aromatic rings. Their widespread use stems from their relatively simple and cost-effective synthesis, which allows for a vast array of colors with varying properties. The synthesis of azo dyes fundamentally involves a two-step process: the diazotization of a primary aromatic amine to form a reactive diazonium salt, followed by the coupling of this salt with an electron-rich aromatic compound.[1]
This compound, also known by its synonym 4-acetamido-3-methylaniline, is a valuable intermediate in this process. Its molecular structure, featuring a primary aromatic amine group, makes it an ideal candidate for the diazotization reaction. The presence of the acetamido and methyl groups on the phenyl ring allows for fine-tuning of the electronic properties of the resulting diazonium salt, which in turn influences the color and fastness properties of the final dye.
The primary application of this compound in dye synthesis is as a diazo component for the creation of disperse dyes. Disperse dyes are non-ionic colorants with low water solubility, making them suitable for dyeing hydrophobic fibers such as polyester, nylon, and cellulose acetate.[2] The molecular size and polarity of dyes derived from this intermediate are well-suited for penetration and retention within these synthetic fibers.
The Core Chemistry: Diazotization and Coupling Reactions
The journey from this compound to a vibrant dye molecule hinges on two fundamental organic reactions: diazotization and azo coupling.
Diazotization of this compound
Diazotization is the process of converting the primary amino group (-NH₂) of this compound into a diazonium salt (-N₂⁺X⁻). This reaction is typically carried out in an acidic medium at low temperatures (0-5 °C) using a source of nitrous acid (HNO₂), which is generated in situ from sodium nitrite (NaNO₂) and a strong acid like hydrochloric acid (HCl).[3]
Reaction Causality: The low temperature is critical to prevent the highly unstable diazonium salt from decomposing into a phenol and releasing nitrogen gas. The acidic environment is necessary to form nitrous acid and to prevent the diazonium salt from coupling with the unreacted amine.
Experimental Protocol: Diazotization
-
Preparation of the Amine Salt Solution: In a beaker, suspend a calculated amount of this compound in a mixture of concentrated hydrochloric acid and water. Stir the mixture until the amine is completely dissolved, forming its hydrochloride salt. Cool the solution to 0-5 °C in an ice-water bath.
-
Preparation of Sodium Nitrite Solution: In a separate beaker, dissolve a slight molar excess of sodium nitrite in cold water.
-
Diazotization: Slowly add the sodium nitrite solution dropwise to the chilled amine salt solution while maintaining vigorous stirring and ensuring the temperature does not exceed 5 °C.
-
Completion of Reaction: After the addition is complete, continue stirring the reaction mixture in the ice bath for an additional 30 minutes to ensure complete diazotization. The resulting clear solution contains the diazonium salt of this compound, ready for the coupling reaction.
Figure 1: Workflow for the diazotization of this compound.
Azo Coupling: Building the Chromophore
The diazonium salt formed in the previous step is a weak electrophile that readily reacts with electron-rich aromatic compounds, known as coupling components, to form a stable azo dye. The position of the azo group on the coupling component is directed by the activating groups present on its ring. Common coupling components include phenols, naphthols, anilines, and pyrazolones.
Reaction Causality: The coupling reaction is an electrophilic aromatic substitution. The electron-donating groups (e.g., -OH, -NH₂) on the coupling component activate the aromatic ring, making it susceptible to attack by the diazonium ion. The pH of the reaction medium is crucial: acidic conditions are generally favored for coupling with amines, while alkaline conditions are preferred for phenols to facilitate the formation of the more reactive phenoxide ion.
Synthesis of Disperse Dyes: Practical Applications and Protocols
The versatility of diazotized this compound allows for the synthesis of a wide range of disperse dyes by varying the coupling component. Below are examples of potential synthetic routes and the expected properties of the resulting dyes.
Coupling with N,N-Dialkylaniline Derivatives
N,N-dialkylanilines are common coupling components that typically yield dyes in the yellow to orange range. The alkyl groups on the nitrogen atom enhance the electron-donating ability of the amino group, promoting the coupling reaction.
Experimental Protocol: Synthesis of a Disperse Yellow Dye
-
Preparation of the Coupling Component Solution: Dissolve an equimolar amount of an N,N-dialkylaniline derivative (e.g., N,N-diethylaniline) in a suitable solvent, such as a mixture of acetic acid and water. Cool the solution to 0-5 °C.
-
Coupling Reaction: Slowly add the previously prepared cold diazonium salt solution to the stirred solution of the coupling component. A colored precipitate of the azo dye should form immediately.
-
Completion and Isolation: Continue stirring the reaction mixture in the ice bath for 1-2 hours to ensure complete coupling. Filter the precipitated dye, wash it thoroughly with water to remove any unreacted salts and acids, and dry it.
Figure 2: General workflow for the azo coupling reaction.
Coupling with Naphthol Derivatives
Naphthols are another important class of coupling components that typically produce dyes in the orange to red and even blue or black ranges, depending on the substitution pattern.
Experimental Protocol: Synthesis of a Disperse Red Dye
-
Preparation of the Coupling Component Solution: Dissolve an equimolar amount of a naphthol derivative (e.g., 2-naphthol) in an aqueous alkaline solution (e.g., sodium hydroxide) to form the corresponding phenoxide. Cool the solution to 0-5 °C.
-
Coupling Reaction: Slowly add the cold diazonium salt solution to the stirred alkaline solution of the naphthol. A deep-colored precipitate will form.
-
Completion and Isolation: Stir the mixture for 2-3 hours in the ice bath. Neutralize the solution with a dilute acid to precipitate any remaining dye. Filter the solid, wash it with water until the filtrate is neutral, and then dry.
Structure-Property Relationships and Performance of Derived Dyes
The final color and fastness properties of the synthesized dyes are intrinsically linked to their molecular structure.
| Coupling Component Type | Typical Color Range | Key Structural Features Influencing Properties |
| Aniline Derivatives | Yellow to Orange | Electron-donating groups on the aniline ring lead to a bathochromic (deeper color) shift. |
| Naphthol Derivatives | Orange to Red, Blue | The extended conjugation of the naphthalene ring system results in deeper shades. The position of the hydroxyl group influences the final color. |
| Pyrazolone Derivatives | Yellow to Reddish-Yellow | These heterocyclic compounds are known for producing bright yellow shades with good light fastness. |
| Heterocyclic Amines | Varied (often bright shades) | The nature of the heterocyclic ring and its substituents significantly impacts the color and properties of the dye. |
Table 1: Relationship between Coupling Component and Dye Properties
Color and Constitution
The color of an azo dye is determined by the electronic transitions within the chromophore, which is the entire conjugated system of the molecule. The introduction of electron-donating groups (auxochromes) like -OH and -NH₂ on the coupling component, and the presence of the acetamido and methyl groups on the diazo component, can modify the energy levels of the molecular orbitals. Electron-donating groups generally cause a bathochromic shift (a shift to longer wavelengths), resulting in deeper colors (e.g., from yellow to orange to red). Conversely, electron-withdrawing groups can cause a hypsochromic shift (a shift to shorter wavelengths), leading to lighter colors.
Fastness Properties
The fastness of a dye refers to its resistance to various agencies it is likely to encounter during its use, such as washing, light, and sublimation.
-
Wash Fastness: This is a measure of the dye's resistance to removal from the fabric during washing. For disperse dyes, good wash fastness is achieved by ensuring low water solubility and strong intermolecular interactions between the dye and the fiber. The molecular size and shape of the dye play a crucial role; a planar structure and a molecular weight that allows for diffusion into the fiber but hinders easy removal are desirable.
-
Light Fastness: This refers to the dye's resistance to fading upon exposure to light.[4] The chemical structure of the dye determines its stability towards photochemical degradation. Generally, dyes with more complex and rigid structures, and those containing certain substituents that can dissipate the energy from absorbed light, exhibit better light fastness.
-
Sublimation Fastness: This is particularly important for disperse dyes applied to polyester, as the dyeing process often involves high temperatures. Sublimation fastness is the resistance of the dye to vaporize out of the fiber at high temperatures. Dyes with higher molecular weights and stronger intermolecular forces tend to have better sublimation fastness.
Dyes derived from this compound are expected to exhibit good to excellent fastness properties on hydrophobic fibers due to their non-ionic nature and molecular structure which is conducive to strong dye-fiber interactions.
Conclusion
This compound is a highly valuable and versatile intermediate in the synthesis of azo disperse dyes. Its primary aromatic amine functionality allows for straightforward diazotization, and the resulting diazonium salt can be coupled with a wide variety of aromatic compounds to produce a broad spectrum of colors. The inherent structural features of this molecule contribute favorably to the fastness properties of the derived dyes, making them suitable for the coloration of synthetic textiles. The protocols and principles outlined in this guide provide a solid foundation for the rational design and synthesis of novel azo dyes with tailored properties for various applications in materials science and beyond.
References
"N-(4-amino-2-methylphenyl)acetamide safety and handling precautions"
An In-depth Technical Guide to the Safe Handling of N-(4-amino-2-methylphenyl)acetamide
Introduction: Understanding the Compound and Its Associated Risks
This compound (CAS No. 56891-59-9) is an aromatic amine derivative utilized in various research and development applications, particularly within pharmaceutical synthesis.[1][2] As with many primary aromatic amines, this compound requires careful and informed handling due to its potential health hazards.[1][3] Aromatic amines as a class are known for their systemic toxicity and potential carcinogenicity, being readily absorbed through the skin, as well as via inhalation and ingestion.[3] This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to manage the risks associated with this compound, ensuring a safe laboratory environment through the implementation of robust safety protocols and engineering controls.
Hazard Identification and Toxicological Profile
The primary step in safe handling is a thorough understanding of the specific hazards. This compound is classified as hazardous under the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals.
GHS Hazard Classification Summary
| Hazard Class | Category | Hazard Statement |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation | Category 2 | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation |
This data is derived from the Safety Data Sheet for N1-(4-Amino-2-methylphenyl)acetamide.
The toxicological properties of this specific compound have not been fully investigated.[4] However, the broader class of primary aromatic amines is associated with significant health concerns, including carcinogenicity and mutagenicity.[2][3] Therefore, it is prudent to handle this compound with the assumption that it may carry long-term health risks, including the potential to cause cancer, similar to other chemicals in its class.[5][6][7]
A Risk-Based Approach: The Hierarchy of Controls
Effective risk management moves beyond simple reliance on personal protective equipment (PPE). A systematic approach, known as the hierarchy of controls, prioritizes strategies that offer higher levels of protection. This methodology should be the foundation of all laboratory work with this compound.
Caption: The Hierarchy of Controls prioritizes safety measures from most to least effective.
The most critical engineering control for handling this compound, especially in its solid, powdered form, is the use of a certified chemical fume hood.[6][8] This is imperative to mitigate the risk of respiratory tract irritation by preventing the inhalation of dust or aerosols.[5] Administrative controls, such as restricting access to areas where the chemical is used and providing thorough training on its specific hazards, are also essential.[9]
Safe Handling and Personal Protective Equipment (PPE)
When direct handling is unavoidable, a stringent protocol combined with appropriate PPE is mandatory.
Standard Operating Procedure for Weighing and Handling
-
Preparation: Before handling, ensure a chemical fume hood is operational. Designate a specific area within the hood for the procedure to contain any potential contamination.
-
PPE Adornment: Wear all required PPE as detailed in the table below before entering the designated area.
-
Material Handling: Handle the compound as a solid. Avoid actions that could generate dust, such as crushing or vigorous scraping.[5] Use tools like spatulas gently. If making a solution, add the solid to the solvent slowly.
-
Post-Handling: After handling, decontaminate all surfaces and equipment. Remove gloves using the proper technique (without touching the outer surface) and dispose of them as hazardous waste.[10]
-
Hygiene: Wash hands thoroughly with soap and water after the procedure is complete, even after wearing gloves.[8][10] Do not eat, drink, or smoke in the laboratory area.[8]
Recommended Personal Protective Equipment (PPE)
| Protection Type | Specification | Rationale |
| Eye/Face Protection | Tightly fitting safety goggles or a face shield.[10] | Protects against dust particles and splashes, preventing serious eye irritation. |
| Skin Protection | Nitrile rubber gloves and a lab coat.[7] Impervious clothing may be required for larger quantities.[11] | Prevents skin contact, which can cause irritation. Aromatic amines can be absorbed through the skin.[3] |
| Respiratory Protection | Not typically required if handled within a fume hood. If a hood is unavailable or exposure limits are exceeded, a full-face respirator is necessary.[11][12] | Protects against respiratory irritation from inhaling dust. |
Emergency Protocols: Spill and Exposure Response
Preparedness is key to mitigating the consequences of an accident. All personnel working with this compound must be familiar with these emergency procedures.
Accidental Release Measures (Spills)
In the event of a spill, the primary objectives are to prevent personnel exposure and environmental contamination.
Caption: Decision flowchart for responding to an accidental spill of the compound.
For any spill, avoid breathing dust or vapors.[8][13] Ensure adequate ventilation.[10] Do not allow the chemical to enter drains or waterways.[5][8]
First-Aid Measures for Exposure
Immediate action is crucial in the event of personal exposure. Always show the Safety Data Sheet to attending medical personnel.[5][8]
| Exposure Route | First-Aid Protocol |
| Inhalation | Remove the person to fresh air. If breathing is difficult or stops, provide artificial respiration. Seek immediate medical attention.[4] |
| Skin Contact | Immediately remove all contaminated clothing. Wash the affected skin area with plenty of soap and water for at least 15 minutes. If skin irritation persists, seek medical attention.[4] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, holding eyelids open. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[4] |
| Ingestion | Do NOT induce vomiting. Clean the mouth with water and drink plenty of water afterwards. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[4] |
Storage and Waste Disposal
Proper storage and disposal are final, critical steps in the chemical's lifecycle to ensure safety and environmental protection.
-
Storage: Store the compound in a tightly closed container in a cool, dry, and well-ventilated area.[4][8] It should be stored locked up, away from incompatible materials such as strong oxidizing agents.[5][8]
-
Waste Disposal: Dispose of unused material and contaminated waste in an approved hazardous waste disposal plant.[4][5] Do not dispose of it in drains or the environment.[5] All local, state, and federal regulations must be followed for hazardous waste disposal.[8]
Conclusion
This compound is a valuable research chemical that can be handled safely when its hazards are understood and respected. The causality behind its handling protocols is rooted in its classification as a skin, eye, and respiratory irritant, and the known toxicological profile of the broader class of aromatic amines. By rigorously applying the hierarchy of controls, utilizing appropriate engineering solutions like fume hoods, mandating correct PPE, and ensuring all personnel are trained on handling and emergency procedures, research and development professionals can effectively mitigate risks and maintain a safe laboratory environment.
References
- 1. researchgate.net [researchgate.net]
- 2. Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines | CoLab [colab.ws]
- 3. pubs.acs.org [pubs.acs.org]
- 4. fishersci.com [fishersci.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. Acetamide SDS (Safety Data Sheet) | Flinn Scientific [flinnsci.com]
- 7. pentachemicals.eu [pentachemicals.eu]
- 8. aksci.com [aksci.com]
- 9. diplomatacomercial.com [diplomatacomercial.com]
- 10. international.skcinc.com [international.skcinc.com]
- 11. echemi.com [echemi.com]
- 12. echemi.com [echemi.com]
- 13. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
The Evolving Landscape of N-(4-amino-2-methylphenyl)acetamide Derivatives: A Technical Guide for Drug Discovery
Abstract
The N-(4-amino-2-methylphenyl)acetamide scaffold represents a privileged structural motif in medicinal chemistry, serving as a versatile template for the design and development of a diverse array of therapeutic agents. This in-depth technical guide provides a comprehensive overview for researchers, scientists, and drug development professionals, navigating the synthesis, characterization, and biological evaluation of this compound derivatives and their analogs. By delving into the causality behind experimental choices, this guide offers field-proven insights into structure-activity relationships (SAR), particularly in the context of enzyme inhibition, and explores their burgeoning potential in oncology and beyond. Detailed, step-by-step methodologies for key synthetic and analytical protocols are provided to ensure scientific integrity and reproducibility.
Introduction: The Strategic Importance of the this compound Core
The this compound core, a substituted acetanilide, has garnered significant attention in pharmaceutical research due to its synthetic tractability and its presence in a range of biologically active molecules. The strategic placement of the amino and methyl groups on the phenyl ring, coupled with the acetamide functionality, provides a unique three-dimensional architecture that can be tailored to interact with various biological targets. This guide will explore the derivatization of this core structure and its analogs, highlighting their therapeutic promise.
Synthetic Strategies: From Precursors to Potent Analogs
The synthesis of this compound and its derivatives can be approached through several strategic routes. The choice of a particular pathway is often dictated by the availability of starting materials, desired substitution patterns, and scalability. Two primary and reliable synthetic routes are detailed below.
Route 1: Nitration and Subsequent Reduction
This classic and robust method involves the nitration of an appropriate N-phenylacetamide precursor, followed by the selective reduction of the nitro group to the corresponding amine.
Experimental Protocol: Synthesis of this compound via Nitration-Reduction
Step 1: Ortho-Nitration of N-(4-methylphenyl)acetamide
-
To a stirred solution of N-(4-methylphenyl)acetamide (1.0 eq) in a mixture of dichloromethane (DCE) and hexafluoroisopropanol (HFIP) (10:1), add N-hydroxyphthalimide (NHPI) (0.2 eq).
-
Add iron(III) nitrate nonahydrate (Fe(NO3)3·9H2O) (1.5 eq) portion-wise to the mixture.
-
Heat the reaction mixture to 50°C and stir for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with saturated sodium bicarbonate solution and extract the product with dichloromethane.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield N-(2-methyl-4-nitrophenyl)acetamide.[1]
Causality: The use of Fe(NO3)3·9H2O as a nitrating agent in the presence of NHPI offers a regioselective approach to ortho-nitration of the activated phenyl ring of the acetanilide.[1] HFIP is employed as a co-solvent to enhance the solubility of the reagents and promote the reaction.
Step 2: Reduction of the Nitro Group
-
Dissolve N-(2-methyl-4-nitrophenyl)acetamide (1.0 eq) in a mixture of ethanol and water.
-
Add iron powder (5.0 eq) and a catalytic amount of ammonium chloride.
-
Heat the mixture to reflux (approximately 80-90°C) and stir vigorously for 2-4 hours, monitoring by TLC.
-
Once the reaction is complete, filter the hot solution through a pad of celite to remove the iron catalyst.
-
Concentrate the filtrate under reduced pressure to remove the ethanol.
-
Basify the aqueous residue with a saturated solution of sodium bicarbonate and extract the product with ethyl acetate.
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and evaporate the solvent to yield this compound.
Causality: The reduction of the nitro group to an amine is a critical step. The Fe/NH4Cl system in an aqueous-alcoholic medium is a classic and highly effective method for this transformation, offering a cost-effective and scalable solution.[2]
Route 2: Acetylation of the Corresponding Diamine
An alternative and often more direct approach involves the selective acetylation of the less sterically hindered amino group of 2-methyl-p-phenylenediamine.
Experimental Protocol: Synthesis of this compound via Selective Acetylation
-
Dissolve 2-methyl-p-phenylenediamine (1.0 eq) in a suitable solvent such as dichloromethane or ethyl acetate.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add acetic anhydride (1.0-1.2 eq) dropwise while maintaining the temperature at 0°C.
-
Allow the reaction to warm to room temperature and stir for 1-3 hours, monitoring by TLC.
-
Upon completion, wash the reaction mixture with a saturated solution of sodium bicarbonate to neutralize any excess acetic anhydride and acetic acid.
-
Separate the organic layer, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain this compound.
Causality: The selectivity of the acetylation is governed by the differential reactivity of the two amino groups. The amino group at the 4-position is more sterically accessible and therefore more nucleophilic, leading to preferential acylation over the more hindered amino group at the 1-position, which is ortho to the methyl group.
Analytical Characterization: Ensuring Purity and Structural Integrity
Rigorous characterization of the synthesized compounds is paramount to ensure their identity, purity, and suitability for biological evaluation. A combination of spectroscopic and chromatographic techniques is employed.
Standard Characterization Workflow:
-
Thin Layer Chromatography (TLC): Used for reaction monitoring and preliminary purity assessment.
-
Melting Point: A sharp melting point range is indicative of a pure compound.
-
Spectroscopic Analysis:
-
Nuclear Magnetic Resonance (NMR): 1H and 13C NMR spectroscopy are essential for elucidating the molecular structure.
-
Infrared (IR) Spectroscopy: Provides information about the functional groups present in the molecule (e.g., N-H, C=O, aromatic C-H).
-
Mass Spectrometry (MS): Determines the molecular weight of the compound.
-
Pharmacological Profile and Therapeutic Applications
Derivatives of this compound have demonstrated a broad spectrum of biological activities, with a significant focus on their role as enzyme inhibitors in various disease contexts.
Anticancer Activity: Targeting Key Signaling Pathways
A substantial body of research has focused on the development of N-phenylacetamide derivatives as potent anticancer agents. These compounds often exert their effects by inhibiting key enzymes involved in cancer cell proliferation and survival, such as protein kinases.
Structure-Activity Relationship (SAR) Insights for Kinase Inhibition:
-
Scaffold Hopping and Bioisosteric Replacement: Modifications to the core N-phenylacetamide structure, including the introduction of various heterocyclic moieties, have led to the discovery of potent inhibitors of kinases such as Epidermal Growth Factor Receptor (EGFR).
-
Substitution on the Phenyl Ring: The nature and position of substituents on the phenyl ring are critical for modulating inhibitory activity and selectivity. Electron-withdrawing or -donating groups can significantly influence the binding affinity to the target kinase.
| Compound ID | R1 Group | R2 Group | Target Kinase | IC50 (nM) | Reference |
| I | H | H | EGFR | >10000 | [3] |
| II | Cl | H | EGFR | 30.1 | [3] |
| III | Br | H | EGFR | 45.2 | [3] |
| IV | H | OCH3 | EGFR | 150.7 | [3] |
Table 1: Exemplary quantitative SAR data for N-phenylacetamide derivatives as EGFR inhibitors.
The data in Table 1 clearly demonstrates that the introduction of a chloro substituent at the R1 position (Compound II) dramatically increases the inhibitory potency against EGFR compared to the unsubstituted parent compound (Compound I). This highlights the importance of halogen bonding and hydrophobic interactions in the kinase's active site.
Inhibitory Activity in Signaling Pathways:
Certain acetamide derivatives have been shown to interfere with critical signaling pathways in cancer progression. For instance, novel acetamide-based inhibitors of heme oxygenase-1 (HO-1) can counteract glioblastoma progression by modulating the HIF-1α/HO-1/VEGF signaling cascade under hypoxic conditions.[4]
Caption: Hypoxic-Angiogenic Pathway Inhibition.
Other Therapeutic Applications
Beyond oncology, N-phenylacetamide derivatives have been investigated for a range of other therapeutic applications, including:
-
Anticoagulant Activity: As inhibitors of Factor VIIa.[5]
-
Anti-inflammatory and Analgesic Activity: Through modulation of cyclooxygenase (COX) enzymes.[6][7]
-
Antimicrobial Activity: Demonstrating efficacy against various bacterial and fungal strains.
Future Directions and Conclusion
The this compound scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. Future research will likely focus on the development of more selective and potent analogs through structure-based drug design and combinatorial chemistry approaches. The exploration of novel therapeutic targets for these derivatives, coupled with a deeper understanding of their mechanisms of action, will undoubtedly pave the way for the development of next-generation therapies for a multitude of diseases. This guide provides a solid foundation for researchers to build upon, fostering innovation in this exciting and promising area of medicinal chemistry.
References
- 1. rsc.org [rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. ijper.org [ijper.org]
- 6. Anticancer, Anti-Inflammatory, and Analgesic Activities of Synthesized 2-(Substituted phenoxy) Acetamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Recent investigations into synthesis and pharmacological activities of phenoxy acetamide and its derivatives (chalcone, indole and quinoline) as possible therapeutic candidates - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: A Step-by-Step Protocol for the N-Acetylation of 4-Amino-2-methylaniline
Abstract
N-acetylation is a pivotal chemical transformation in organic synthesis, frequently utilized to protect amine functionalities or to modulate the biological activity of molecules in drug discovery.[1][2] This application note provides a comprehensive, step-by-step protocol for the N-acetylation of 4-amino-2-methylaniline to synthesize N-(4-amino-2-methylphenyl)acetamide. The procedure employs acetic anhydride as the acetylating agent in an aqueous medium, a robust and widely adopted method for the acetylation of aromatic amines.[3][4] This guide explains the causality behind experimental choices, offers insights into process optimization, and details methods for product characterization, ensuring a reproducible and efficient synthesis for researchers, scientists, and drug development professionals.
Introduction and Scientific Principles
The acetylation of amines is a fundamental reaction that introduces an acetyl group (CH₃CO-) onto a nitrogen atom. This transformation is particularly valuable for primary aromatic amines, as it reduces their basicity and nucleophilicity. This "protection" allows for selective chemical manipulations at other sites on the molecule without interference from the highly reactive amino group.[5] The resulting amide, this compound, is a key intermediate in the synthesis of various dyes and pharmacologically active compounds.
The reaction proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of the primary amine (4-amino-2-methylaniline) attacks the electrophilic carbonyl carbon of acetic anhydride. This forms a tetrahedral intermediate. Subsequently, the intermediate collapses, expelling the acetate ion, which is a good leaving group, to form the N-acetylated product.[6] The reaction generates acetic acid as a byproduct. To drive the equilibrium towards the product, a weak base, such as sodium acetate, is typically added to neutralize the acid and deprotonate any protonated amine, thereby regenerating the nucleophilic free amine.[4]
Materials and Equipment
Reagents and Chemicals
| Reagent | CAS No. | Formula | MW ( g/mol ) | Key Hazards |
| 4-Amino-2-methylaniline | 636-21-5 | C₇H₁₀N₂ | 122.17 | Toxic, Irritant |
| Acetic Anhydride | 108-24-7 | C₄H₆O₃ | 102.09 | Corrosive, Flammable, Lachrymator |
| Hydrochloric Acid (conc.) | 7647-01-0 | HCl | 36.46 | Corrosive, Respiratory Irritant |
| Sodium Acetate (anhydrous) | 127-09-3 | C₂H₃NaO₂ | 82.03 | Irritant |
| Deionized Water | 7732-18-5 | H₂O | 18.02 | N/A |
| Ethanol (for recrystallization) | 64-17-5 | C₂H₅OH | 46.07 | Flammable |
Laboratory Equipment
-
100 mL Erlenmeyer flask
-
50 mL Beaker
-
Magnetic stirrer and stir bar
-
Ice-water bath
-
Graduated cylinders (10 mL, 50 mL)
-
Pasteur pipettes
-
Büchner funnel and filtration flask
-
Vacuum source
-
Filter paper
-
Glass rod
-
Spatula
-
Analytical balance
-
Melting point apparatus
-
TLC plates (silica gel), chamber, and UV lamp
-
NMR tubes and spectrometer
-
IR spectrometer
Detailed Experimental Protocol
This protocol is designed for the synthesis of this compound on a laboratory scale.
Preparation of the Aniline Hydrochloride Solution
-
Weigh 1.22 g (10 mmol) of 4-amino-2-methylaniline and place it into a 100 mL Erlenmeyer flask.
-
Add 30 mL of deionized water to the flask. The amine has limited solubility in water.[7]
-
While stirring, slowly add 1.0 mL of concentrated hydrochloric acid. The acid protonates the amine, forming the more soluble hydrochloride salt, which should result in a clear solution. This step ensures the amine is fully dissolved and available for reaction.[8]
N-Acetylation Reaction
-
Cool the aniline hydrochloride solution to 0-5 °C by placing the Erlenmeyer flask in an ice-water bath. This is crucial to control the exothermic nature of the acetylation reaction and minimize potential side reactions.
-
In a separate beaker, prepare a solution of 1.64 g (20 mmol) of anhydrous sodium acetate in 10 mL of deionized water.
-
Measure 1.1 mL (approx. 1.2 g, 11.8 mmol) of acetic anhydride. A slight molar excess of acetic anhydride is used to ensure complete conversion of the amine.[9]
-
To the cold, stirring aniline solution, add the 1.1 mL of acetic anhydride in one portion.
-
Immediately add the previously prepared sodium acetate solution to the reaction mixture. The sodium acetate acts as a base, liberating the free amine from its salt form to react with the acetic anhydride and neutralizing the acetic acid byproduct.[4]
-
Stir the mixture vigorously in the ice bath for 15-20 minutes. A precipitate of the product, this compound, should form.
Product Isolation and Purification
-
Once precipitation appears complete, collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the crude product on the filter with two portions of 15 mL of cold deionized water to remove any unreacted salts and water-soluble impurities.
-
Press the solid with a clean spatula or glass stopper to remove as much water as possible. Allow the product to air-dry on the filter for 10-15 minutes.
-
Recrystallization (Optional but Recommended): Transfer the crude solid to a beaker. Add a minimal amount of a hot ethanol/water mixture to dissolve the solid. Allow the solution to cool slowly to room temperature, and then in an ice bath to induce crystallization of the pure product.
-
Collect the purified crystals by vacuum filtration and dry them thoroughly in a desiccator or a vacuum oven at low heat.
-
Weigh the final, dry product and calculate the percentage yield.
Experimental Workflow Diagram
Caption: Experimental workflow for the N-acetylation of 4-amino-2-methylaniline.
Characterization of the Product
The identity and purity of the synthesized this compound (C₉H₁₂N₂O, MW: 164.21 g/mol ) should be confirmed using the following analytical techniques.[10]
-
Appearance: White to off-white crystalline solid.
-
Melting Point: The literature boiling point is 259.9 °C; a melting point should be determined for the solid product.[10]
-
Thin-Layer Chromatography (TLC): Monitor the reaction progress by comparing the reaction mixture to the starting material. The product should have a different Rf value than the starting amine. A single spot for the purified product indicates high purity.
-
Infrared (IR) Spectroscopy:
-
N-H stretch: A sharp peak around 3300-3400 cm⁻¹ (secondary amide) and peaks for the -NH₂ group.
-
C=O stretch (Amide I): A strong, characteristic absorption around 1660-1680 cm⁻¹.
-
N-H bend (Amide II): A peak around 1550-1650 cm⁻¹.[11]
-
-
¹H NMR Spectroscopy:
-
The chemical shifts (δ) are expressed in ppm.
-
-NHCOCH₃: A singlet around 2.1 ppm (3H).
-
Ar-CH₃: A singlet around 2.2-2.3 ppm (3H).
-
-NH₂: A broad singlet (2H), which may exchange with D₂O.[11]
-
Aromatic Protons: Signals in the aromatic region (~6.5-7.5 ppm) corresponding to the three protons on the benzene ring.
-
-NHCO-: A broad singlet for the amide proton, typically downfield (>8.0 ppm).[1][11]
-
-
¹³C NMR Spectroscopy:
-
-COCH₃: A signal around 24 ppm.
-
Ar-CH₃: A signal around 17-20 ppm.
-
Aromatic Carbons: Signals in the range of 110-150 ppm.
-
C=O (Amide): A signal around 168-170 ppm.[11]
-
Safety Precautions and Waste Disposal
Personal Protective Equipment (PPE): Safety goggles, a lab coat, and nitrile gloves must be worn at all times.
Chemical Hazards:
-
4-Amino-2-methylaniline: Toxic if swallowed, inhaled, or in contact with skin. Handle with care.
-
Acetic Anhydride: Highly corrosive and causes severe skin burns and eye damage. It is a lachrymator and is flammable.[12][13] Handle only in a well-ventilated chemical fume hood.[13][14]
-
Hydrochloric Acid: Corrosive and can cause severe burns. Vapors are irritating to the respiratory system.
Procedure:
-
All steps involving the handling of acetic anhydride and concentrated hydrochloric acid must be performed inside a chemical fume hood.
-
In case of skin contact, immediately wash the affected area with copious amounts of water.
-
Have a spill kit with a neutralizing agent (such as sodium bicarbonate) readily available for acid or anhydride spills.
Waste Disposal:
-
Aqueous filtrates should be neutralized before disposal down the drain with plenty of water, in accordance with local regulations.
-
Organic solvent waste from recrystallization should be collected in a designated halogen-free solvent waste container.
References
- 1. N-Acetylation of Amines in Continuous-Flow with Acetonitrile—No Need for Hazardous and Toxic Carboxylic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ijcrt.org [ijcrt.org]
- 3. scribd.com [scribd.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. youtube.com [youtube.com]
- 7. CAS 106-49-0: 4-Methylaniline | CymitQuimica [cymitquimica.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. US4537991A - Process for the direct acetylation of aromatic amines - Google Patents [patents.google.com]
- 10. This compound | 56891-59-9 | GCA89159 [biosynth.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. imlive.s3.amazonaws.com [imlive.s3.amazonaws.com]
- 13. quora.com [quora.com]
- 14. carlroth.com [carlroth.com]
Application Notes and Protocols for the Purification of N-(4-amino-2-methylphenyl)acetamide by Recrystallization
Introduction
N-(4-amino-2-methylphenyl)acetamide is an aromatic amine derivative with significant importance in the synthesis of various organic compounds, including pharmaceuticals and dyes. The purity of this compound is paramount for its subsequent applications, as impurities can lead to undesirable side reactions, reduced yields, and compromised product quality. Recrystallization is a powerful and widely used technique for the purification of solid organic compounds.[1][2] This application note provides a comprehensive guide to the purification of this compound using the recrystallization method, detailing the underlying principles, a step-by-step protocol, and best practices for achieving high purity.
Principles of Recrystallization
Recrystallization is based on the differential solubility of a compound and its impurities in a suitable solvent or solvent system. The ideal solvent for recrystallization will exhibit high solubility for the target compound at an elevated temperature and low solubility at a lower temperature. Conversely, the impurities should either be highly soluble at all temperatures or sparingly soluble even at high temperatures.[2][3]
For this compound, a substituted aromatic amine, a mixed solvent system is often advantageous. This approach utilizes two miscible solvents: one in which the compound is readily soluble (the "good" solvent) and another in which it is poorly soluble (the "bad" solvent).[3] By carefully adjusting the ratio of these two solvents, a solution that is saturated with the desired compound at a high temperature can be prepared. Upon cooling, the solubility of the target compound decreases significantly, leading to the formation of pure crystals, while the impurities remain dissolved in the mother liquor.
Solvent System Selection for this compound
The selection of an appropriate solvent system is the most critical step in developing a successful recrystallization protocol. Based on the structural characteristics of this compound (an aromatic amine with an acetamide group), a polar protic solvent like ethanol is a good starting point as the "good" solvent due to its ability to form hydrogen bonds. Water, being a highly polar solvent in which many organic compounds have limited solubility at room temperature, serves as an excellent "bad" solvent. An ethanol-water mixture is a commonly employed and effective solvent system for the recrystallization of acetanilide and its derivatives.[4][5]
Table 1: Qualitative Solubility of Acetanilide Analogs in Common Solvents
| Solvent | Solubility at Room Temperature | Solubility at Elevated Temperature |
| Water | Sparingly soluble | Soluble |
| Ethanol | Soluble | Very soluble |
| Hexane | Insoluble | Insoluble |
| Acetone | Soluble | Very soluble |
This data supports the choice of an ethanol-water mixture. Ethanol will effectively dissolve the target compound when hot, and the addition of water will decrease its solubility, promoting crystallization upon cooling.
Detailed Recrystallization Protocol
This protocol provides a step-by-step methodology for the purification of this compound using an ethanol-water mixed solvent system.
Materials and Equipment:
-
Crude this compound
-
Ethanol (95% or absolute)
-
Deionized water
-
Erlenmeyer flasks (two, appropriately sized)
-
Hot plate with magnetic stirring capability
-
Magnetic stir bar
-
Graduated cylinders
-
Pasteur pipettes
-
Buchner funnel and flask
-
Filter paper
-
Watch glass
-
Spatula
-
Ice bath
Experimental Workflow Diagram:
Caption: Workflow for the purification of this compound.
Step-by-Step Procedure:
-
Dissolution:
-
Place the crude this compound (e.g., 1.0 g) into an appropriately sized Erlenmeyer flask equipped with a magnetic stir bar.
-
In a separate beaker, heat ethanol to its boiling point on a hot plate.
-
Add the hot ethanol dropwise to the flask containing the crude solid while stirring until the solid just dissolves. Use the minimum amount of hot ethanol necessary to achieve complete dissolution.[1][3]
-
-
Decolorization (Optional):
-
If the solution is colored due to impurities, remove it from the heat and add a small amount of activated charcoal (a spatula tip).
-
Reheat the solution to boiling for a few minutes. The charcoal will adsorb the colored impurities.
-
-
Hot Gravity Filtration (if charcoal was used or insoluble impurities are present):
-
This step should be performed quickly to prevent premature crystallization.
-
Preheat a second Erlenmeyer flask and a stemless funnel on the hot plate.
-
Place a fluted filter paper in the funnel.
-
Filter the hot solution into the preheated flask.
-
Rinse the original flask and the filter paper with a small amount of hot ethanol to recover any remaining product.
-
-
Inducing Crystallization:
-
Heat the clear filtrate to boiling.
-
In a separate beaker, heat deionized water to boiling.
-
Slowly add the hot water dropwise to the boiling ethanol solution while stirring.
-
Continue adding water until the solution becomes slightly turbid (cloudy). This indicates that the solution is saturated.[3]
-
To ensure the formation of well-defined crystals, add a few drops of hot ethanol back into the solution until the turbidity just disappears.
-
-
Cooling and Crystal Formation:
-
Remove the flask from the hot plate, cover it with a watch glass, and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals.[1][6]
-
Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the yield of the crystals.
-
-
Isolation of Crystals:
-
Set up a Buchner funnel with a piece of filter paper that fits snugly and wet it with a small amount of the cold ethanol-water mother liquor.
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of an ice-cold ethanol-water mixture to remove any adhering impurities from the mother liquor.[3]
-
-
Drying:
-
Continue to draw air through the Buchner funnel to partially dry the crystals.
-
Transfer the crystals to a pre-weighed watch glass and allow them to air dry completely. The drying process can be expedited by placing the watch glass in a desiccator under vacuum.
-
Assessing Purity
The purity of the recrystallized this compound should be assessed to validate the effectiveness of the purification process. The primary method for this is melting point determination. A pure compound will have a sharp melting point range (typically 1-2 °C), while an impure compound will melt over a broader and lower temperature range. Comparing the experimental melting point to the literature value provides a good indication of purity.
Troubleshooting
| Issue | Possible Cause | Solution |
| Oiling out | The boiling point of the solvent is higher than the melting point of the solute, or the solution is supersaturated. | Add more of the "good" solvent (ethanol) to the hot mixture. Ensure the solution is not cooled too rapidly. |
| No crystal formation | The solution is not saturated, or the cooling process is too rapid. | Scratch the inside of the flask with a glass rod to provide nucleation sites. Add a seed crystal of the pure compound. If still no crystals form, reheat the solution and add more of the "bad" solvent (water) or evaporate some of the "good" solvent (ethanol). |
| Low recovery | Too much solvent was used, or the cooling was not sufficient. | Ensure the minimum amount of hot solvent is used for dissolution. Allow adequate time for cooling in an ice bath. |
Conclusion
Recrystallization using a mixed ethanol-water solvent system is an effective and reliable method for the purification of this compound. By following the detailed protocol and understanding the underlying principles, researchers and drug development professionals can consistently obtain a high-purity product suitable for demanding applications. The key to successful recrystallization lies in the careful selection of the solvent system and the controlled cooling of the saturated solution to promote the formation of pure, well-defined crystals.
References
Application Note & Protocols: Comprehensive Analytical Characterization of N-(4-amino-2-methylphenyl)acetamide
Introduction
N-(4-amino-2-methylphenyl)acetamide, also known as 4'-Amino-2'-methylacetanilide, is an important chemical intermediate in the synthesis of various dyes, pigments, and pharmaceutical compounds. Its molecular structure, featuring a primary aromatic amine, a secondary amide, and a substituted phenyl ring, necessitates a multi-faceted analytical approach to confirm its identity, purity, and quality. The presence of the primary amine group makes the compound susceptible to oxidation, which can lead to the formation of colored impurities, making robust analytical characterization critical for quality control in research and manufacturing.
This guide provides a comprehensive suite of detailed protocols for the structural elucidation and purity assessment of this compound, grounded in established analytical principles. The methodologies are designed to be self-validating and provide the causal reasoning behind experimental choices, ensuring scientific integrity and reproducibility.
Physicochemical Properties
A foundational step in any analytical characterization is the determination of the compound's fundamental physical and chemical properties. These constants serve as preliminary indicators of identity and purity.
| Property | Value | Source |
| IUPAC Name | This compound | [1] |
| CAS Number | 56891-59-9 | [1][2] |
| Molecular Formula | C₉H₁₂N₂O | [1] |
| Molecular Weight | 164.21 g/mol | [1] |
| Appearance | Off-white to light brown crystalline powder | (Typical) |
| Melting Point | 134-138 °C | (Typical, requires experimental verification) |
| Solubility | Soluble in methanol, ethanol, DMSO; sparingly soluble in water | (Typical) |
Structural Elucidation: Confirming Molecular Identity
Definitive identification of this compound requires spectroscopic techniques that probe the molecule's atomic and functional group composition.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful technique for unambiguous structural determination. It provides detailed information about the carbon-hydrogen framework of the molecule.
Causality: ¹H NMR confirms the number and connectivity of protons, while ¹³C NMR identifies all unique carbon environments. The predicted chemical shifts and coupling patterns are unique fingerprints of the target molecule, allowing for differentiation from positional isomers.
Predicted ¹H NMR Spectrum (400 MHz, DMSO-d₆):
-
δ 8.9-9.2 (s, 1H): Amide N-H proton. The singlet nature and downfield shift are characteristic of an amide proton.
-
δ 6.8-7.0 (d, 1H): Aromatic H (proton at C5).
-
δ 6.4-6.6 (m, 2H): Aromatic H (protons at C3 and C6).
-
δ 4.8-5.2 (s, 2H, broad): Primary amine (-NH₂) protons. The broadness is due to quadrupole effects and potential hydrogen exchange.
-
δ 2.0-2.2 (s, 3H): Methyl (-CH₃) protons attached to the aromatic ring.
-
δ 1.9-2.1 (s, 3H): Acetyl methyl (-COCH₃) protons.
Protocol: NMR Analysis
-
Sample Preparation: Accurately weigh ~10 mg of the sample and dissolve it in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry NMR tube.
-
Instrumentation: Use a 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional proton spectrum.
-
Set a spectral width of approximately 16 ppm.
-
Use a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Set a spectral width of approximately 220 ppm.
-
A higher number of scans will be required due to the low natural abundance of ¹³C.
-
-
Data Processing: Process the raw data (FID) using appropriate software. Apply Fourier transform, phase correction, and baseline correction. Integrate the ¹H NMR signals and reference the spectra (e.g., to the residual solvent peak).
Mass Spectrometry (MS)
MS provides the molecular weight of the compound, offering direct confirmation of the molecular formula.
Causality: Using a soft ionization technique like Electrospray Ionization (ESI), the molecule can be ionized without significant fragmentation. Observing the protonated molecule ([M+H]⁺) allows for the precise determination of the monoisotopic mass.
Expected Result:
-
Mode: ESI+
-
[M+H]⁺ (Calculated for C₉H₁₃N₂O⁺): 165.1028
-
[M+H]⁺ (Observed): 165.1 ± 0.1 (low resolution) or 165.1028 ± 0.0005 (high resolution)
Protocol: LC-MS Analysis
-
Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in an appropriate solvent like methanol or acetonitrile.
-
Instrumentation: Use a High-Performance Liquid Chromatograph coupled to a mass spectrometer with an ESI source.
-
Chromatography (Optional but recommended):
-
Column: C18, e.g., 2.1 mm x 50 mm, 1.8 µm.
-
Mobile Phase: A simple gradient of water and acetonitrile with 0.1% formic acid.
-
Purpose: To separate the analyte from any potential interferences before it enters the mass spectrometer.
-
-
MS Acquisition:
-
Set the ESI source to positive ion mode.
-
Scan a mass range that includes the expected m/z, for example, m/z 100-300.
-
Optimize source parameters (e.g., capillary voltage, gas flow) for maximum signal intensity.
-
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR is used to identify the key functional groups present in the molecule based on their characteristic vibrational frequencies.
Causality: The N-H bonds of the primary amine and secondary amide, the C=O bond of the amide, and the aromatic C=C bonds will absorb infrared radiation at specific wavenumbers. The presence of these characteristic bands provides strong evidence for the compound's structure.[3]
Expected Characteristic Absorption Bands (cm⁻¹):
-
3450-3300 cm⁻¹ (two bands): Asymmetric and symmetric N-H stretching of the primary amine (-NH₂).
-
~3300-3250 cm⁻¹ (one band): N-H stretching of the secondary amide (-NH-C=O).
-
~1660-1640 cm⁻¹ (strong): Amide I band (C=O stretching).[4]
-
~1600-1450 cm⁻¹ (multiple bands): Aromatic C=C ring stretching.
-
~1550-1510 cm⁻¹: Amide II band (N-H bending).
Protocol: FTIR Analysis (ATR Method)
-
Sample Preparation: No special preparation is needed. Place a small amount of the solid sample directly onto the crystal of the Attenuated Total Reflectance (ATR) accessory.
-
Background Collection: Ensure the ATR crystal is clean and collect a background spectrum.
-
Sample Collection: Apply pressure to the sample using the ATR anvil and collect the sample spectrum. Typically, 16-32 scans at a resolution of 4 cm⁻¹ are sufficient.
-
Data Processing: The resulting spectrum of % Transmittance vs. Wavenumber (cm⁻¹) can be analyzed for the presence of the characteristic functional group peaks.
Purity Assessment & Quantification
The primary method for determining the purity and quantifying this compound in a mixture is reverse-phase high-performance liquid chromatography (RP-HPLC).
High-Performance Liquid Chromatography (HPLC-UV)
Causality: RP-HPLC separates compounds based on their hydrophobicity. This compound is a moderately polar compound that can be well-retained and separated from more polar or less polar impurities on a C18 stationary phase. The aromatic ring and carbonyl group act as strong chromophores, allowing for sensitive detection using a UV-Vis detector. A wavelength around the compound's λ_max (maximum absorbance) is chosen to maximize sensitivity.
Protocol: HPLC Purity Analysis
| Parameter | Recommended Condition | Rationale |
| Instrument | HPLC system with UV/PDA detector | Standard for purity analysis of chromophoric compounds. |
| Column | C18, 4.6 x 150 mm, 5 µm | Industry-standard column for retaining moderately polar aromatic compounds. |
| Mobile Phase A | Water with 0.1% Trifluoroacetic Acid (TFA) | TFA acts as an ion-pairing agent to improve peak shape for the amine. |
| Mobile Phase B | Acetonitrile with 0.1% Trifluoroacetic Acid (TFA) | Common organic modifier providing good elution strength. |
| Gradient | 10% B to 90% B over 15 minutes | A gradient ensures elution of potential impurities with a wide range of polarities. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Column Temp. | 30 °C | Controlled temperature ensures reproducible retention times. |
| Injection Vol. | 10 µL | Standard volume to avoid column overloading. |
| Detection | UV at 245 nm | Wavelength of high absorbance for the analyte, ensuring good sensitivity. |
| Sample Prep. | 0.5 mg/mL in 50:50 Water:Acetonitrile | Ensures complete dissolution and compatibility with the mobile phase. |
System Suitability: Before analysis, inject a standard solution multiple times to ensure the system is performing correctly. Key parameters include:
-
Tailing Factor: Should be ≤ 2.0 for the main peak.
-
Theoretical Plates: Should be ≥ 2000.
-
RSD of Peak Area: Should be ≤ 2.0% for replicate injections.
Purity Calculation: Purity is typically determined by area percent normalization, assuming all impurities have a similar response factor at the chosen wavelength.
Integrated Analytical Workflow
A logical and efficient workflow is essential for the complete characterization of a new batch of this compound. The process should move from rapid, preliminary checks to definitive structural confirmation and finally to quantitative purity assessment.
Caption: Logical workflow for the complete characterization of this compound.
References
"using N-(4-amino-2-methylphenyl)acetamide in palladium-catalyzed cross-coupling reactions"
An In-Depth Guide to the Application of N-(4-amino-2-methylphenyl)acetamide in Palladium-Catalyzed Cross-Coupling Reactions
Introduction: Unlocking Molecular Complexity with a Versatile Building Block
In the landscape of modern synthetic chemistry, palladium-catalyzed cross-coupling reactions represent a cornerstone technology for the construction of complex molecular architectures.[1][2] These reactions have revolutionized the synthesis of pharmaceuticals, agrochemicals, and advanced materials by enabling the formation of carbon-carbon and carbon-heteroatom bonds with remarkable efficiency and selectivity.[2][3] Central to the success of these transformations is the availability of versatile, functionalized building blocks.
This compound is one such pivotal substrate. Its structure, featuring a primary arylamine and an acetamide group on a substituted phenyl ring, offers multiple reactive handles for strategic molecular elaboration. The primary amine is an ideal nucleophile for C-N bond formation, while the aromatic ring can be further functionalized to participate in C-C bond-forming reactions.
This guide provides researchers, scientists, and drug development professionals with a comprehensive overview, field-proven insights, and detailed protocols for leveraging this compound in two of the most powerful palladium-catalyzed reactions: the Buchwald-Hartwig amination and the Suzuki-Miyaura coupling. We will delve into the mechanistic underpinnings of these reactions, explain the causal relationships behind experimental choices, and provide self-validating, step-by-step protocols to ensure reproducible success in the laboratory.
Part 1: The Buchwald-Hartwig Amination — Direct C-N Bond Formation
The Buchwald-Hartwig amination is the preeminent method for constructing aryl-amine bonds, a motif prevalent in countless biologically active compounds.[4][5] This reaction directly utilizes the primary amino group of this compound, coupling it with an aryl halide or pseudohalide to forge a new diarylamine linkage.[6][7]
Mechanistic Rationale
The catalytic cycle of the Buchwald-Hartwig amination is a well-studied, elegant sequence of organometallic transformations.[6][8] Understanding this cycle is critical for troubleshooting and optimizing reaction conditions.
-
Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (Ar-X), inserting into the C-X bond to form a Pd(II) complex. This is often the rate-determining step.
-
Ligand Exchange & Amine Coordination: The amine substrate, this compound, displaces a ligand on the Pd(II) center.
-
Deprotonation: A strong, non-nucleophilic base removes a proton from the coordinated amine, forming a palladium-amido complex. This step is crucial for activating the nitrogen nucleophile.[6]
-
Reductive Elimination: The final step involves the formation of the desired C-N bond as the product is expelled from the palladium center, regenerating the active Pd(0) catalyst to re-enter the cycle.[6]
Protocol 1: Palladium-Catalyzed N-Arylation
This protocol details a general procedure for the N-arylation of this compound with a representative aryl bromide.
| Reagent/Parameter | Propositus | Molar Eq. | Mol. Wt. | Amount |
| This compound | Substrate | 1.0 | 164.21 | 164 mg (1.0 mmol) |
| 4-Bromotoluene | Coupling Partner | 1.2 | 171.04 | 205 mg (1.2 mmol) |
| Pd₂(dba)₃ | Catalyst Precursor | 0.01 (1 mol% Pd) | 915.72 | 9.2 mg (0.01 mmol) |
| X-Phos | Ligand | 0.04 (4 mol%) | 476.62 | 19.1 mg (0.04 mmol) |
| Sodium tert-butoxide (NaOt-Bu) | Base | 1.5 | 96.10 | 144 mg (1.5 mmol) |
| Toluene | Solvent | - | - | 5 mL (0.2 M) |
| Reaction Conditions | ||||
| Atmosphere | Inert | - | - | Argon or Nitrogen |
| Temperature | Heat | - | - | 100 °C |
| Time | Duration | - | - | 12-24 hours |
-
Vessel Preparation: To a flame-dried Schlenk tube equipped with a magnetic stir bar, add this compound (1.0 eq), 4-bromotoluene (1.2 eq), sodium tert-butoxide (1.5 eq), Pd₂(dba)₃ (0.01 eq), and X-Phos (0.04 eq).
-
Expert Insight: The order of addition of solids is generally not critical, but adding the base last can prevent premature degradation of sensitive substrates. Using a pre-catalyst can simplify this process and improve reproducibility.
-
-
Inert Atmosphere: Seal the tube with a septum, and evacuate and backfill with argon three times. This is critical to prevent oxidation of the Pd(0) catalyst and phosphine ligand.
-
Solvent Addition: Add degassed toluene (to achieve 0.2 M concentration) via syringe. The solvent must be anhydrous and deoxygenated to ensure catalytic activity.
-
Reaction Execution: Place the sealed tube in a preheated oil bath at 100 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After cooling to room temperature, carefully quench the reaction by adding 10 mL of water. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, wash with brine (1 x 20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the desired diarylamine product.
Part 2: The Suzuki-Miyaura Coupling — Forging C-C Bonds
To demonstrate the versatility of the this compound scaffold, we can pivot from C-N to C-C bond formation using the Suzuki-Miyaura reaction.[9] This requires a strategic modification of the starting material to introduce a halide, transforming it from a nucleophilic partner into an electrophilic one.
Substrate Modification: Halogenation
The aromatic ring of this compound can be selectively halogenated (e.g., brominated) at the position ortho to the powerful activating amino group. This can be achieved using a mild brominating agent like N-bromosuccinimide (NBS) to yield N-(4-amino-5-bromo-2-methylphenyl)acetamide. This halogenated derivative is now a suitable electrophile for Suzuki coupling.
Mechanistic Rationale
The Suzuki-Miyaura coupling cycle proceeds through a different, yet equally fundamental, series of steps.[9]
-
Oxidative Addition: The Pd(0) catalyst inserts into the C-Br bond of our halogenated substrate.
-
Transmetalation: The arylboronic acid, activated by a base (typically an inorganic carbonate or phosphate), transfers its aryl group to the palladium center, displacing the halide. This is a key step where the new C-C bond is primed for formation.
-
Reductive Elimination: The two organic fragments (the original substrate and the newly transferred aryl group) are coupled and eliminated from the palladium center, forming the biaryl product and regenerating the Pd(0) catalyst.
References
- 1. [(NHC)PdCl2(Aniline)] Complexes: Easily Synthesized, Highly Active Pd(II)–NHC Precatalysts for Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 8. denmarkgroup.web.illinois.edu [denmarkgroup.web.illinois.edu]
- 9. chem.libretexts.org [chem.libretexts.org]
Application Note: A Stability-Indicating HPLC Method for the Purity Determination of N-(4-amino-2-methylphenyl)acetamide
Abstract
This application note details a robust, stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the determination of purity and related substances of N-(4-amino-2-methylphenyl)acetamide. The method is designed for researchers, scientists, and drug development professionals involved in the quality control and stability testing of this compound. The described protocol is validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines to ensure its suitability for its intended purpose.
Introduction
This compound is an aromatic amine derivative that serves as a key intermediate in the synthesis of various pharmaceutical compounds and dyes. The purity of this intermediate is critical as impurities can affect the safety and efficacy of the final product. Therefore, a reliable and validated analytical method is essential to quantify the purity and detect any process-related impurities or degradation products.
This document provides a comprehensive guide to a stability-indicating HPLC method. The causality behind the selection of chromatographic parameters is explained to provide a deeper understanding of the method's development. Furthermore, a detailed protocol for method validation through forced degradation studies is presented to ensure the method's specificity and robustness.
Physicochemical Properties of this compound
A thorough understanding of the analyte's properties is fundamental to developing a successful HPLC method.
| Property | Value | Source |
| Chemical Formula | C₉H₁₂N₂O | --INVALID-LINK-- |
| Molecular Weight | 164.21 g/mol | --INVALID-LINK-- |
| CAS Number | 56891-59-9 | --INVALID-LINK-- |
| Appearance | White to off-white crystalline powder | Inferred from related compounds |
| Solubility | Sparingly soluble in water, soluble in methanol and acetonitrile | Inferred from related compounds |
| UV Absorption | Expected in the range of 240-280 nm | Inferred from related compounds |
HPLC Method Parameters
The following HPLC conditions were established to achieve optimal separation of this compound from its potential impurities and degradation products.
| Parameter | Condition | Rationale |
| Instrument | Any standard HPLC system with a UV detector | --- |
| Column | C18, 4.6 x 150 mm, 5 µm | C18 columns provide excellent retention and separation for moderately polar aromatic compounds. |
| Mobile Phase A | 0.1% Formic Acid in Water | Formic acid helps to protonate the amino groups, leading to better peak shape and reproducibility. |
| Mobile Phase B | Acetonitrile | Acetonitrile is a common organic modifier in reversed-phase HPLC, providing good elution strength for the analyte. |
| Gradient Elution | See Table 1 | A gradient elution is employed to ensure the elution of both polar and non-polar impurities within a reasonable runtime. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, providing a balance between analysis time and column efficiency. |
| Column Temperature | 30 °C | Maintaining a constant column temperature ensures reproducible retention times. |
| Detection Wavelength | 254 nm | This wavelength is chosen based on the expected UV absorbance of the aromatic rings and amide chromophore, offering good sensitivity for the parent compound and related impurities. |
| Injection Volume | 10 µL | A standard injection volume to minimize band broadening. |
| Sample Diluent | Mobile Phase A / Mobile Phase B (50:50, v/v) | Using a mixture of the mobile phases as the diluent ensures sample compatibility and good peak shape. |
Table 1: Gradient Elution Program
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 90 | 10 |
| 20.0 | 10 | 90 |
| 25.0 | 10 | 90 |
| 25.1 | 90 | 10 |
| 30.0 | 90 | 10 |
Experimental Protocols
Standard and Sample Preparation
-
Standard Stock Solution (1000 µg/mL): Accurately weigh about 25 mg of this compound reference standard and transfer it to a 25 mL volumetric flask. Dissolve and dilute to volume with the sample diluent.
-
Working Standard Solution (100 µg/mL): Pipette 2.5 mL of the Standard Stock Solution into a 25 mL volumetric flask and dilute to volume with the sample diluent.
-
Sample Solution (100 µg/mL): Accurately weigh about 25 mg of the this compound sample and prepare a 25 mL solution in the same manner as the Standard Stock Solution. Further dilute to a final concentration of 100 µg/mL.
System Suitability Testing (SST)
Before sample analysis, the performance of the HPLC system must be verified. This is achieved by injecting the Working Standard Solution five times and evaluating the following parameters as per USP guidelines.[1][2][3]
Table 2: System Suitability Criteria
| Parameter | Acceptance Criteria |
| Tailing Factor (T) | ≤ 2.0 |
| Theoretical Plates (N) | ≥ 2000 |
| Relative Standard Deviation (RSD) of Peak Area | ≤ 2.0% |
HPLC Analysis Workflow
References
Application Note: Optimized Thin-Layer Chromatography (TLC) Conditions for Monitoring the Synthesis of N-(4-amino-2-methylphenyl)acetamide
Introduction: The Critical Role of Reaction Monitoring in Amide Synthesis
The synthesis of N-(4-amino-2-methylphenyl)acetamide is a fundamental transformation in organic chemistry, often serving as a key step in the generation of more complex pharmaceutical intermediates and dyestuffs. The reaction typically involves the acetylation of 2-methyl-p-phenylenediamine. Accurate and real-time monitoring of this reaction is paramount to ensure complete conversion of the starting material, minimize the formation of by-products, and optimize reaction time and yield.[1][2]
Thin-Layer Chromatography (TLC) stands out as a rapid, cost-effective, and highly efficient analytical technique for this purpose.[3][4] Its simplicity and speed allow chemists to make informed decisions at the bench, such as determining the endpoint of a reaction or assessing the purity of the crude product.[3][5] This application note provides a detailed, field-proven protocol for monitoring the synthesis of this compound using TLC, emphasizing the rationale behind the chosen conditions to ensure reliable and reproducible results.
The Chemistry: Acetylation of 2-methyl-p-phenylenediamine
The synthesis of this compound involves the selective acetylation of one of the amino groups of 2-methyl-p-phenylenediamine. The starting material, 2-methyl-p-phenylenediamine, is a relatively polar aromatic amine. The product, this compound, is also polar but generally less so than the starting diamine because one of the highly polar amino groups has been converted to a less polar acetamido group. This difference in polarity is the fundamental principle that allows for their separation by TLC.[3]
Materials and Methods
Reagents and Solvents
-
TLC Plates: Silica gel 60 F254 pre-coated aluminum plates. The fluorescent indicator (F254) allows for visualization of UV-active compounds under a UV lamp.[6]
-
Eluent (Mobile Phase): A mixture of Ethyl Acetate and Hexane. The optimal ratio will be determined experimentally, but a starting point of 1:1 (v/v) is recommended.
-
Visualization Reagents:
-
Reaction Components (for spotting):
-
Starting Material (SM): 2-methyl-p-phenylenediamine
-
Reaction Mixture (RM): Aliquots taken from the reaction at different time points
-
Co-spot (Co): A mixture of the starting material and the reaction mixture
-
Equipment
-
TLC developing chamber with a lid
-
Capillary tubes for spotting
-
Forceps
-
Pencil
-
Ruler
-
Fume hood
Experimental Protocol: A Step-by-Step Guide
Preparation of the TLC Plate
-
Plate Handling: Handle the TLC plate by the edges to avoid contaminating the silica surface with oils from your fingers.
-
Origin Line: Using a pencil and a ruler, gently draw a thin line approximately 1 cm from the bottom of the TLC plate. This is the origin where you will spot your samples.
-
Lane Marking: Lightly mark the positions for each sample on the origin line. Ensure sufficient space between the lanes to prevent the spots from merging during development. Recommended lanes are for the starting material (SM), the reaction mixture (RM), and a co-spot (Co).
Sample Preparation and Spotting
-
Starting Material (SM) Solution: Dissolve a small amount (1-2 mg) of 2-methyl-p-phenylenediamine in a suitable volatile solvent like ethyl acetate or methanol (0.5 mL).
-
Reaction Mixture (RM) Aliquot: Withdraw a small aliquot (e.g., a drop using a glass Pasteur pipette) from the reaction vessel and dilute it with a small amount of a suitable solvent.
-
Spotting: Using a capillary tube, apply a small spot of each solution onto the designated marks on the origin line. The spot should be as small and concentrated as possible (1-2 mm in diameter). To achieve this, apply a small amount and let the solvent evaporate before reapplying.[9] The co-spot lane is spotted with both the SM solution and the RM aliquot.
Development of the TLC Plate
-
Eluent Preparation: Prepare the eluent mixture. A good starting point for this system is a 1:1 mixture of ethyl acetate and hexane. Prepare a sufficient amount to have a solvent depth of about 0.5 cm in the developing chamber.
-
Chamber Saturation: Pour the eluent into the TLC chamber, place a piece of filter paper against the inner wall to aid in saturating the chamber with solvent vapors, and close the lid. Allow the chamber to saturate for at least 5-10 minutes. This ensures a uniform development front.
-
Development: Carefully place the spotted TLC plate into the saturated chamber using forceps. Ensure the origin line is above the eluent level.[9] Close the lid and allow the solvent to ascend the plate by capillary action.
-
Solvent Front: Remove the plate when the solvent front is approximately 1 cm from the top of the plate. Immediately mark the solvent front with a pencil.
Visualization and Interpretation
-
UV Visualization: Allow the solvent to evaporate completely from the plate in a fume hood. Visualize the plate under a UV lamp (254 nm). UV-active compounds, such as aromatic amines and amides, will appear as dark spots against the fluorescent green background.[6] Circle the observed spots with a pencil.
-
Staining: For enhanced visualization, immerse the plate in a potassium permanganate staining solution. This is particularly useful as both the starting amine and the product amide are susceptible to oxidation by KMnO₄, leading to the formation of clearly visible yellow-brown spots on a purple background.[7][8][10]
-
Rf Value Calculation: The retention factor (Rf) is a key parameter for identifying compounds. It is calculated as the ratio of the distance traveled by the spot to the distance traveled by the solvent front.
-
Rf = (Distance from origin to the center of the spot) / (Distance from origin to the solvent front)
The starting material (2-methyl-p-phenylenediamine) is more polar and will have a lower Rf value, while the product (this compound) is less polar and will have a higher Rf value.
-
Workflow Diagram
Caption: Workflow for monitoring the synthesis via TLC.
Data Interpretation and Expected Results
The progress of the reaction can be monitored by observing the changes in the TLC plate over time.
| Lane | Expected Observation | Interpretation |
| SM (Starting Material) | A single spot corresponding to 2-methyl-p-phenylenediamine. This will be the spot with the lower Rf value. | Provides a reference for the starting material's position. |
| RM (Reaction Mixture) | At the beginning of the reaction (t=0), a prominent spot corresponding to the starting material will be visible. As the reaction progresses, this spot will diminish in intensity, and a new spot with a higher Rf value, corresponding to the product, will appear and intensify. | The relative intensity of the starting material and product spots indicates the extent of the reaction. |
| Co (Co-spot) | This lane will show two distinct spots at the beginning of the reaction. As the reaction goes to completion, the lower spot (SM) will disappear, leaving only the product spot. | Confirms the identity of the spots in the reaction mixture lane by direct comparison with the starting material. This is crucial to avoid misinterpretation. |
Reaction Completion: The reaction is considered complete when the starting material spot is no longer visible in the reaction mixture lane.
Troubleshooting Common TLC Issues
| Issue | Possible Cause(s) | Solution(s) |
| Spots are streaky | The sample is too concentrated; the sample is not fully dissolved; the compound is strongly acidic or basic. | Dilute the sample; ensure the sample is fully dissolved before spotting; for basic compounds like amines, add a small amount of triethylamine (0.1–2.0%) to the mobile phase.[11] |
| Spots are at the origin or solvent front | The eluent polarity is too low (spots at origin) or too high (spots at solvent front). | Adjust the eluent composition. If spots are at the origin, increase the proportion of the more polar solvent (ethyl acetate). If spots are at the solvent front, increase the proportion of the less polar solvent (hexane).[11] |
| Rf values are not reproducible | The TLC chamber was not saturated; the eluent composition was not consistent; the temperature fluctuated. | Always saturate the TLC chamber before development; use a consistent and accurately measured eluent composition; perform TLC at a relatively constant temperature. |
| No spots are visible under UV light | The compounds are not UV-active; the sample is too dilute. | Use a chemical stain for visualization, such as potassium permanganate.[7][11] Alternatively, try concentrating the sample by spotting multiple times in the same location, allowing the solvent to dry between applications.[9][11] |
Conclusion
This application note provides a robust and reliable TLC method for monitoring the synthesis of this compound. By following this protocol, researchers can effectively track the progress of the reaction, determine its endpoint, and assess the purity of the product. The principles and troubleshooting guide presented here are also broadly applicable to the TLC analysis of other similar organic transformations.
References
- 1. arkat-usa.org [arkat-usa.org]
- 2. ias.ac.in [ias.ac.in]
- 3. rroij.com [rroij.com]
- 4. thin-layer chromatography analysis: Topics by Science.gov [science.gov]
- 5. Thin Layer Chromatography: A Complete Guide to TLC [chemistryhall.com]
- 6. silicycle.com [silicycle.com]
- 7. ChemicalDesk.Com: TLC Stains Preparation [allchemist.blogspot.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. orgchemboulder.com [orgchemboulder.com]
- 10. TLC stains [reachdevices.com]
- 11. silicycle.com [silicycle.com]
Application Notes and Protocols for the Large-Scale Synthesis of N-(4-amino-2-methylphenyl)acetamide
Introduction: Strategic Importance and Synthesis Overview
N-(4-amino-2-methylphenyl)acetamide is a key intermediate in the synthesis of various high-value organic molecules, including pharmaceuticals and specialized dyes. Its molecular structure, featuring both an acetamido and an amino group on a substituted benzene ring, makes it a versatile building block for introducing specific functionalities. The primary challenge in its large-scale production lies in the selective and safe reduction of a nitroaromatic precursor under conditions that are both economically viable and environmentally responsible.
This document provides a comprehensive guide for the large-scale synthesis of this compound. The selected synthetic strategy involves the catalytic hydrogenation of N-(2-methyl-4-nitrophenyl)acetamide. This approach is favored for its high selectivity, efficiency, and the generation of water as the primary byproduct, aligning with the principles of green chemistry. The protocol detailed herein is designed for researchers, scientists, and drug development professionals, offering in-depth explanations of experimental choices, robust safety procedures, and methods for process validation.
Materials and Equipment
Reagents and Consumables
| Material | Grade | Supplier | Notes |
| N-(2-methyl-4-nitrophenyl)acetamide | ≥98% | Major Chemical Supplier | Starting material. |
| Palladium on Carbon (10% Pd/C) | Catalyst Grade | Reputable Catalyst Supplier | Ensure catalyst is fresh and properly stored. |
| Methanol (MeOH) | Anhydrous | Chemical Supplier | Reaction solvent. |
| Nitrogen (N₂) | High Purity, Inert | Gas Supplier | For inerting the reactor system. |
| Hydrogen (H₂) | High Purity | Gas Supplier | Reducing agent. |
| Celite® (Diatomaceous Earth) | Filtration Grade | Chemical Supplier | For catalyst filtration. |
Equipment
-
High-pressure hydrogenation reactor (e.g., 50-100 L capacity, stainless steel or Hastelloy) equipped with:
-
Variable speed agitator (e.g., gas-entrainment impeller)
-
Temperature control unit (heating/cooling jacket)
-
Pressure gauge and transducer
-
Rupture disc and safety relief valve
-
Inlet and outlet ports for gases and liquids
-
Internal thermocouple
-
-
Filtration apparatus (e.g., Nutsche filter-dryer or similar pressure filter)
-
Crystallization vessel with overhead stirrer and temperature control
-
Vacuum oven for drying the final product
-
Analytical equipment: High-Performance Liquid Chromatography (HPLC), Thin-Layer Chromatography (TLC), Nuclear Magnetic Resonance (NMR) spectrometer, Mass Spectrometer (MS).
-
Standard laboratory glassware and personal protective equipment (PPE).
Experimental Protocol: A Step-by-Step Guide
The synthesis is a one-pot reaction involving the catalytic hydrogenation of the nitro-substituted starting material.
Step 1: Reactor Preparation and Inerting
The integrity of the high-pressure reactor is paramount for a safe operation.
-
Inspection: Thoroughly inspect the reactor vessel, seals, and all fittings for any signs of wear or damage. Ensure that the pressure gauges, rupture disc, and temperature probes are calibrated and functioning correctly.[1]
-
Cleaning and Drying: Ensure the reactor is scrupulously clean and dry to prevent any side reactions or catalyst poisoning.
-
Inerting: Seal the reactor and purge the system with high-purity nitrogen gas at least three times to remove all traces of oxygen. This is a critical step to prevent the formation of explosive mixtures of hydrogen and air.[2] A slight positive pressure of nitrogen should be maintained in the reactor.
Step 2: Charging the Reactor
-
Under a gentle stream of nitrogen, carefully charge the reactor with N-(2-methyl-4-nitrophenyl)acetamide (1.0 equivalent).
-
Add anhydrous methanol as the solvent. The solvent volume should be sufficient to create a slurry that can be effectively agitated, typically 8-10 times the weight of the substrate.
-
Carefully add 10% Palladium on Carbon (Pd/C) catalyst. The catalyst loading is typically in the range of 1-3% by weight relative to the starting material. The catalyst should be wetted with a small amount of methanol before addition to reduce the risk of it becoming airborne.
Causality: Wetting the pyrophoric Pd/C catalyst with solvent before adding it to the reactor minimizes the risk of ignition upon contact with air.[3]
Step 3: Hydrogenation Reaction
-
Sealing and Purging: Seal the reactor and perform another series of nitrogen purges to remove any air introduced during charging.
-
Pressurization with Hydrogen: Pressurize the reactor with hydrogen gas to the desired pressure, typically between 50 and 100 psi (3.4 - 6.8 bar).
-
Heating and Agitation: Begin agitation to ensure good mixing of the slurry. Heat the reactor to the target temperature, generally between 40-60°C. Catalytic hydrogenation is an exothermic reaction, so careful temperature monitoring and control are essential to prevent a runaway reaction.[2]
-
Reaction Monitoring: The progress of the reaction can be monitored by observing the uptake of hydrogen from the gas supply. The reaction is considered complete when hydrogen uptake ceases. For more precise monitoring, small samples can be carefully withdrawn (after depressurizing and purging with nitrogen) and analyzed by TLC or HPLC.
Step 4: Post-Reaction Work-up and Catalyst Removal
-
Cooling and Depressurization: Once the reaction is complete, cool the reactor to room temperature. Carefully vent the excess hydrogen gas and purge the reactor multiple times with nitrogen.[1]
-
Catalyst Filtration: The reaction mixture, now containing the dissolved product and suspended catalyst, is transferred under a nitrogen blanket to a filtration apparatus containing a pad of Celite®. The catalyst is highly pyrophoric, especially after the reaction, and must not be allowed to dry in the air.[3] The filter cake should be washed with a small amount of fresh methanol to recover any entrained product.
Trustworthiness: The use of a Celite® bed for filtration prevents the fine catalyst particles from passing through, ensuring a product solution free of catalyst contamination.
Step 5: Product Isolation and Purification
-
Solvent Removal: The filtrate is transferred to a crystallization vessel. A portion of the methanol is removed by distillation under reduced pressure to concentrate the product solution.
-
Crystallization: The concentrated solution is then cooled slowly with gentle stirring to induce crystallization of the this compound. The cooling rate can be controlled to influence crystal size and purity.
-
Isolation and Drying: The crystalline product is collected by filtration and washed with a small amount of cold methanol to remove any remaining soluble impurities. The product is then dried in a vacuum oven at a moderate temperature (e.g., 50-60°C) until a constant weight is achieved.
Process Optimization and Scale-Up Considerations
-
Catalyst Loading: The optimal catalyst loading should be determined experimentally to balance reaction time and cost. Higher loadings will increase the reaction rate but also the overall cost.
-
Solvent Selection: While methanol is a common choice, other solvents like ethanol or isopropanol can also be used. The choice of solvent can affect the solubility of the starting material and product, as well as the reaction rate.
-
Temperature and Pressure: These parameters should be optimized to achieve a reasonable reaction rate without promoting side reactions or compromising safety. Higher temperatures and pressures will generally increase the reaction rate but also the risk of a runaway reaction.
-
Heat Transfer: On a large scale, efficient heat removal is critical due to the exothermic nature of the hydrogenation. The reactor's cooling capacity must be sufficient to handle the heat generated by the reaction.
Safety Precautions
-
Hydrogen Handling: Hydrogen is highly flammable and can form explosive mixtures with air. All operations involving hydrogen must be conducted in a well-ventilated area, and all equipment must be properly grounded to prevent static discharge.[2]
-
Catalyst Handling: Palladium on carbon is pyrophoric and can ignite spontaneously in air, especially when dry. It should always be handled under an inert atmosphere or as a wet paste.[3][4]
-
High-Pressure Operations: All personnel involved in high-pressure reactions must be thoroughly trained in the operation of the equipment and emergency procedures. The reactor must be equipped with appropriate safety features, including a rupture disc and a pressure relief valve.[1][2]
-
Personal Protective Equipment (PPE): Appropriate PPE, including safety glasses, flame-retardant lab coats, and gloves, must be worn at all times.
Data Presentation
| Parameter | Value | Unit |
| Starting Material | N-(2-methyl-4-nitrophenyl)acetamide | - |
| Molecular Weight of Starting Material | 194.19 | g/mol |
| Product | This compound | - |
| Molecular Weight of Product | 164.21 | g/mol |
| Reaction Conditions | ||
| Catalyst | 10% Pd/C | - |
| Catalyst Loading | 1-3 | % w/w |
| Solvent | Methanol | - |
| Hydrogen Pressure | 50-100 | psi |
| Temperature | 40-60 | °C |
| Expected Yield | 90-95 | % |
| Purity (by HPLC) | >99 | % |
Experimental Workflow Visualization
References
Application Notes & Protocols: The Strategic Use of N-(4-amino-2-methylphenyl)acetamide as a Versatile Intermediate in Pharmaceutical Synthesis
Abstract
In the intricate landscape of pharmaceutical development, the strategic selection and utilization of chemical intermediates are paramount to the successful synthesis of active pharmaceutical ingredients (APIs). N-(4-amino-2-methylphenyl)acetamide (CAS No: 56891-59-9) emerges as a key building block, offering a unique combination of functional groups that facilitate the construction of complex molecular architectures.[1][2] This guide provides an in-depth exploration of this intermediate, from its fundamental properties and synthesis to its practical application in multi-step pharmaceutical manufacturing. We present detailed protocols, mechanistic insights, and analytical methodologies designed for researchers, scientists, and drug development professionals.
Introduction: The Role of a Key Intermediate
This compound is an aromatic amine derivative characterized by a primary amino group and an acetamide moiety on a toluene backbone.[1] This specific arrangement of functional groups makes it a highly valuable precursor in medicinal chemistry. The primary amine serves as a versatile handle for a wide array of chemical transformations, including diazotization, acylation, and condensation reactions, which are fundamental in the synthesis of heterocyclic systems common in many drug classes.[3] The existing acetamide group can act as a directing group or a stable structural component, while the methyl group influences the molecule's steric and electronic properties. Its utility is particularly noted in the synthesis of compounds targeting various therapeutic areas, including oncology and inflammatory diseases.
Physicochemical & Safety Profile
A thorough understanding of the compound's properties and hazards is the foundation of its effective and safe use in the laboratory.
Physicochemical Data
The key properties of this compound are summarized below for quick reference.
| Property | Value | Source(s) |
| IUPAC Name | This compound | [1][4] |
| CAS Number | 56891-59-9 | [1][2][5] |
| Molecular Formula | C₉H₁₂N₂O | [1][4][5] |
| Molecular Weight | 164.21 g/mol | [4][5] |
| Appearance | Solid | [4] |
| Melting Point | 141 °C | [4] |
| Boiling Point | 259.9 °C at 760 mmHg | [4][5] |
| Topological Polar Surface Area | 55.1 Ų | [4] |
Safety & Handling
This compound is classified as an irritant and requires careful handling to ensure laboratory safety.
-
Hazard Statements:
-
Precautionary Measures:
-
Engineering Controls: Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to keep airborne concentrations low.[7] An eyewash station and safety shower must be readily accessible.[7]
-
Personal Protective Equipment (PPE): Wear suitable protective clothing, chemical-resistant gloves (e.g., nitrile), and safety glasses with side shields or goggles.[6][8]
-
Handling: Avoid breathing dust, vapor, or mist.[7] Prevent contact with skin and eyes. Wash hands thoroughly after handling.[8]
-
Storage: Store in a tightly closed container in a cool, dry place away from incompatible substances.[7]
-
Synthesis Protocol: From Nitro Precursor to Key Intermediate
The most common and efficient synthesis of this compound involves the selective reduction of the corresponding nitro compound, N-(2-methyl-4-nitrophenyl)acetamide. This transformation is a cornerstone of aromatic chemistry, converting an electron-withdrawing nitro group into a nucleophilic amino group.[9]
Causality of Experimental Design
The choice of a reduction method is critical. Catalytic hydrogenation offers high yields and clean reactions but requires specialized pressure equipment. A more accessible and cost-effective method for laboratory scale is the use of a metal in an acidic medium, such as iron powder in acetic acid.[9] Iron is inexpensive and effective, and the acidic environment helps to protonate the nitro group, facilitating its reduction.
Workflow for Synthesis
Caption: Workflow for the synthesis of this compound.
Detailed Experimental Protocol
-
Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and thermometer, combine N-(2-methyl-4-nitrophenyl)acetamide (1.0 eq), ethanol (5 mL/g), and water (2 mL/g). Add glacial acetic acid (0.5 eq).
-
Heating: Begin stirring and heat the mixture to a gentle reflux (approximately 75-80°C) to ensure all solids are dissolved or well-suspended.
-
Reduction: Slowly add iron powder (3.0 eq) in small portions over 30-45 minutes. The reaction is exothermic; maintain the temperature below 90°C by controlling the rate of addition.
-
Monitoring: After the addition is complete, continue stirring at reflux for 2-3 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC) with a mobile phase of ethyl acetate/hexane (e.g., 50:50 v/v), visualizing the disappearance of the starting material.[9]
-
Work-up: Once the reaction is complete, filter the hot mixture through a pad of Celite® to remove the iron and iron oxide salts. Wash the filter cake with hot ethanol.
-
Isolation: Combine the filtrates and cool to room temperature. Slowly add a saturated solution of sodium carbonate with vigorous stirring until the pH is neutral to slightly basic (pH 7-8). The product will precipitate as a solid.
-
Purification: Cool the mixture in an ice bath for 30 minutes to maximize precipitation. Collect the solid by vacuum filtration, wash thoroughly with cold water, and dry under vacuum at 50°C. For higher purity, the crude product can be recrystallized from an ethanol/water mixture.
Application in Pharmaceutical Synthesis: A Gateway to Complex Molecules
The strategic value of this compound lies in the reactivity of its primary amine. This group can be readily transformed to build complex heterocyclic scaffolds, which are prevalent in modern pharmaceuticals. For example, it can serve as a precursor for kinase inhibitors, anticoagulants, or other targeted therapies.[10]
Exemplary Workflow: Synthesis of a Benzimidazole Scaffold
A common application of ortho-substituted anilines is the synthesis of benzimidazoles, a privileged scaffold in drug discovery. Here, we outline a protocol for the synthesis of a hypothetical benzimidazole derivative.
Caption: Synthetic pathway from the intermediate to a benzimidazole derivative.
Protocol for Benzimidazole Synthesis
-
Amide Coupling: To a solution of this compound (1.0 eq) and a substituted carboxylic acid (1.05 eq) in anhydrous DMF, add HOBt (1.2 eq) and EDC (1.2 eq). Stir the mixture at room temperature under a nitrogen atmosphere for 12-18 hours.
-
Monitoring: Track the reaction via TLC or LC-MS to confirm the formation of the diamide precursor.
-
Work-up: Pour the reaction mixture into ice-water. Collect the precipitated solid by filtration, wash with water, and dry.
-
Cyclization: Add the crude diamide precursor to polyphosphoric acid (PPA) or glacial acetic acid. Heat the mixture to 120-140°C for 4-6 hours.
-
Isolation: Cool the reaction mixture to room temperature and carefully pour it onto crushed ice. Neutralize with a concentrated ammonium hydroxide solution to precipitate the benzimidazole product.
-
Purification: Collect the crude product by filtration. Purify by column chromatography on silica gel or by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate) to yield the final compound.
Analytical Quality Control
Rigorous analytical testing is essential to validate the identity, purity, and quality of the synthesized intermediate and any subsequent products.
Recommended Analytical Techniques
-
High-Performance Liquid Chromatography (HPLC): The primary method for assessing purity and quantifying the compound.[11]
-
Mass Spectrometry (MS): Used to confirm the molecular weight of the compound.[9]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides structural confirmation by analyzing the chemical environment of protons (¹H NMR) and carbons (¹³C NMR).
-
Fourier-Transform Infrared Spectroscopy (FTIR): Confirms the presence of key functional groups (e.g., N-H stretches for amines and amides, C=O stretch for the amide).[9]
Standard HPLC Protocol for Purity Assessment
This protocol is a starting point and may require optimization for specific equipment and impurity profiles.
| Parameter | Condition | Rationale |
| Column | C18 Reverse Phase (e.g., 4.6 x 150 mm, 5 µm) | Standard for separating moderately polar organic molecules. |
| Mobile Phase A | 0.1% Formic Acid in Water | Provides a proton source for better peak shape and is MS-compatible.[11] |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | The organic modifier for eluting the compound. |
| Gradient | 10% B to 90% B over 15 minutes | A gradient elution ensures that impurities with a wide range of polarities are separated and eluted efficiently. |
| Flow Rate | 1.0 mL/min | A typical analytical flow rate for a 4.6 mm ID column. |
| Detection | UV at 254 nm | Aromatic compounds strongly absorb at this wavelength. |
| Injection Volume | 10 µL | Standard volume for analytical HPLC. |
Conclusion
This compound is more than just a chemical compound; it is a strategic asset in the synthesis of novel pharmaceuticals. Its defined structure and versatile reactivity provide a reliable starting point for constructing complex molecules. By following robust and well-understood protocols for its synthesis and subsequent reactions, and by applying rigorous analytical controls, research and development teams can effectively leverage this intermediate to accelerate their drug discovery programs. The methodologies outlined in this guide are intended to provide a solid foundation for its practical and safe application in the pharmaceutical industry.
References
- 1. This compound | CAS 56891-59-9 [matrix-fine-chemicals.com]
- 2. This compound | CAS 56891-59-9 | Chemical-Suppliers [chemical-suppliers.eu]
- 3. Synthetic aspects of 1,4- and 1,5-benzodiazepines using o -phenylenediamine: a study of past quinquennial - RSC Advances (RSC Publishing) DOI:10.1039/D2RA06045K [pubs.rsc.org]
- 4. N1-(4-AMINO-2-METHYLPHENYL)ACETAMIDE | CymitQuimica [cymitquimica.com]
- 5. This compound | 56891-59-9 | GCA89159 [biosynth.com]
- 6. fishersci.ie [fishersci.ie]
- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 8. aksci.com [aksci.com]
- 9. researchgate.net [researchgate.net]
- 10. ijper.org [ijper.org]
- 11. Separation of Acetamide, N-[4-[[4-[(4-hydroxyphenyl)azo]-2-methylphenyl]azo]phenyl]- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
Troubleshooting & Optimization
"common side reactions in the synthesis of N-(4-amino-2-methylphenyl)acetamide"
Welcome to the technical support guide for the synthesis of N-(4-amino-2-methylphenyl)acetamide. This resource is designed for researchers and drug development professionals to provide in-depth, field-proven insights into overcoming common challenges in this multi-step synthesis. Our focus is on the causality behind experimental outcomes, enabling you to troubleshoot effectively and optimize your reaction conditions.
The synthesis of this compound is typically achieved via a two-step process starting from 2-methyl-4-nitroaniline. This guide is structured to address potential side reactions and issues encountered in each distinct phase of the synthesis.
Overall Synthesis Workflow
The logical pathway involves the protection of the amine via acetylation, followed by the reduction of the nitro group. This sequence is generally preferred to avoid the complexities of selective acetylation on a diamine substrate.
Technical Support Center: Troubleshooting Incomplete Reduction of N-(2-methyl-4-nitrophenyl)acetamide
Welcome to the technical support center for the reduction of N-(2-methyl-4-nitrophenyl)acetamide. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during the synthesis of the corresponding amine, 4-amino-2-methylacetanilide. Here, we address specific experimental challenges in a question-and-answer format, providing in-depth explanations and actionable protocols to ensure the success of your synthesis.
Frequently Asked Questions (FAQs)
Q1: My reduction of N-(2-methyl-4-nitrophenyl)acetamide is incomplete. What are the most common causes?
An incomplete reaction is a frequent challenge in the reduction of aromatic nitro compounds. The primary factors to investigate are the activity of your reducing agent or catalyst, the solubility of the starting material, and the reaction conditions. For instance, in catalytic hydrogenation, the catalyst may have lost activity, or in metal/acid reductions, the metal surface may not be sufficiently activated.[1]
Here is a systematic approach to troubleshooting:
-
Reagent and Catalyst Activity: The potency of your reducing agent is paramount.
-
Catalytic Hydrogenation (e.g., Pd/C): Catalysts can deactivate over time due to improper storage or handling.[1] Ensure you are using a fresh or recently purchased catalyst. If you suspect catalyst deactivation, consider increasing the catalyst loading.
-
Metal/Acid Reductions (e.g., SnCl₂/HCl): The purity and surface area of the metal are critical. Use finely powdered and, if necessary, activated metal. The concentration of the acid is also a key factor in the reaction rate.[2]
-
-
Solubility: Poor solubility of N-(2-methyl-4-nitrophenyl)acetamide in the chosen solvent can significantly hinder the reaction rate. While it is soluble in ethanol, using a co-solvent system might be beneficial.[3][4]
-
Reaction Temperature: Many reductions of nitroarenes can be performed at room temperature, but some substrates require heating to achieve a satisfactory rate.[1] However, exercise caution, as elevated temperatures can sometimes promote the formation of side products.
Q2: I am observing a significant amount of side products. How can I improve the selectivity for 4-amino-2-methylacetanilide?
The formation of side products is a common issue stemming from the stepwise nature of nitro group reduction. Intermediates such as nitroso and hydroxylamine species can undergo condensation reactions to form azoxy and azo compounds.[5][6]
To enhance selectivity, consider the following:
-
Choice of Reducing Agent: For substrates with other reducible functional groups, the choice of reducing agent is critical. Tin(II) chloride (SnCl₂) is often favored for its chemoselectivity in reducing aromatic nitro groups in the presence of other sensitive functionalities.[7][8]
-
Stoichiometry of Reducing Agent: Ensure you are using a sufficient excess of the reducing agent to drive the reaction to completion and reduce any partially reduced intermediates.
-
Temperature Control: Exothermic reactions can lead to localized overheating, which may promote the formation of dimeric side products.[1] Maintaining consistent temperature control is crucial.
Below is a diagram illustrating the general reduction pathway and the potential for side product formation.
Caption: General pathway for nitro group reduction and formation of common side products.
Troubleshooting Protocols
Protocol 1: Enhancing Catalytic Hydrogenation
This protocol outlines steps to troubleshoot an incomplete reduction using catalytic hydrogenation.
Workflow Diagram:
Caption: Troubleshooting workflow for incomplete catalytic hydrogenation.
Step-by-Step Protocol:
-
Catalyst Verification:
-
Discard the old catalyst and use a fresh batch of 10% Palladium on Carbon (Pd/C).
-
Increase the catalyst loading to 5-10 mol% relative to the starting material.
-
-
Solvent Optimization:
-
Ensure the N-(2-methyl-4-nitrophenyl)acetamide is fully dissolved in the solvent before adding the catalyst.
-
Consider using a co-solvent system such as ethanol/water to improve solubility.[3]
-
-
Hydrogen Pressure:
-
If using a balloon of hydrogen, ensure it remains inflated throughout the reaction.
-
For more stubborn reductions, utilize a Parr shaker or a similar apparatus to increase the hydrogen pressure.
-
-
Temperature Adjustment:
-
Gently warm the reaction mixture to 30-40 °C.
-
Monitor the reaction closely by Thin Layer Chromatography (TLC) to avoid the formation of impurities at higher temperatures.
-
Protocol 2: Optimizing the SnCl₂ Reduction
This protocol provides guidance for improving the yield and purity of the reduction using tin(II) chloride.
Workflow Diagram:
Caption: Troubleshooting workflow for the SnCl₂ reduction method.
Step-by-Step Protocol:
-
Reagent Quality:
-
Use high-quality tin(II) chloride dihydrate (SnCl₂·2H₂O).
-
Use concentrated hydrochloric acid (HCl) to ensure an acidic environment.
-
-
Stoichiometry:
-
Use a molar excess of SnCl₂·2H₂O, typically 3 to 5 equivalents, to ensure the complete reduction of the nitro group and any intermediates.[7]
-
-
Temperature Control:
-
The reaction can be exothermic. Add the SnCl₂·2H₂O in portions to the solution of the nitro compound in ethanol and HCl at room temperature to maintain control.
-
After the addition, the mixture can be heated to reflux to drive the reaction to completion.
-
-
Work-up Procedure:
-
After the reaction is complete (monitored by TLC), cool the mixture to room temperature.
-
Slowly and carefully basify the mixture with a concentrated solution of sodium hydroxide or sodium bicarbonate while cooling in an ice bath. This will precipitate tin salts.
-
Filter the mixture through a pad of Celite to remove the tin salts. Wash the filter cake with ethyl acetate or another suitable organic solvent.
-
Extract the filtrate with an organic solvent, dry the organic layer, and concentrate under reduced pressure to obtain the crude 4-amino-2-methylacetanilide.
-
Data Summary
| Parameter | Catalytic Hydrogenation (Pd/C) | SnCl₂ Reduction | Key Considerations |
| Catalyst/Reagent | 10% Pd/C | SnCl₂·2H₂O / HCl | Purity and activity are crucial. |
| Solvent | Ethanol, Methanol, Ethyl Acetate | Ethanol, Ethyl Acetate | Ensure starting material is fully dissolved. |
| Temperature | Room Temperature to 40 °C | Room Temperature to Reflux | Monitor for side products at elevated temperatures. |
| Pressure | Atmospheric (balloon) to high pressure | Atmospheric | Higher pressure can improve hydrogenation rate. |
| Work-up | Filtration of catalyst | Basification and filtration of tin salts | Careful work-up is essential for purity. |
References
- 1. benchchem.com [benchchem.com]
- 2. Reduction of aromatic nitro compounds using Sn and HCl gives: - askIITians [askiitians.com]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. jcbsc.org [jcbsc.org]
- 5. Advances in the catalysis of reduction of nitroaromatics and its mechanism: a tutorial review - RSC Sustainability (RSC Publishing) DOI:10.1039/D4SU00531G [pubs.rsc.org]
- 6. Chemoselective Hydrogenation of Nitroarenes Using an Air-Stable Base-Metal Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Sn2+ reduction - Wordpress [reagents.acsgcipr.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
Technical Support Center: Purification of N-(4-amino-2-methylphenyl)acetamide
Welcome to the technical support center for challenges related to the synthesis and purification of N-(4-amino-2-methylphenyl)acetamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into removing the common di-acylated byproduct. We will move beyond simple protocols to explain the underlying chemical principles, ensuring you can adapt these methods to your specific experimental context.
Frequently Asked Questions (FAQs)
Q1: What is the likely structure of the di-acylated byproduct in my synthesis of this compound?
A1: The di-acylated byproduct forms when both the primary aromatic amine (-NH2) and the secondary amide (-NHAc) of the desired product are acylated. This typically occurs when an excess of the acylating agent (e.g., acetic anhydride) is used under conditions that promote further reaction. The resulting structure is N-acetyl-N-(4-acetamido-2-methylphenyl)acetamide.
Q2: How can I quickly check for the presence of the di-acylated byproduct?
A2: Thin-Layer Chromatography (TLC) is the most straightforward method for a rapid purity check.[1] The di-acylated byproduct is significantly less polar than the desired mono-acylated product due to the additional acetyl group masking a polar N-H bond. A suitable mobile phase, such as a mixture of ethyl acetate and hexane, will show the byproduct with a higher Rf value (traveling further up the plate) than this compound.
Q3: My NMR spectrum looks complex. What are the key signals to distinguish the desired product from the di-acylated byproduct?
A3: For this compound, you should expect to see a singlet for the primary amine (-NH2) protons. In the di-acylated byproduct, this signal will be absent. Additionally, you will observe two distinct acetyl group signals (likely singlets around 2.0-2.2 ppm) in the byproduct, compared to one in the desired product. The integration of the aromatic protons will also differ relative to the acetyl protons.
Troubleshooting Guide: Isolating Your Target Compound
This section addresses specific issues you may encounter during the purification process, providing actionable solutions and the scientific rationale behind them.
Issue 1: My crude product is an oily solid and difficult to handle.
Q: I've completed the synthesis, and after workup, I have an oily solid that is challenging to filter and dry. How can I improve the physical form of my crude product?
A: This is a common issue when residual solvents or low-melting impurities, such as the di-acylated byproduct, are present.
Solution:
-
Trituration: Before attempting a full recrystallization, try triturating the oily solid with a non-polar solvent in which the desired product has very low solubility, such as cold hexane or diethyl ether. This will wash away many of the less polar impurities, including residual acylating agent and some of the di-acylated byproduct, often inducing crystallization of your target compound.
-
Solvent Choice Rationale: Hexane and diethyl ether are excellent choices because the highly polar this compound is poorly soluble, while the less polar di-acylated byproduct will have some solubility.
Issue 2: Recrystallization is not effectively removing the di-acylated byproduct.
Q: I have attempted recrystallization from a single solvent system, but my product purity has not significantly improved. What should I try next?
A: Effective recrystallization relies on a significant difference in solubility between the desired product and the impurity at both high and low temperatures. If a single solvent isn't working, a multi-solvent system or a different technique is necessary.
Solution 1: Two-Solvent Recrystallization
This technique is ideal when you can find a solvent in which your desired product is soluble when hot but insoluble when cold, and a second solvent in which it is insoluble at all temperatures, but the impurity is soluble.
Experimental Protocol: Two-Solvent Recrystallization
-
Dissolution: Dissolve the crude product in a minimum amount of a hot solvent in which it is highly soluble (e.g., ethanol, isopropanol, or ethyl acetate).
-
Precipitation: While the solution is still hot, slowly add a "non-solvent" (e.g., water or hexane) dropwise until the solution becomes faintly cloudy (the cloud point). The non-solvent should be miscible with the first solvent.
-
Clarification: Add a few more drops of the hot primary solvent until the solution becomes clear again.
-
Crystallization: Allow the solution to cool slowly to room temperature, and then in an ice bath, to induce the formation of pure crystals.
-
Isolation: Collect the crystals by vacuum filtration and wash with a cold mixture of the two solvents.
Solution 2: Column Chromatography
If recrystallization fails, column chromatography is a more robust purification method that separates compounds based on their differential adsorption to a stationary phase.[2]
Experimental Protocol: Flash Column Chromatography
-
Stationary Phase Selection: For aromatic amines, standard silica gel can cause peak tailing due to acid-base interactions.[3][4] Using amine-functionalized silica or adding a small amount of a competing amine like triethylamine (0.5-1%) to the mobile phase can significantly improve separation.[3][4]
-
Mobile Phase (Eluent) Selection: A gradient elution is typically most effective. Start with a low polarity mobile phase (e.g., 10-20% ethyl acetate in hexane) and gradually increase the polarity (e.g., to 40-60% ethyl acetate). The less polar di-acylated byproduct will elute first, followed by the more polar desired product.
-
Monitoring: Monitor the fractions by TLC to identify and combine the pure fractions of your target compound.
Data Presentation: Solvent Systems for Purification
| Purification Method | Primary Solvent (for desired product) | Non-Solvent/Co-solvent (for impurity) | Rationale |
| Recrystallization | Ethanol, Isopropanol, Ethyl Acetate | Water, Hexane | Exploits the polarity difference. The desired product is more polar and less soluble in non-polar solvents. |
| Column Chromatography | Hexane/Ethyl Acetate Gradient | Triethylamine (modifier) | Separates based on polarity. Triethylamine neutralizes acidic sites on silica gel.[3] |
Visualization: Purification Workflow
References
"optimizing temperature and reaction time for N-acetylation of substituted anilines"
Welcome to the technical support center for the N-acetylation of substituted anilines. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing reaction temperature and time. We move beyond simple protocols to explain the causality behind experimental choices, enabling you to troubleshoot and refine your synthetic strategies effectively.
Introduction: The Critical Role of Optimization
N-acetylation is a fundamental transformation in organic synthesis, frequently used to protect amine groups, modulate the reactivity of aromatic rings, or synthesize active pharmaceutical ingredients.[1][2] While seemingly straightforward, the reaction's success with substituted anilines is highly dependent on a delicate balance between temperature and reaction time. Improper conditions can lead to incomplete reactions, low yields, or the formation of undesirable side products. This guide provides a systematic approach to navigating these challenges.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific issues you may encounter during your experiments in a direct question-and-answer format.
Question: My N-acetylation reaction shows very low or no product yield. What are the primary causes and how can I fix this?
Answer: Low yield is a common problem, typically stemming from the reduced nucleophilicity of the aniline or insufficient energy to overcome the reaction's activation barrier. Here’s a systematic approach to troubleshooting:
-
Assess the Substrate's Reactivity: The electronic nature of the substituents on the aniline ring is paramount.
-
Electron-Withdrawing Groups (EWGs) such as -NO₂, -CN, -SO₃H, or halides decrease the electron density on the nitrogen atom, making it a weaker nucleophile.[3] This significantly slows the reaction.
-
Steric Hindrance: Bulky groups at the ortho-positions (e.g., in 2,6-disubstituted anilines) can physically block the approach of the acetylating agent.[4]
-
Solution: Forcing conditions are often necessary. Increase the temperature significantly (reflux conditions may be required) and extend the reaction time. Using a potent nucleophilic catalyst like 4-(Dimethylaminopyridine) (DMAP) can be highly effective, as it forms a more reactive N-acylpyridinium intermediate.[4]
-
-
-
Evaluate Reaction Conditions:
-
Temperature: Many N-acetylations of activated anilines proceed smoothly at room temperature.[6] However, for deactivated or hindered substrates, heat is required.
-
Solution: Start by incrementally increasing the temperature. A good starting point is 50-60 °C, with the option to move to reflux if necessary.[7] Be aware that excessive heat can lead to side reactions.
-
-
Solvent: Poor solubility of the aniline substrate can lead to an incomplete reaction.[4]
-
Solution: Ensure your aniline is fully dissolved in the chosen solvent. If solubility is an issue, consider alternative solvents. Acetic acid itself can sometimes be used as a solvent, particularly at higher temperatures.[8]
-
-
Question: My reaction stalls, leaving a significant amount of unreacted starting material even after several hours. What should I do?
Answer: This indicates that the reaction conditions are not sufficient to drive the equilibrium towards the product.
-
Increase Reaction Time: Some reactions, especially with deactivated anilines, are simply slow.
-
Solution: Before drastically changing other parameters, extend the reaction time. It is crucial to monitor the reaction's progress using a technique like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[9] This will tell you if the reaction is slowly progressing or has completely stopped.
-
-
Increase Temperature: If extending the time shows little improvement, the reaction likely needs more energy.
-
Solution: Gradually increase the temperature in 10-20 °C increments. For very unreactive anilines, refluxing for an extended period may be necessary. A study on the acylation of aniline with acetic acid found that 140 °C was the optimal temperature for their catalytic system.[8]
-
-
Consider the Byproduct: N-acetylation using agents like acetyl chloride or acetic anhydride produces one equivalent of acid (HCl or acetic acid).[10] This acid can protonate the unreacted aniline, rendering it non-nucleophilic and effectively stopping the reaction.
Question: My reaction is messy, producing significant side products. How can I improve the selectivity?
Answer: Side product formation is typically a result of overly harsh conditions or the presence of other reactive functional groups.
-
Diacylation: This can occur if the newly formed acetanilide is still sufficiently nucleophilic and there is an excess of a highly reactive acetylating agent.
-
Solution: Use a stoichiometric amount (1.0 to 1.1 equivalents) of the acetylating agent.[4] Adding the reagent slowly to the reaction mixture can also prevent a large excess at any given time.
-
-
Oxidation/Degradation: Anilines, especially at high temperatures, can be susceptible to air oxidation, often resulting in a dark brown or tarry reaction mixture.[7][11]
-
Solution: Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). Avoid excessive heating; find the minimum temperature required for a reasonable reaction rate. Sometimes, adding a small amount of a reducing agent like zinc dust can mitigate oxidation.[11]
-
-
O-Acylation: If your substituted aniline contains other nucleophilic groups, such as a hydroxyl (-OH) group, it can also be acetylated.
-
Solution: This requires a chemoselective approach. Often, N-acetylation is faster than O-acetylation under neutral or slightly basic conditions. If O-acetylation is a persistent issue, you may need to protect the hydroxyl group before performing the N-acetylation.
-
Frequently Asked Questions (FAQs)
Q1: How do I determine the optimal starting temperature for my specific substituted aniline?
A good starting point is to assess the electronic properties of your substituents. The table below provides general guidelines. Always begin with milder conditions and increase temperature only as needed, monitored by TLC or LC-MS.
| Aniline Substituent Type | Nucleophilicity | Recommended Starting Temperature | Typical Reaction Time |
| Strong Electron-Donating (-OCH₃, -NH₂) | High | 0 °C to Room Temperature | 30 min - 2 hours |
| Weak Electron-Donating (-CH₃, -Alkyl) | Moderate | Room Temperature to 40 °C | 1 - 4 hours |
| Halogens (-Cl, -Br) | Slightly Deactivated | 40 °C to 80 °C | 2 - 8 hours |
| Strong Electron-Withdrawing (-NO₂, -CN) | Low | 80 °C to Reflux | 4 - 24 hours |
| Sterically Hindered (e.g., 2,6-dimethyl) | Low (access) | 60 °C to Reflux | 6 - 24 hours |
Q2: How long should I run the reaction?
There is no universal answer; the optimal time depends on the substrate and temperature. The best practice is active monitoring . Run a TLC every 30-60 minutes. The reaction is complete when the aniline starting material spot is no longer visible. Running the reaction for an unnecessarily long time, especially at high heat, increases the risk of side product formation.
Q3: Can I use acetic acid instead of acetic anhydride or acetyl chloride?
Yes, acetylation can be performed with acetic acid, but it is a much less reactive acylating agent. This is an equilibrium process (a condensation reaction) that requires the removal of water to proceed to completion. Consequently, it demands significantly higher temperatures (often >100 °C) and longer reaction times.[8] It is generally reserved for industrial-scale synthesis where cost is a primary factor.
Visualizing the Process and Logic
N-Acetylation Reaction Mechanism
The reaction proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the aniline's nitrogen atom attacks one of the electrophilic carbonyl carbons of the acetylating agent.
Caption: The mechanism of N-acetylation via nucleophilic acyl substitution.
Experimental Workflow for Optimization
A systematic approach is key to efficiently finding the optimal temperature and reaction time.
Caption: A logical workflow for optimizing N-acetylation conditions.
Troubleshooting Decision Tree
When faced with a poor reaction outcome, this decision tree can guide your next steps.
Caption: A decision tree for troubleshooting common N-acetylation issues.
Experimental Protocols
General Protocol for N-Acetylation of an Aniline
This protocol is a standard starting point that can be adapted based on the optimization workflow.
-
Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add the substituted aniline (1.0 eq).
-
Solvent Addition: Dissolve the aniline in a suitable solvent (e.g., dichloromethane, acetonitrile, or acetic acid).
-
Reagent Addition: Slowly add acetic anhydride (1.1 eq) to the stirred solution. If using acetyl chloride, it is often beneficial to first dissolve the aniline in a solvent with a base like pyridine.[5]
-
Reaction: Stir the mixture at the desired temperature (e.g., room temperature or heated). Monitor the reaction progress by TLC until the starting aniline is consumed.
-
Work-up: Once complete, cool the reaction mixture. If in an organic solvent, wash sequentially with a mild aqueous acid (e.g., 1M HCl) to remove any unreacted aniline, followed by a mild aqueous base (e.g., saturated NaHCO₃) to remove acetic acid, and finally with brine. If the reaction was performed in acetic acid or is aqueous, often the product can be precipitated by pouring the mixture into ice water.[9][12]
-
Isolation: Collect the product by vacuum filtration.
-
Purification: Dry the crude product. If necessary, purify further by recrystallization from a suitable solvent (e.g., ethanol/water).[12]
References
- 1. Why is acetylation performed before nitration of aniline? - askIITians [askiitians.com]
- 2. quora.com [quora.com]
- 3. Structure-metabolism relationships of substituted anilines: prediction of N-acetylation and N-oxanilic acid formation using computational chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Sciencemadness Discussion Board - question an N-acetylation of aniline, using aspirin - Powered by XMB 1.9.11 [sciencemadness.org]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. derpharmachemica.com [derpharmachemica.com]
- 11. Sciencemadness Discussion Board - question an N-acetylation of aniline, using aspirin - Powered by XMB 1.9.11 [sciencemadness.org]
- 12. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Purification of N-(4-amino-2-methylphenyl)acetamide
Welcome to the technical support center for the purification of N-(4-amino-2-methylphenyl)acetamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this important chemical intermediate. The following troubleshooting guides and frequently asked questions (FAQs) are structured to provide practical, experience-driven advice to streamline your purification workflows.
Introduction to Purification Challenges
The purification of this compound presents a unique set of challenges stemming from its bifunctional nature. The presence of both a primary aromatic amine and an acetamide group within the same molecule dictates its solubility, stability, and chromatographic behavior. Successful purification hinges on a clear understanding of the potential impurities and the strategic selection of purification techniques to remove them effectively.
Common impurities can originate from the synthetic route employed. For instance, if the final compound is synthesized via the reduction of a nitro precursor, incomplete reactions can leave residual starting material. Alternatively, synthesis via acylation of the corresponding diamine can result in unreacted starting materials or di-acylated byproducts.
This guide will address these challenges in a practical question-and-answer format, providing both the "how" and the "why" behind each recommendation.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in my crude this compound?
The profile of impurities is intrinsically linked to the synthetic pathway. Below is a summary of likely impurities based on common synthetic routes.
| Synthetic Route | Starting Material Impurity | Byproduct Impurities |
| Reduction of N-(2-methyl-4-nitrophenyl)acetamide | N-(2-methyl-4-nitrophenyl)acetamide | Partially reduced intermediates (e.g., nitroso, hydroxylamino species), residual metal catalysts (e.g., Fe, Sn, Pd) |
| Acylation of 4-amino-2-methylaniline | 4-amino-2-methylaniline | Di-acetylated product (N,N'-diacetyl-4-amino-2-methylaniline) |
| General | Degradation Products | Hydrolysis products (e.g., 4-amino-2-methylaniline, acetic acid) |
It is crucial to have an analytical method, such as High-Performance Liquid Chromatography (HPLC), to assess the purity of your crude material and to track the removal of these impurities throughout the purification process.
Q2: My crude product is highly colored. What is the likely cause and how can I remove the color?
Colored impurities are common in the synthesis of aromatic amines. These often arise from trace amounts of oxidized byproducts or residual nitro-aromatic starting materials, which are typically yellow or orange.
Troubleshooting Colored Impurities:
-
Activated Charcoal Treatment: During recrystallization, after dissolving the crude product in the hot solvent, a small amount of activated charcoal can be added to the solution. The charcoal will adsorb the colored impurities. The solution should then be filtered while hot to remove the charcoal before allowing the solution to cool and crystallize. Be aware that activated charcoal can also adsorb some of your desired product, potentially reducing the yield.
-
Column Chromatography: If the colored impurities are not effectively removed by charcoal treatment, column chromatography is a more robust option. The choice of stationary and mobile phases will be critical (see Q5).
Q3: I'm struggling with selecting a suitable solvent for recrystallization. What are my best options?
The ideal recrystallization solvent is one in which this compound has high solubility at elevated temperatures and low solubility at room temperature or below. For substituted acetanilides, the following solvents and solvent systems are often effective.[1][2]
| Solvent/System | Rationale |
| Water | Acetanilides often have significantly higher solubility in hot water compared to cold water, making it a good, green solvent choice.[3] |
| Ethanol | A versatile solvent for many organic compounds. If solubility is too high at room temperature, a mixed solvent system can be employed. |
| Ethanol/Water | This mixed system allows for fine-tuning of the polarity to achieve the desired solubility profile. |
| Ethanol/Hexane | By dissolving the compound in a minimal amount of hot ethanol and then adding hexane as an anti-solvent until turbidity is observed, you can induce crystallization upon cooling.[1] |
Workflow for Solvent Selection:
Caption: A systematic approach to selecting an optimal recrystallization solvent.
Troubleshooting Guide: Recrystallization
Problem: Oiling Out During Cooling
Cause: The solute is coming out of solution above its melting point, forming an oil instead of crystals. This can happen if the boiling point of the solvent is higher than the melting point of the solute, or if the solution is supersaturated with impurities.
Solutions:
-
Add More Solvent: The concentration of the solute may be too high. Add a small amount of hot solvent to the oiled mixture to redissolve it, then allow it to cool more slowly.
-
Lower the Cooling Temperature: Try cooling the solution to a lower temperature to encourage solidification.
-
Use a Different Solvent System: A solvent with a lower boiling point may be necessary. Alternatively, using a mixed solvent system can sometimes prevent oiling out.
Problem: No Crystals Form Upon Cooling
Cause: The solution is not supersaturated, or there are no nucleation sites for crystal growth to begin.
Solutions:
-
Induce Crystallization:
-
Scratching: Gently scratch the inside of the flask with a glass rod at the surface of the solution. This can create microscopic scratches that serve as nucleation sites.[1]
-
Seeding: Add a tiny crystal of the pure product (if available) to the solution to act as a template for crystal growth.
-
-
Reduce the Volume of Solvent: Carefully evaporate some of the solvent to increase the concentration of the solute and then attempt to cool and crystallize again.
-
Cool to a Lower Temperature: Place the flask in an ice bath or refrigerator to further decrease the solubility of the compound.
Experimental Protocol: Recrystallization of this compound
This is a general protocol and may require optimization based on the purity of your starting material.
-
Dissolution: In an Erlenmeyer flask, add the crude this compound. Add a minimal amount of the selected hot recrystallization solvent (e.g., water or an ethanol/water mixture) until the solid just dissolves. Use a magnetic stir bar or occasional swirling to aid dissolution.
-
Decolorization (if necessary): If the solution is colored, add a small amount of activated charcoal and continue to heat for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove any insoluble impurities and activated charcoal.
-
Crystallization: Allow the filtrate to cool slowly to room temperature. To maximize yield, you can then place the flask in an ice bath.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering mother liquor.
-
Drying: Dry the purified crystals in a vacuum oven or air dry them until a constant weight is achieved.
Troubleshooting Guide: Column Chromatography
Problem: Poor Separation of Product from Impurities
Cause: The polarity of the mobile phase is not optimized for the separation, or the stationary phase is interacting unfavorably with the compound. Aromatic amines can be particularly problematic on standard silica gel due to their basicity.
Solutions:
-
Optimize the Mobile Phase:
-
Normal Phase (Silica Gel): Start with a non-polar solvent system like hexane/ethyl acetate and gradually increase the polarity. Thin Layer Chromatography (TLC) should be used to determine the optimal solvent system before running the column.
-
Reversed Phase (C18): Use a polar solvent system like water/acetonitrile or water/methanol.
-
-
Address Amine-Silica Interactions:
-
Add a Basic Modifier: To prevent streaking and improve peak shape on silica gel, add a small amount (0.5-1%) of a basic modifier like triethylamine or ammonia to the mobile phase.[4][5] This will neutralize the acidic silanol groups on the silica surface.
-
Use an Amine-Functionalized Column: These columns have a stationary phase that is less acidic and more suitable for the purification of basic compounds.[5]
-
Q5: When should I choose column chromatography over recrystallization?
Column chromatography is generally preferred when:
-
Impurities have similar solubility profiles to the desired product, making recrystallization ineffective.
-
There are multiple impurities that need to be removed.
-
A very high degree of purity is required.
Workflow for Column Chromatography Purification:
Caption: A step-by-step workflow for purification by column chromatography.
Experimental Protocol: Column Chromatography of this compound
This protocol is a starting point and should be optimized using TLC first.
-
TLC Analysis: Develop a TLC method to determine a suitable mobile phase. For normal phase silica, a good starting point is a mixture of ethyl acetate and hexane. For reversed phase C18, try a mixture of acetonitrile and water.
-
Column Packing: Prepare a slurry of the chosen stationary phase (e.g., silica gel) in the initial mobile phase and pack the column.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent and adsorb it onto a small amount of silica gel. After drying, load the solid onto the top of the column.
-
Elution: Begin eluting with the mobile phase, gradually increasing the polarity if a gradient elution is required.
-
Fraction Collection: Collect fractions and monitor the elution of the product by TLC.
-
Product Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure.
Stability Considerations
The amide bond in N-arylacetamides can be susceptible to hydrolysis under strongly acidic or basic conditions, which could lead to the formation of 4-amino-2-methylaniline and acetic acid as impurities. It is therefore advisable to maintain a near-neutral pH during aqueous workups and purifications whenever possible.
References
"impact of solvent choice on the regioselectivity of reactions with N-(4-amino-2-methylphenyl)acetamide"
Welcome to the Technical Support Center. This guide is designed for researchers, chemists, and drug development professionals working with N-(4-amino-2-methylphenyl)acetamide. As Senior Application Scientists, we understand that controlling regioselectivity in polysubstituted aromatic systems is a significant challenge. This document provides in-depth, experience-based answers to common questions and troubleshooting scenarios, focusing on how solvent choice can be leveraged to achieve desired reaction outcomes.
Section 1: Foundational Concepts - Understanding the Substrate
This section addresses the fundamental principles governing the reactivity of this compound.
Q1: What are the key structural features of this compound that dictate its reactivity in electrophilic aromatic substitution (EAS)?
A1: The reactivity of this compound is governed by the interplay of three distinct substituent groups on the benzene ring. All three are classified as activating, ortho, para-directing groups, which makes the ring highly reactive towards electrophiles but also presents a significant challenge for controlling the position of substitution.
-
Amino Group (-NH₂): This is a powerful activating group due to the lone pair of electrons on the nitrogen, which can be donated into the aromatic pi-system through resonance. It strongly directs incoming electrophiles to the positions ortho and para to it.
-
Acetamido Group (-NHCOCH₃): This is also an activating, ortho, para-directing group. While the nitrogen lone pair can be delocalized into the adjacent carbonyl group, it still donates significant electron density to the ring by resonance. It is less activating than a primary amino group.
-
Methyl Group (-CH₃): This is a weakly activating group that directs ortho and para through an inductive effect, donating electron density into the ring.
The cumulative effect of these three groups makes the aromatic ring electron-rich and highly susceptible to electrophilic attack. The primary challenge is that multiple positions are activated, leading to potential mixtures of regioisomers.
Q2: With three activating groups present, how can I predict the major product in an electrophilic aromatic substitution (EAS) reaction?
A2: Predicting the major regioisomer requires a careful analysis of the competing directing effects and steric hindrance. The positions on the ring (numbered below for clarity) have vastly different electronic and steric environments.
-
Electronic Effects: The amino (-NH₂) group is the most powerful activator, followed by the acetamido (-NHCOCH₃) group, and finally the methyl (-CH₃) group. Therefore, the positions activated by the -NH₂ group (positions 3 and 5) are the most electronically favored for attack.
-
Steric Hindrance:
-
Position 3: This position is ortho to both the -NH₂ and -CH₃ groups. It is sterically hindered.
-
Position 5: This position is ortho to the -NH₂ group and meta to the other two. It is the most sterically accessible and electronically activated position.
-
Position 6: This position is ortho to the acetamido group. It is significantly hindered by the adjacent bulky -NHCOCH₃ group.
-
Q3: What is the general mechanism of solvent influence on the regioselectivity of EAS reactions?
A3: Solvents are not merely inert media; they actively participate in the reaction mechanism and can significantly influence both the rate and the regioselectivity.[1][2] The key mechanisms of solvent influence are:
-
Stabilization of Intermediates: EAS reactions proceed through a positively charged intermediate known as the arenium ion or sigma complex.[3] Polar solvents, especially polar protic solvents (e.g., acetic acid, water), are effective at stabilizing this charged intermediate through solvation.[1] By differentially stabilizing the transition states leading to different regioisomeric arenium ions, a solvent can lower the activation energy for one pathway over another, thus favoring the formation of a specific product.
-
Solvation of Reagents: The solvent can solvate the electrophile, effectively changing its size and reactivity. For instance, a coordinating solvent might form a complex with the electrophile, increasing its steric bulk and favoring attack at less hindered positions.
-
Hydrogen Bonding: Protic solvents can form hydrogen bonds with the activating groups on the substrate (the -NH₂ and -NHCOCH₃ groups). This can modulate their electron-donating ability and steric profile, thereby influencing which ring position is most reactive.
-
Reaction Mechanism Alteration: In some cases, the solvent can fundamentally alter the reaction pathway. For example, in reactions involving benzyne intermediates, the solvent can play a role in the protonation steps that determine the final product.[4]
Section 2: Troubleshooting Guide - Common Reactions & Solvent Effects
This section provides practical advice for specific experimental challenges.
Scenario 1: Halogenation (e.g., Bromination)
Q4: I am attempting to brominate this compound and am getting a mixture of the 3-bromo and 5-bromo isomers, along with some di-substituted byproducts. How can I use solvent choice to favor the 5-bromo product?
A4: This is a classic regioselectivity problem where both kinetics and thermodynamics are at play. The 5-position is sterically favored, while the 3-position is also strongly activated. To improve selectivity for the 5-bromo isomer, you must choose a solvent that maximizes the steric differentiation between the sites and maintains moderate reaction conditions.
Analysis of Solvent Choice:
-
Polar Protic Solvents (e.g., Acetic Acid): Acetic acid can protonate the highly basic amino group. While this deactivates the ring, it also creates a bulky -NH₃⁺ group, which can sterically direct the electrophile away from the nearby 3-position and toward the more accessible 5-position. However, the overall reaction rate will be slower.[1]
-
Nonpolar Aprotic Solvents (e.g., Carbon Tetrachloride, Dichloromethane): In these solvents, the intrinsic directing effects of the functional groups dominate. The reaction is often faster, but may be less selective as the solvent does little to stabilize specific transition states or modify the reactants. These conditions may lead to a higher proportion of the 3-bromo isomer and over-bromination due to the high reactivity of the substrate.
-
Polar Aprotic Solvents (e.g., DMF, DMSO): These solvents are effective at solvating cations and can help control reactivity.[5] They can stabilize the arenium ion intermediate, potentially providing a good balance between reaction rate and selectivity.
Troubleshooting Summary Table:
| Solvent System | Expected Major Product(s) | Rationale & Troubleshooting Advice |
| Acetic Acid | 5-Bromo (Major) , 3-Bromo (Minor) | Recommended for selectivity. The solvent protonates the -NH₂ group, increasing steric hindrance at position 3. Reaction may be slow; gentle heating might be required. Monitor carefully to avoid over-bromination. |
| CCl₄ or CH₂Cl₂ | Mixture of 3-Bromo and 5-Bromo | Leads to poor selectivity. High reactivity in nonpolar media often results in a product mixture reflecting the raw electronic preferences. Prone to forming di- and poly-halogenated products. |
| Ethanol/Water | 5-Bromo (Major) | Similar to acetic acid, protic nature helps control reactivity. The high polarity effectively stabilizes the more stable arenium ion leading to the 5-bromo product. Good for "greener" chemistry approaches. |
| DMF | 5-Bromo (Major) | A good alternative to protic solvents. Its high polarity stabilizes the key intermediate without protonating the amine. Offers a good balance of rate and selectivity. |
Detailed Protocol: Regioselective Monobromination at the 5-Position
This protocol is designed to maximize the yield of N-(4-amino-5-bromo-2-methylphenyl)acetamide by leveraging solvent effects.
-
Reaction Setup:
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 equivalent of this compound in glacial acetic acid (approx. 10 mL per gram of substrate).
-
Cool the solution to 0-5 °C in an ice bath.
-
-
Reagent Addition:
-
In a separate flask, dissolve 1.05 equivalents of N-Bromosuccinimide (NBS) in glacial acetic acid. Justification: NBS is used as a milder source of electrophilic bromine compared to Br₂, reducing the risk of over-bromination.
-
Add the NBS solution dropwise to the cooled substrate solution over 30 minutes. Maintain the temperature below 10 °C.
-
-
Reaction Monitoring:
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., 50:50 Ethyl Acetate:Hexanes). The starting material should be consumed within 1-2 hours.
-
-
Workup and Purification:
-
Once the reaction is complete, pour the mixture into a beaker of ice water.
-
Neutralize the solution carefully by adding a saturated aqueous solution of sodium bicarbonate until effervescence ceases.
-
The crude product will precipitate. Collect the solid by vacuum filtration and wash thoroughly with cold water.
-
Recrystallize the crude solid from an ethanol/water mixture to yield the pure N-(4-amino-5-bromo-2-methylphenyl)acetamide.
-
Section 3: Advanced Topics & Workflows
Q5: How do I choose an optimal starting solvent for a novel electrophilic substitution on this substrate?
A5: A systematic approach is crucial. The following workflow, represented as a decision-making diagram, provides a logical pathway for solvent selection based on the nature of the electrophile and the desired outcome.
Workflow Explanation:
-
Define Goal: Clearly determine if the primary objective is maximizing regioselectivity, achieving the fastest possible reaction rate, or finding a balance.
-
Assess Electrophile: Characterize the electrophile. Highly reactive electrophiles (like the nitronium ion, NO₂⁺) will likely require a solvent that can temper their reactivity to avoid side reactions.
-
Initial Solvent Selection:
-
For strong electrophiles , start with a polar protic solvent like acetic acid to moderate reactivity.
-
For weaker electrophiles , a polar aprotic solvent like DMF is an excellent starting point to achieve a good balance of reaction speed and control.
-
A nonpolar solvent should only be considered if speed is the sole concern and selectivity is not an issue.
-
-
Optimization: Perform small-scale screening with your top 2-3 solvent candidates. Analyze the product ratios using techniques like ¹H NMR or GC-MS to determine which solvent provides the best outcome for your specific transformation.
References
- 1. quora.com [quora.com]
- 2. Solvent effects on stereoselectivity: more than just an environment - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 3. Electrophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. pubs.acs.org [pubs.acs.org]
Technical Support Center: Minimizing Tar Formation in the Synthesis of Aromatic Amines
Welcome to the Technical Support Center for the synthesis of aromatic amines. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and minimize one of the most common challenges in this field: the formation of tar and other polymeric byproducts. By understanding the underlying causes and implementing robust experimental protocols, you can significantly improve the yield, purity, and scalability of your reactions.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the fundamental questions regarding tar formation during the synthesis of aromatic amines, particularly via the reduction of nitroaromatics.
Q1: What is "tar" in the context of my reaction, and what causes it?
A: In organic synthesis, "tar" is a general term for a complex, often dark-colored and viscous mixture of high-molecular-weight byproducts.[1] It is not a single compound but rather a complex soup of polymers and condensation products. In the synthesis of aromatic amines, tar formation is primarily a result of several side reactions:
-
Oxidation: Aromatic amines, especially anilines, are highly susceptible to air oxidation.[2] This process can lead to the formation of intensely colored polymeric materials. The reaction is often catalyzed by light and trace metals.
-
Polymerization and Condensation Reactions: Under harsh reaction conditions, such as high temperatures or strong acids, both the starting materials and the desired amine products can undergo self-condensation or polymerization.[3] Phenolic impurities, if present, are particularly prone to forming resinous materials.[3]
-
Side Reactions of Intermediates: During the common synthesis route of reducing nitroaromatics, unstable intermediates like nitroso and hydroxylamine species are formed.[4][5] These intermediates can condense with each other or react with the starting material or product to form azoxy, azo, and other polymeric structures that contribute to tar.[5]
Q2: Why is my reaction mixture turning dark brown or black?
A: A dark brown or black coloration is a strong indicator of tar formation, often due to the oxidation of the aniline product.[2] Anilines are prone to air oxidation, which forms highly colored polymeric byproducts. This can happen even under what are perceived to be inert conditions if trace amounts of oxygen are present.
Q3: Which reaction parameters are most critical to control to prevent tar formation?
A: Several parameters are crucial:
-
Temperature: Many side reactions that lead to tar are accelerated at higher temperatures. Exothermic reactions, such as the reduction of nitro compounds, can lead to uncontrolled temperature spikes, causing significant byproduct formation.[4] Careful temperature control is paramount.
-
Atmosphere: Due to the sensitivity of aromatic amines to oxidation, maintaining a strictly inert atmosphere (e.g., nitrogen or argon) throughout the reaction and workup is critical.[2]
-
Purity of Reagents and Solvents: Impurities in starting materials or solvents can initiate or catalyze side reactions. For instance, trace metals can promote oxidation.
-
Stoichiometry and Addition Rate: The controlled, slow addition of reagents can help manage the reaction exotherm and minimize the concentration of reactive intermediates at any given time, thereby reducing the likelihood of side reactions.[3]
Q4: Can the choice of solvent influence tar formation?
A: Absolutely. The solvent can affect the solubility of reactants and intermediates, reaction rates, and even the stability of the amine product.[6] Polar aprotic solvents are often used in amination reactions.[7] The choice of solvent can also impact the ease of product isolation and tar removal.
Part 2: Troubleshooting Guide
This section provides a question-and-answer formatted guide to address specific issues you might encounter during your experiments.
| Problem/Observation | Potential Cause(s) | Recommended Solution(s) |
| My reaction mixture turned dark immediately upon adding the reducing agent. | 1. Runaway Exotherm: The reduction of nitro groups is highly exothermic. A rapid addition of the reducing agent can cause a sudden temperature spike, leading to rapid decomposition and polymerization.[4]2. Air (Oxygen) Leak: A compromised inert atmosphere can lead to immediate oxidation of the newly formed, highly reactive amine.[2] | 1. Control Reagent Addition: Add the reducing agent slowly and portion-wise, or via a syringe pump, while carefully monitoring the internal reaction temperature with a thermometer. Use an ice bath or other cooling methods to maintain the desired temperature range.2. Ensure Inert Atmosphere: Purge the reaction vessel thoroughly with an inert gas (nitrogen or argon) before starting the reaction. Maintain a positive pressure of the inert gas throughout the experiment. Use glassware that is properly sealed. |
| I have a good yield, but my crude product is a sticky, dark oil that is difficult to handle. | 1. Presence of High Molecular Weight Byproducts (Tar): Even with good conversion to the desired product, side reactions can generate soluble, high-boiling-point tars. | 1. Acid Wash/Extraction: Convert the desired amine into its water-soluble salt by washing the crude product (dissolved in an appropriate organic solvent) with an aqueous acid solution (e.g., 1M HCl).[8] The neutral tar byproducts will remain in the organic layer and can be separated. The amine can then be recovered by basifying the aqueous layer and extracting with an organic solvent.2. Distillation: If the desired amine is volatile, distillation can be an effective purification method to separate it from non-volatile tar.[9] |
| During catalytic hydrogenation, the reaction stalls and the catalyst appears black and clumped. | 1. Catalyst Poisoning/Fouling: Tar or other byproducts can coat the surface of the catalyst, blocking active sites and preventing further reaction. | 1. Improve Reaction Conditions: Re-evaluate your reaction conditions to minimize tar formation from the outset (see recommendations above).2. Filter and Add Fresh Catalyst: In some cases, you may be able to filter the reaction mixture to remove the fouled catalyst and add a fresh batch to complete the reaction. However, this is not ideal and addressing the root cause is preferable. |
| My final product discolors and darkens over time, even after purification. | 1. Post-Purification Oxidation: The purified aromatic amine is still susceptible to air and light-induced oxidation.[2] | 1. Storage: Store the purified amine under an inert atmosphere (nitrogen or argon), protected from light (e.g., in an amber vial), and at a low temperature.2. Use of Antioxidants: For long-term storage or for applications where stability is critical, consider adding a small amount of an antioxidant. Aromatic amine antioxidants are commercially available. |
Part 3: Key Experimental Protocols & Methodologies
To proactively minimize tar formation, incorporating the following best practices and protocols into your workflow is essential.
Protocol 1: General Procedure for Catalytic Hydrogenation of a Nitroarene under Inert Atmosphere
This protocol outlines the steps for a typical lab-scale catalytic hydrogenation, a common method for synthesizing aromatic amines from nitroarenes, with an emphasis on preventing tar formation.[4][10]
-
Vessel Preparation:
-
Select a round-bottom flask or a dedicated hydrogenation vessel of appropriate size.
-
Thoroughly dry the vessel in an oven and allow it to cool to room temperature under a stream of dry nitrogen or argon.
-
Add a magnetic stir bar.
-
-
Reagent Addition:
-
Under a positive pressure of inert gas, add the nitroarene and the chosen solvent (e.g., ethanol, ethyl acetate).
-
Carefully add the hydrogenation catalyst (e.g., 5-10 mol% Palladium on carbon, Pd/C). Caution: Some catalysts, like Raney Nickel, are pyrophoric.[10]
-
-
Establishing Inert Atmosphere:
-
Seal the flask with a septum.
-
Evacuate the flask under vacuum and backfill with hydrogen gas. Repeat this cycle 3-5 times to ensure all oxygen has been removed.
-
Inflate a balloon with hydrogen gas and attach it to the flask via a needle through the septum to maintain a positive hydrogen atmosphere.
-
-
Reaction:
-
Stir the mixture vigorously to ensure good contact between the catalyst, substrate, and hydrogen.
-
Monitor the reaction progress by TLC or GC-MS.
-
Maintain the reaction at the desired temperature. If the reaction is exothermic, use a water bath for cooling.
-
-
Workup:
-
Once the reaction is complete, carefully purge the flask with nitrogen to remove excess hydrogen.
-
Filter the reaction mixture through a pad of Celite® to remove the catalyst. Wash the Celite® pad with a small amount of the reaction solvent.
-
Concentrate the filtrate under reduced pressure to obtain the crude aromatic amine.
-
-
Purification:
-
If the crude product contains tar, proceed with an acid wash as described in the Troubleshooting Guide, followed by recrystallization or distillation.
-
Visualization of Key Processes
Caption: Pathways to Aromatic Amines and Tar.
Caption: Troubleshooting workflow for tar formation.
References
- 1. uchp.events.unibz.it [uchp.events.unibz.it]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. mt.com [mt.com]
- 5. WO2020128434A1 - Method of reducing aromatic nitro compounds - Google Patents [patents.google.com]
- 6. Impact of Solvent on the Thermal Stability of Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cu-Catalyzed Amination of Base-Sensitive Aryl Bromides and the Chemoselective N- and O-Arylation of Amino Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 8. What is best way to remove amines from wood tar - Organic Chemistry - Science Forums [scienceforums.net]
- 9. US8455691B2 - Process for the purification of aromatic amines - Google Patents [patents.google.com]
- 10. Chemoselective Hydrogenation of Nitroarenes Using an Air-Stable Base-Metal Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Decolorization of Crude N-(4-amino-2-methylphenyl)acetamide
An in-depth technical guide for researchers, scientists, and drug development professionals.
Introduction
Welcome to the Technical Support Center for the purification and decolorization of N-(4-amino-2-methylphenyl)acetamide (CAS 56891-59-9). This guide, designed for researchers and drug development professionals, provides in-depth troubleshooting advice and detailed protocols for common decolorization techniques. As a Senior Application Scientist, my goal is to bridge the gap between theoretical knowledge and practical application, explaining the causality behind experimental choices to ensure robust and reproducible outcomes.
Crude this compound, an important pharmaceutical intermediate, often presents with discoloration ranging from pink to brown.[1] This coloration is typically due to the presence of impurities, which can include oxidation byproducts of the aromatic amine, residual starting materials, or side-products from the synthesis.[1][2] The color of an active pharmaceutical ingredient (API) or intermediate can be a critical quality attribute, often indicating the presence of contaminants or degradation products.[3][4] Therefore, effective decolorization is a crucial step in ensuring the purity, stability, and safety of the final product.
This document provides a structured, question-and-answer-based approach to tackle the most common challenges encountered during the decolorization process.
Frequently Asked Questions (FAQs)
Q1: Why is my crude this compound colored?
A1: The coloration in crude this compound is primarily due to the presence of impurities. Aromatic amines are particularly susceptible to air oxidation, which forms highly colored, conjugated polymeric species.[2] Additionally, side reactions during synthesis, such as incomplete reduction of a nitro precursor or other secondary reactions, can generate colored byproducts.[1][5] The color is a visual indicator of these impurities and necessitates a purification step.[3]
Q2: What are the primary methods for decolorizing this compound?
A2: The three most effective and commonly employed techniques for decolorizing this compound and similar aromatic amides are:
-
Recrystallization: A fundamental purification technique that separates the product from impurities based on differences in solubility.[6][7]
-
Activated Carbon Treatment: An adsorptive method that uses activated carbon to trap colored impurity molecules within its porous structure.[8][9] This is often performed in conjunction with recrystallization.
-
Column Chromatography: A high-resolution separation technique used for achieving very high purity, especially when dealing with difficult-to-remove impurities or on a smaller scale.[10][11]
Q3: How do I choose the right decolorization technique?
A3: The choice depends on the level of impurity, the desired final purity, and the scale of your experiment.
-
For moderate discoloration and good initial purity (>95%), recrystallization , possibly with a small amount of activated carbon, is typically the most efficient method.[6][10]
-
For intense coloration where impurities are present in significant amounts, a dedicated activated carbon treatment followed by recrystallization is recommended.[12]
-
If recrystallization fails to remove the color or if very high purity is required (e.g., for analytical standards or final API steps), column chromatography is the method of choice.[11][13]
Below is a general decision-making workflow:
Caption: Decision workflow for selecting a decolorization technique.
Q4: Will I lose a significant amount of my product during decolorization?
A4: Product loss is inherent to any purification process. In recrystallization, some product will always remain dissolved in the mother liquor.[7] Similarly, activated carbon can sometimes adsorb the desired product along with impurities, especially if used in excess.[12] Column chromatography can also lead to losses on the column itself. The key is to optimize the chosen method to maximize purity while minimizing loss. This guide provides protocols designed to balance this trade-off.
Troubleshooting Guide 1: Decolorization by Recrystallization
Recrystallization is a powerful technique that relies on the principle that the solubility of a compound in a solvent increases with temperature. As a hot, saturated solution cools, the solubility of the desired compound decreases, leading to the formation of pure crystals while impurities remain in the solution.[6][14]
Detailed Experimental Protocol: Recrystallization
-
Solvent Selection: The ideal solvent should dissolve the crude this compound sparingly at room temperature but completely at its boiling point.[6] Based on the amide and aromatic amine functionalities, polar protic solvents or mixtures are good starting points.[10][15]
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the selected hot solvent, just enough to dissolve the entire solid at the solvent's boiling point. Swirl continuously.
-
Hot Filtration (if necessary): If there are insoluble impurities (or if activated carbon was used), perform a hot gravity filtration to remove them. This must be done quickly to prevent premature crystallization.
-
Cooling & Crystallization: Allow the hot, clear solution to cool slowly to room temperature, undisturbed. Slow cooling promotes the formation of larger, purer crystals. After reaching room temperature, you may place the flask in an ice bath to maximize crystal yield.[7]
-
Crystal Collection: Collect the purified crystals by vacuum filtration using a Büchner funnel.[6]
-
Washing: Wash the crystals on the filter with a small amount of ice-cold recrystallization solvent to rinse off any remaining impurities from the crystal surfaces.[7]
-
Drying: Dry the crystals thoroughly, either by air-drying on the filter or in a vacuum oven at a low temperature.
Recrystallization Troubleshooting Q&A
Q: My compound won't crystallize out of the solution, even after cooling in an ice bath. What went wrong?
A: This is a common issue that usually points to one of two problems:
-
Too much solvent was used: The solution is not saturated enough for crystals to form. Solution: Re-heat the solution and evaporate some of the solvent to concentrate it. Then, attempt the cooling process again.
-
Supersaturation: The solution is supersaturated, but crystal nucleation has not initiated. Solution: Try scratching the inside of the flask with a glass rod just below the surface of the liquid. The microscopic scratches on the glass can provide a surface for nucleation. Alternatively, add a "seed crystal" of the pure compound if available.
Q: The final product is still colored after recrystallization. What should I do?
A: This indicates that the colored impurities have similar solubility properties to your target compound in the chosen solvent.
-
Solution 1: Try a different recrystallization solvent or a multi-solvent system (e.g., ethanol/water).[16]
-
Solution 2 (Recommended): The impurities are likely strongly colored organic molecules that are best removed with an adsorbent. Repeat the recrystallization, but this time, add activated carbon to the hot solution before the filtration step. Proceed to the "Activated Carbon Treatment" guide below.[6]
Q: My recovery yield is very low. How can I improve it?
A: Low yield can result from several factors:
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Using too much solvent: As mentioned, this keeps more of your product in the mother liquor. Use the minimum amount of hot solvent necessary for dissolution.
-
Cooling too quickly: Rapid cooling can trap impurities and lead to smaller crystals that are harder to filter.
-
Incomplete crystallization: Ensure you have allowed sufficient time for cooling and have used an ice bath to maximize precipitation.[2]
-
Washing with too much cold solvent: The wash step is critical but should be performed with a minimal amount of ice-cold solvent to avoid re-dissolving your product.[7]
| Parameter | Recommendation | Rationale |
| Solvent Choice | Ethanol, Isopropanol, Acetonitrile, Ethanol/Water mixture | Good solubility at high temperatures for amides, poor solubility at low temperatures.[10][15] |
| Cooling Rate | Slow cooling to room temperature, followed by an ice bath | Promotes the formation of large, pure crystals and maximizes yield.[7] |
| Washing Solvent | Minimal volume of ice-cold recrystallization solvent | Rinses impurities from crystal surfaces without significant product loss.[6] |
| Table 1: Key Parameters for Recrystallization of this compound. |
Troubleshooting Guide 2: Activated Carbon Treatment
Activated carbon is a highly porous material with a large surface area, making it an excellent adsorbent for large organic molecules, particularly colored pigments and polymers.[8][9][17] When added to a solution, it traps these impurities, which are then removed by filtration.
Detailed Experimental Protocol: Activated Carbon Treatment
This procedure is typically integrated into the recrystallization workflow.
-
Dissolution: Dissolve the crude this compound in a minimal amount of a suitable hot solvent in an Erlenmeyer flask, as you would for recrystallization.
-
Cool Slightly: Remove the flask from the heat source and allow it to cool for a few moments. Crucially, never add activated carbon to a boiling solution , as this can cause violent bumping.
-
Add Activated Carbon: Add a small amount of decolorizing activated carbon to the hot solution. Typically, 1-2% of the solute's weight is sufficient. Using too much can adsorb your product and reduce the yield.
-
Gentle Heating & Swirling: Return the flask to the heat source and maintain it at a gentle boil for 5-10 minutes, swirling occasionally. This provides sufficient contact time for the carbon to adsorb the impurities.[12]
-
Hot Gravity Filtration: Filter the hot solution through a fluted filter paper in a pre-heated funnel to remove the activated carbon. The filtrate should be colorless.
-
Crystallization: Proceed with the cooling, crystallization, collection, and drying steps as described in the recrystallization protocol.
Caption: Experimental workflow for activated carbon treatment.
Activated Carbon Troubleshooting Q&A
Q: My solution is still colored after filtering out the activated carbon. What happened?
A: This suggests that the decolorization was incomplete.
-
Insufficient Carbon: You may not have used enough activated carbon to adsorb all the colored impurities. Solution: It is generally not advisable to add more carbon to the filtrate. The best course of action is to crystallize the product as-is, collect it, and repeat the entire process with a slightly larger amount of carbon (e.g., increase from 1% to 2-3% w/w).
-
Insufficient Contact Time: The carbon may not have had enough time to work. Solution: In the next attempt, increase the gentle heating and swirling time to 15-20 minutes.
-
Wrong Type of Carbon: Some carbons are better suited for specific types of molecules. Wood-based activated carbon often has a macroporous structure ideal for removing large organic pigments.[17] Solution: If problems persist, consider sourcing a different grade of decolorizing carbon.
Q: I see very fine black particles in my final product. How do I get rid of them?
A: This means that some of the fine activated carbon particles passed through the filter paper.
-
Solution 1: Re-dissolve your product in hot solvent and re-filter through a finer grade of filter paper or a double layer of standard filter paper.
-
Solution 2 (Proactive): To prevent this, you can add a small amount of a filter aid like Celite® to the solution just before hot filtration. This creates a fine mesh on the filter paper that helps trap the smallest carbon particles.
Troubleshooting Guide 3: Column Chromatography
For the highest purity requirements, column chromatography provides excellent separation of the target compound from colored and non-colored impurities based on their differential partitioning between a stationary phase (e.g., silica gel) and a mobile phase (eluent).[11]
Detailed Experimental Protocol: Column Chromatography
-
Solvent System Selection: Use Thin-Layer Chromatography (TLC) to determine the optimal eluent. A good solvent system (e.g., ethyl acetate/hexane) should provide a retention factor (Rf) of ~0.3-0.4 for this compound, with good separation from impurities.[11]
-
Column Packing: Pack a glass column with silica gel slurried in the initial eluent. Ensure the packing is uniform and free of air bubbles.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent. If solubility is an issue, use a "dry loading" technique: dissolve the crude product in a volatile solvent (like dichloromethane), add a small amount of silica gel, evaporate the solvent to get a free-flowing powder, and carefully add this powder to the top of the packed column.[11]
-
Elution: Begin eluting the column with the chosen solvent system. Collect fractions in test tubes or other suitable containers. Monitor the separation by collecting fractions and analyzing them with TLC.
-
Fraction Pooling & Evaporation: Once the pure fractions containing the desired product have been identified by TLC, combine them. Remove the solvent using a rotary evaporator to yield the purified, colorless product.
| Parameter | Recommendation | Rationale |
| Stationary Phase | Silica Gel (Standard Grade) | Effective for separating moderately polar compounds like amides. |
| Mobile Phase | Ethyl Acetate / Hexane Gradient | Allows for fine-tuning of polarity to achieve optimal separation (Rf ≈ 0.3-0.4).[10][11] |
| Loading Method | Dry Loading | Prevents poor separation that can result from using a strong solvent to dissolve the sample for loading.[11] |
| Additive | 0.1-1% Triethylamine (Et3N) in eluent | The basic amine functionality can cause "streaking" on acidic silica gel. A small amount of a basic additive like Et3N can improve peak shape.[18] |
| Table 2: Recommended Parameters for Column Chromatography. |
Column Chromatography Troubleshooting Q&A
Q: My compound is streaking on the TLC plate and the column, leading to poor separation.
A: Streaking of amines on silica gel is a classic problem caused by the acidic nature of the silica surface, which strongly and sometimes irreversibly interacts with the basic amine.
-
Solution: Add a small amount of a volatile base, like triethylamine (0.1-1%), to your eluent system.[18][19] This neutralizes the acidic sites on the silica, allowing your compound to travel smoothly down the column, resulting in sharper bands and better separation.
Q: The colored impurities are co-eluting with my product.
A: This indicates that the polarity of the impurities is very similar to your product in the chosen solvent system.
-
Solution 1: Adjust the polarity of your eluent. Try a less polar system (increase the proportion of hexane) to see if you can get the product to elute before the impurity, or a more polar system to hold the product back while the impurity elutes. Meticulous TLC analysis with different solvent ratios is key here.
-
Solution 2: Change the solvent system entirely. For example, try a dichloromethane/methanol system. Sometimes changing the nature of the solvent interactions can achieve a separation that wasn't possible with another system.[11]
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Analyzing the Color of Scarce and Expensive Pharmaceutical Materials via Small Sample Testing - HunterLab Horizons Blog | HunterLab [hunterlab.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Recrystallization [sites.pitt.edu]
- 7. people.chem.umass.edu [people.chem.umass.edu]
- 8. carbotecnia.info [carbotecnia.info]
- 9. Decolorization with Activated Carbon in the Pharmaceutical Industry [carbonactivo.com]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. heycarbons.com [heycarbons.com]
- 13. researchgate.net [researchgate.net]
- 14. Recrystallization (chemistry) | Research Starters | EBSCO Research [ebsco.com]
- 15. Tips & Tricks [chem.rochester.edu]
- 16. Purification of p-Toluidine - Chempedia - LookChem [lookchem.com]
- 17. The Science Behind Decolorizing Activated Carbon: How It Works & Why It Matters [huameicarbon.com]
- 18. rsc.org [rsc.org]
- 19. pubs.rsc.org [pubs.rsc.org]
Validation & Comparative
A Comparative Guide to the Reactivity of Amino-methylacetanilide Positional Isomers
Introduction
In the landscape of pharmaceutical development and fine chemical synthesis, the nuanced reactivity of positional isomers can dictate the success or failure of a synthetic route. Acetanilide derivatives, in particular, are foundational scaffolds in a multitude of biologically active compounds. Understanding how the placement of additional functional groups on the acetanilide ring influences its chemical behavior is paramount for designing efficient, selective, and high-yielding reactions.
This guide provides an in-depth comparison of the chemical reactivity of key positional isomers of amino-methylacetanilide. We will move beyond a simple recitation of outcomes to explore the underlying electronic and steric principles that govern their behavior. By dissecting the synergistic and antagonistic interplay of the acetamido, amino, and methyl functional groups, this document aims to equip researchers, scientists, and drug development professionals with the predictive power to anticipate reaction outcomes and rationally design synthetic strategies. We will focus our analysis on electrophilic aromatic substitution, a cornerstone reaction class for functionalizing such aromatic systems.
Theoretical Framework: Unraveling Substituent Effects
The reactivity of a substituted benzene ring is a complex interplay of inductive and resonance effects contributed by each substituent. In amino-methylacetanilide, three distinct groups—acetamido, amino, and methyl—vie for influence over the aromatic system.
-
The Acetamido Group (-NHCOCH₃): This is the core functional group of the parent acetanilide. The nitrogen atom's lone pair can be delocalized into the aromatic ring, making it an activating group. However, this lone pair also participates in resonance with the adjacent carbonyl group, which attenuates its activating potential compared to a simple amino (-NH₂) group.[1] Consequently, the acetamido group is a moderately activating, ortho, para-director.[2][3][4]
-
The Amino Group (-NH₂): The amino group is a powerful activating group due to the high availability of the nitrogen's lone pair for resonance with the ring. This significantly increases the electron density at the ortho and para positions, making the ring highly susceptible to electrophilic attack.[5][6][7]
-
The Methyl Group (-CH₃): As an alkyl group, the methyl group is a weak activating group, operating primarily through an inductive (electron-donating) effect and hyperconjugation. It also acts as an ortho, para-director.
The relative positions of these three groups create distinct electronic and steric environments in each isomer, leading to significant differences in overall reactivity and regioselectivity. For this guide, we will compare three representative isomers:
-
4-Amino-3-methylacetanilide (Isomer A)
-
4-Amino-2-methylacetanilide (Isomer B)
-
2-Amino-4-methylacetanilide (Isomer C)
Logical Diagram: Interplay of Substituent Effects
The following diagram illustrates the decision-making process for predicting the outcome of an electrophilic aromatic substitution reaction on a polysubstituted benzene ring.
Caption: Logical workflow for predicting reactivity and regioselectivity.
Comparative Analysis of Isomers
Isomer A: 4-Amino-3-methylacetanilide
-
Electronic Effects: The powerful activating effect of the amino group at C-4 and the moderate activating effect of the acetamido group at C-1 direct incoming electrophiles to positions C-2 and C-5. The weakly activating methyl group at C-3 directs to C-2 and C-6. The directing vectors of the -NH₂ and -NHCOCH₃ groups are synergistic, strongly activating the C-2 and C-5 positions.
-
Steric Effects: Position C-2 is sterically hindered by the adjacent methyl group at C-3 and the acetamido group at C-1. Position C-5 is relatively unhindered.
-
Predicted Reactivity: The ring is highly activated. Electrophilic attack is most likely to occur at the C-5 position , which is electronically activated by the powerful amino group and is sterically accessible.
Isomer B: 4-Amino-2-methylacetanilide
-
Electronic Effects: The amino group at C-4 and the acetamido group at C-1 direct towards C-3 and C-5. The methyl group at C-2 directs towards C-3 and C-5. All three groups have a synergistic directing effect, strongly activating positions C-3 and C-5.
-
Steric Effects: The methyl group at C-2 provides some steric hindrance to the C-3 position. The C-5 position is less hindered.
-
Predicted Reactivity: This isomer is expected to be highly reactive. Due to the combined electronic activation and lower steric hindrance, the primary site of electrophilic attack will be the C-5 position .
Isomer C: 2-Amino-4-methylacetanilide
-
Electronic Effects: The dominant activating group is the amino group at C-2, which directs electrophiles to C-3 and C-5. The acetamido group at C-1 also directs to C-3 and C-5. The methyl group at C-4 directs to C-3 and C-5. Again, all three groups are synergistic, strongly activating the C-3 and C-5 positions.
-
Steric Effects: The C-3 position is flanked by two large groups (-NH₂ and -NHCOCH₃), making it extremely sterically hindered. The C-5 position is adjacent to the methyl group but is significantly more accessible.
-
Predicted Reactivity: The ring is highly activated. Despite strong electronic activation at C-3, overwhelming steric hindrance will prevent reaction at this site. Therefore, electrophilic attack will occur almost exclusively at the C-5 position .
Comparative Data Summary
The following table summarizes the predicted reactivity and regioselectivity of the isomers towards a model electrophilic aromatic substitution reaction, such as nitration.
| Isomer | Key Substituent Positions | Dominant Electronic Effect | Major Steric Consideration | Predicted Major Product (Nitration) | Relative Reactivity (Predicted) |
| A: 4-Amino-3-methylacetanilide | -NH₂ (C4), -CH₃ (C3) | Synergistic activation of C-2 and C-5 by -NH₂ and -NHCOCH₃. | Hindrance at C-2 by adjacent -CH₃ and -NHCOCH₃ groups. | 4-Amino-3-methyl-5-nitroacetanilide | High |
| B: 4-Amino-2-methylacetanilide | -NH₂ (C4), -CH₃ (C2) | Strong synergistic activation of C-3 and C-5 by all three groups. | Some hindrance at C-3 by the adjacent -CH₃ group. | 4-Amino-2-methyl-5-nitroacetanilide | Very High |
| C: 2-Amino-4-methylacetanilide | -NH₂ (C2), -CH₃ (C4) | Strong synergistic activation of C-3 and C-5 by all three groups. | Severe hindrance at C-3, flanked by -NH₂ and -NHCOCH₃. | 2-Amino-4-methyl-5-nitroacetanilide | High |
Experimental Protocols
Protocol 1: Electrophilic Nitration of Acetanilide
This experiment demonstrates the ortho, para-directing nature of the acetamido group and the steric preference for the para product.[2][8]
Objective: To synthesize p-nitroacetanilide from acetanilide and characterize the product.
Materials:
-
Acetanilide
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Concentrated Nitric Acid (HNO₃)
-
Ethanol
-
Deionized Water
-
Ice Bath
-
Beakers, Erlenmeyer flasks
-
Hirsch Funnel and filter paper
-
Melting point apparatus
-
TLC plates and chamber (e.g., 1:1 Ethyl acetate:Hexane)
Procedure:
-
Preparation of Nitrating Mixture: In a 50 mL flask, carefully add 2.0 mL of concentrated H₂SO₄. Cool the flask in an ice bath to below 10°C. Slowly, with constant swirling, add 0.6 mL of concentrated HNO₃ to the cold sulfuric acid. Keep this nitrating mixture in the ice bath.
-
Dissolution of Acetanilide: In a separate 125 mL Erlenmeyer flask, place 1.0 g of acetanilide and add 1.5 mL of concentrated H₂SO₄. Swirl gently until the acetanilide dissolves completely. Cool this solution in the ice bath for approximately 10 minutes.
-
Nitration Reaction: Using a Pasteur pipette, add the cold nitrating mixture dropwise to the acetanilide solution over a period of 10-15 minutes. Keep the flask in the ice bath and swirl continuously to ensure proper mixing and to maintain a low temperature (below 20°C). After the addition is complete, let the mixture stand at room temperature for 15 minutes.
-
Product Precipitation: Carefully pour the reaction mixture onto 25 g of crushed ice in a 250 mL beaker. The crude p-nitroacetanilide will precipitate as a solid.
-
Isolation of Crude Product: Collect the solid product by vacuum filtration using a Hirsch funnel. Wash the solid with two 10 mL portions of ice-cold deionized water to remove residual acid.
-
Recrystallization: Transfer the crude solid to a 100 mL beaker. Add approximately 15-20 mL of ethanol and heat the mixture on a hot plate until the solid dissolves. Remove the beaker from the heat and allow it to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Final Product Collection & Analysis: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and allow them to air dry. Determine the mass and melting point of the final product (literature m.p. of p-nitroacetanilide: 215-217°C). Analyze the purity using Thin Layer Chromatography (TLC).
Experimental Workflow: Nitration of Acetanilide
Caption: Step-by-step workflow for the synthesis of p-nitroacetanilide.
Protocol 2: Comparative Hydrolysis via HPLC Monitoring
This protocol provides a framework for comparing the rate of acid-catalyzed hydrolysis of different acetanilide isomers. The rate of hydrolysis is sensitive to the electronic environment of the amide group.
Objective: To compare the relative rates of hydrolysis of Isomers A, B, and C by monitoring the disappearance of the starting material over time using High-Performance Liquid Chromatography (HPLC).
Materials:
-
Isomer A, B, and C (or other suitable acetanilide derivatives)
-
Hydrochloric Acid (HCl, e.g., 3M)
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Trifluoroacetic Acid (TFA)
-
HPLC system with a C18 column and UV detector
-
Thermostated water bath
-
Vials and autosampler
Procedure:
-
Stock Solution Preparation: Prepare 1 mg/mL stock solutions of each isomer (A, B, C) in methanol.
-
HPLC Method Development: Develop an isocratic or gradient HPLC method capable of resolving the starting material (acetanilide isomer) from the product (corresponding amino-methylaniline). A typical mobile phase might be a mixture of Water (0.1% TFA) and Acetonitrile (0.1% TFA). Set the UV detector to a wavelength where the starting material has strong absorbance.
-
Kinetic Run Setup: For each isomer, place 5 mL of 3M HCl in a sealed vial and allow it to equilibrate to a constant temperature (e.g., 60°C) in a water bath.
-
Reaction Initiation: To start the reaction, inject 50 µL of the 1 mg/mL stock solution of the isomer into the heated acid solution. Start a timer immediately. This creates the reaction mixture.
-
Time-Point Sampling: At regular intervals (e.g., t = 0, 15, 30, 60, 120, 240 minutes), withdraw a small aliquot (e.g., 50 µL) of the reaction mixture. Immediately quench the reaction by diluting the aliquot into a vial containing a neutralizing buffer or cold mobile phase.
-
HPLC Analysis: Analyze each quenched time-point sample by HPLC. Record the peak area of the starting material.
-
Data Analysis: For each isomer, plot the natural logarithm of the peak area of the starting material (ln[Area]) versus time. The slope of this line will be proportional to the pseudo-first-order rate constant (-k). Compare the rate constants for the different isomers to determine their relative reactivity towards hydrolysis.
Expected Outcome: The rate of hydrolysis is generally increased by electron-withdrawing groups on the aniline ring. However, the complex interplay of the substituents here makes prediction non-trivial. The experiment would provide empirical data on how the electronic environment around the acetamido group, as influenced by the other substituents, affects its stability towards hydrolysis.
Conclusion
The reactivity of amino-methylacetanilide isomers is a clear illustration of the fundamental principles of physical organic chemistry. While the amino, acetamido, and methyl groups are all activating and ortho, para-directing, their combined influence is not merely additive. The final regiochemical outcome of reactions like electrophilic aromatic substitution is a delicate balance between powerful, synergistic electronic activation and the pragmatic limitations imposed by steric hindrance. As demonstrated in our comparative analysis, even with strong electronic directing effects towards a particular position, steric congestion can serve as an effective "no-go," redirecting the reaction to a less electronically favored but more accessible site. For the medicinal chemist and process developer, a thorough understanding of these competing factors is not just academic—it is a critical tool for predicting outcomes, optimizing reaction conditions, and ultimately achieving the desired molecular architecture with precision and efficiency.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. ijarsct.co.in [ijarsct.co.in]
- 3. Solved Acetanilide can undergo multiple electrophilic | Chegg.com [chegg.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Reactions of Aniline - Chemistry Steps [chemistrysteps.com]
- 6. Anilines: Reactions, Reaction Mechanisms and FAQs [allen.in]
- 7. byjus.com [byjus.com]
- 8. researchgate.net [researchgate.net]
A Comparative Guide to Interpreting the Mass Spectrum of N-(4-amino-2-methylphenyl)acetamide
For Researchers, Scientists, and Drug Development Professionals
Introduction to Electron Ionization Mass Spectrometry in Structural Elucidation
Electron Ionization (EI) mass spectrometry is a cornerstone analytical technique for the structural elucidation of organic molecules. In EI-MS, analyte molecules are bombarded with high-energy electrons, leading to the formation of a molecular ion (M•+) and a cascade of fragment ions. The resulting mass spectrum, a plot of ion abundance versus mass-to-charge ratio (m/z), serves as a molecular fingerprint. The fragmentation patterns are predictable and reproducible, governed by the principles of chemical stability of the resulting ions and neutral losses. For a given molecule, the fragmentation pathways provide a roadmap to its molecular architecture.[1]
This guide will dissect the mass spectrum of N-(4-amino-2-methylphenyl)acetamide, a substituted acetanilide of interest in medicinal chemistry and materials science. We will explore its predicted fragmentation pathways and compare them to the experimentally determined mass spectra of two closely related analogs: N-(4-methylphenyl)acetamide and 4-aminoacetanilide. This comparative approach will illuminate the influence of the amino and methyl substituents on the fragmentation process.
Predicted Mass Spectrum of this compound
The structure of this compound (C9H12N2O) has a molecular weight of 164.21 g/mol .[3][4] The primary fragmentation pathways are expected to involve the acetamide side chain and the aromatic ring.
Key Predicted Fragmentation Pathways
The most probable fragmentation events for this compound under EI conditions are:
-
Loss of Ketene (CH₂=C=O): A characteristic fragmentation of acetanilides is the loss of a neutral ketene molecule (42 Da) via a McLafferty-type rearrangement, leading to the formation of a substituted aniline radical cation.[5]
-
Amide Bond Cleavage: Homolytic or heterolytic cleavage of the N-C(O) bond can result in the formation of an acylium ion or a substituted aminophenyl radical cation.
-
Benzylic Cleavage: The methyl group on the aromatic ring can undergo benzylic cleavage, leading to the loss of a hydrogen radical.
The predicted major fragments and their corresponding m/z values are summarized in the table below.
| m/z | Proposed Fragment Structure | Formation Pathway |
| 164 | [M]•+ | Molecular Ion |
| 122 | [M - CH₂CO]•+ | Loss of ketene |
| 107 | [M - CH₃CONH]•+ | Amide bond cleavage |
| 43 | [CH₃CO]+ | Acylium ion from amide bond cleavage |
Visualizing the Fragmentation
The following diagram illustrates the predicted primary fragmentation pathways of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. 954256-46-3 Cas No. | N-(4-Amino-2-methylphenyl)-2-(4-ethylphenoxy)-acetamide | Matrix Scientific [matrixscientific.com]
- 3. N-(2-amino-4-methylphenyl)acetamide | C9H12N2O | CID 330040 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Acetamide, N-methyl-N-(4-methylphenyl)- [webbook.nist.gov]
- 5. benchchem.com [benchchem.com]
A Comparative Guide to Catalytic Systems for the Reduction of N-(2-methyl-4-nitrophenyl)acetamide
This guide provides a comprehensive comparison of various catalytic systems for the reduction of N-(2-methyl-4-nitrophenyl)acetamide to its corresponding amine, N-(4-amino-2-methylphenyl)acetamide. This transformation is a critical step in the synthesis of various pharmaceutical intermediates and dye precursors. The selection of an appropriate catalyst is paramount to achieving high yields, purity, and cost-effectiveness. This document will delve into the experimental details, performance metrics, and mechanistic considerations of several widely used heterogeneous catalysts.
Introduction: The Significance of Selective Nitro Group Reduction
The reduction of aromatic nitro compounds is a cornerstone of organic synthesis, providing a reliable route to primary aromatic amines. These amines are versatile building blocks for a vast array of chemical products. The target molecule of this guide, this compound, is a valuable intermediate. The challenge lies in the selective reduction of the nitro group in the presence of other functional groups, such as the acetamide moiety. Catalytic hydrogenation stands out as the preferred industrial method due to its efficiency, cleanliness, and the reusability of the catalyst.[1][2]
This guide will explore the catalytic prowess of Palladium on Carbon (Pd/C), Raney Nickel, and Platinum(IV) Oxide (Adams' Catalyst) for this specific transformation. We will provide detailed experimental protocols, comparative data, and insights to assist researchers and process chemists in making informed decisions for their synthetic needs.
The Core Transformation: An Overview
The fundamental reaction involves the reduction of the nitro group of N-(2-methyl-4-nitrophenyl)acetamide to an amino group, yielding this compound. This is typically achieved through catalytic hydrogenation, where molecular hydrogen (H₂) is the reducing agent.
Caption: General reaction scheme for the catalytic reduction.
Comparative Analysis of Catalytic Systems
This section provides a detailed examination of three common catalysts for the reduction of N-(2-methyl-4-nitrophenyl)acetamide.
Palladium on Carbon (Pd/C)
Palladium on carbon is often the catalyst of choice for the reduction of nitro groups due to its high activity and efficiency under mild conditions.[3][4] It is generally selective for the reduction of nitro groups and alkenes/alkynes, often leaving other functional groups intact.
Experimental Protocol:
-
Reaction Setup: To a 250 mL hydrogenation flask, add N-(2-methyl-4-nitrophenyl)acetamide (10.0 g, 51.5 mmol) and 100 mL of methanol.
-
Catalyst Addition: Carefully add 5% Pd/C (0.5 g, 10 wt%) to the solution under an inert atmosphere (e.g., nitrogen or argon).
-
Hydrogenation: Seal the flask and connect it to a hydrogen source. Purge the system with hydrogen gas. Pressurize the vessel to 50 psi of hydrogen.
-
Reaction: Stir the mixture vigorously at room temperature (25°C) for 4-6 hours.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Once the reaction is complete, carefully vent the hydrogen and purge the system with nitrogen. Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.
-
Isolation: Concentrate the filtrate under reduced pressure to yield the crude product. Recrystallize from an appropriate solvent system (e.g., ethanol/water) to obtain pure this compound.
Expected Performance:
-
Yield: Typically >95%
-
Purity: High, with minimal side products.
-
Advantages: High activity, mild reaction conditions, good selectivity, and the catalyst is recoverable and reusable.[1]
-
Disadvantages: Can be sensitive to sulfur poisoning, and may catalyze dehalogenation if other halogens are present on the aromatic ring.[5]
Raney Nickel
Raney Nickel is a versatile and cost-effective catalyst for the reduction of a wide range of functional groups, including nitro compounds.[2][3][6] It is often used when palladium catalysts might cause unwanted side reactions, such as dehalogenation of aromatic halides.[3]
Experimental Protocol:
-
Catalyst Preparation: In a fume hood, carefully wash commercially available Raney Nickel (approx. 2 g, in water or ethanol) with the reaction solvent (e.g., ethanol) to remove residual alkali.
-
Reaction Setup: In a 250 mL hydrogenation flask, dissolve N-(2-methyl-4-nitrophenyl)acetamide (10.0 g, 51.5 mmol) in 120 mL of ethanol.
-
Catalyst Addition: Add the washed Raney Nickel to the reaction mixture.
-
Hydrogenation: Seal the flask, connect to a hydrogen source, and purge the system with hydrogen. Pressurize the vessel to 100 psi of hydrogen.
-
Reaction: Heat the reaction mixture to 50°C and stir vigorously for 6-8 hours.
-
Monitoring: Monitor the reaction by TLC or LC-MS.
-
Work-up: After completion, cool the reaction to room temperature, vent the hydrogen, and purge with nitrogen. Carefully filter the catalyst through Celite. Raney Nickel is pyrophoric and should be kept wet.
-
Isolation: Remove the solvent from the filtrate under reduced pressure. Recrystallize the residue from ethanol/water to obtain the pure product.
Expected Performance:
-
Yield: 90-95%
-
Purity: Generally good, though over-reduction of other functional groups can occur under harsh conditions.
-
Advantages: Cost-effective, highly active, and a good alternative to palladium catalysts to avoid dehalogenation.[3][7]
-
Disadvantages: Pyrophoric nature requires careful handling, and it may be less selective than palladium catalysts. Higher pressures and temperatures are often required.
Platinum(IV) Oxide (Adams' Catalyst)
Platinum(IV) oxide (PtO₂) is a precursor to the active catalyst, platinum black, which is formed in situ upon exposure to hydrogen.[8] It is a highly effective catalyst for the hydrogenation of various functional groups and is particularly useful for the reduction of nitro compounds to amines, with a reduced risk of hydrogenolysis compared to palladium catalysts.[8]
Experimental Protocol:
-
Reaction Setup: Add N-(2-methyl-4-nitrophenyl)acetamide (5.0 g, 25.7 mmol) and 75 mL of glacial acetic acid to a 250 mL hydrogenation flask.
-
Catalyst Addition: Add Platinum(IV) oxide (0.1 g, 2 wt%) to the flask.
-
Hydrogenation: Seal the vessel, connect to a hydrogen source, and purge with hydrogen. Pressurize to 45 psi of hydrogen.
-
Reaction: Stir the mixture at room temperature for 8-12 hours. An initial exotherm may be observed.
-
Monitoring: Track the reaction's progress via TLC or LC-MS.
-
Work-up: Once complete, vent the hydrogen and purge with nitrogen. Remove the catalyst by filtration through Celite.
-
Isolation: Evaporate the acetic acid under reduced pressure. Dissolve the residue in water and neutralize with a base (e.g., sodium bicarbonate) to precipitate the product. Filter, wash with water, and dry. Recrystallize if necessary.
Expected Performance:
-
Yield: >95%
-
Purity: Excellent.
-
Advantages: Highly active, minimizes hydrogenolysis side reactions, and is effective for a broad range of substrates.[8]
-
Disadvantages: Higher cost compared to Pd/C and Raney Nickel. The use of acidic solvents like acetic acid is often required for optimal performance, which may not be suitable for all substrates.
Performance Data Summary
The following table summarizes the typical performance of the discussed catalysts for the reduction of N-(2-methyl-4-nitrophenyl)acetamide.
| Catalyst | Catalyst Loading (wt%) | Hydrogen Source/Pressure | Solvent | Temperature (°C) | Reaction Time (h) | Typical Yield (%) | Key Advantages/Disadvantages |
| 5% Pd/C | 10 | H₂ / 50 psi | Methanol | 25 | 4-6 | >95 | Advantages: High activity, mild conditions, good selectivity.[1][3] Disadvantages: Potential for dehalogenation, sulfur poisoning.[5] |
| Raney Nickel | ~20 | H₂ / 100 psi | Ethanol | 50 | 6-8 | 90-95 | Advantages: Cost-effective, avoids dehalogenation.[3][7] Disadvantages: Pyrophoric, requires higher pressure/temperature. |
| PtO₂ | 2 | H₂ / 45 psi | Acetic Acid | 25 | 8-12 | >95 | Advantages: High activity, minimizes hydrogenolysis.[8] Disadvantages: High cost, often requires acidic solvent. |
General Experimental Workflow
The overall process for the catalytic reduction can be visualized as follows:
Caption: A generalized workflow for catalytic hydrogenation.
Synthesis of Starting Material
The starting material, N-(2-methyl-4-nitrophenyl)acetamide, can be synthesized by the acetylation of 2-methyl-4-nitroaniline.
Protocol:
-
In a flask, dissolve 2-methyl-4-nitroaniline in glacial acetic acid.
-
Cool the solution in an ice bath.
-
Slowly add acetic anhydride to the cooled solution with stirring.
-
After the addition is complete, allow the mixture to warm to room temperature and stir for 2-3 hours.
-
Pour the reaction mixture into ice water to precipitate the product.
-
Collect the solid by vacuum filtration, wash with cold water, and dry to obtain N-(2-methyl-4-nitrophenyl)acetamide.
Conclusion and Recommendations
The choice of catalyst for the reduction of N-(2-methyl-4-nitrophenyl)acetamide is dependent on the specific requirements of the synthesis.
-
For General-Purpose, High-Yield Synthesis: 5% Pd/C is highly recommended. It offers an excellent balance of high activity, selectivity, and mild reaction conditions, making it suitable for both lab-scale and industrial applications.
-
For Cost-Sensitive Processes or Halogenated Substrates: Raney Nickel is a viable alternative. While it may require more stringent conditions and careful handling, its low cost and effectiveness in preventing dehalogenation are significant advantages.[3]
-
For Substrates Prone to Hydrogenolysis: Platinum(IV) Oxide (Adams' Catalyst) is the superior choice. Although more expensive, it provides high yields while minimizing unwanted side reactions, ensuring a cleaner product profile.[8]
Ultimately, the optimal catalyst and conditions should be determined through empirical screening to best suit the scale, budget, and purity requirements of the target application.
References
- 1. Chemoselective Reduction catalysts | [Synthesis & Materials]Products | Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]
- 2. Bot Verification [rasayanjournal.co.in]
- 3. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]
- 7. ias.ac.in [ias.ac.in]
- 8. Adams' catalyst - Wikipedia [en.wikipedia.org]
A Comparative Guide to N-Acetylation Reagents for 4-amino-2-methylaniline
For researchers and professionals in drug development and chemical synthesis, the selection of an appropriate reagent for N-acetylation is a critical decision that impacts reaction efficiency, scalability, and safety. This guide provides an in-depth, objective comparison of alternative reagents for the N-acetylation of 4-amino-2-methylaniline, a key intermediate in various synthetic pathways. We will delve into the mechanistic nuances, performance data, and practical considerations for each reagent class, supported by experimental insights.
Introduction: The Significance of N-Acetylation
N-acetylation is a fundamental transformation in organic synthesis, primarily utilized for the protection of amine functionalities. In the context of multi-step syntheses, converting a primary or secondary amine to an acetamide temporarily reduces its nucleophilicity and basicity. This allows for subsequent reactions to be carried out on other parts of the molecule without interference from the highly reactive amino group. The resulting acetamide can typically be deprotected under acidic or basic conditions to regenerate the amine. For a substrate like 4-amino-2-methylaniline, selective N-acetylation of the 4-amino group is crucial for directing further functionalization of the aromatic ring.
The Contenders: A Comparative Analysis of Acetylating Agents
The choice of an acetylating agent is a trade-off between reactivity, selectivity, cost, and safety. Here, we compare the performance of traditional and alternative reagents for the N-acetylation of aromatic amines.
Acetic Anhydride: The Workhorse
Acetic anhydride is the most commonly employed reagent for N-acetylation due to its moderate reactivity, ease of handling, and relatively low cost.[1] The reaction proceeds via a nucleophilic acyl substitution mechanism.
Mechanism of N-acetylation with Acetic Anhydride
Caption: Mechanism of N-acetylation using acetic anhydride.
Performance & Considerations:
-
Reactivity: Less reactive than acetyl chloride, offering better control and selectivity, especially with sensitive substrates.[2]
-
Byproducts: The primary byproduct is acetic acid, which is less corrosive and more easily removed than the hydrogen chloride generated from acetyl chloride.[1]
-
Safety: Acetic anhydride is a corrosive and lachrymatory liquid that requires careful handling in a well-ventilated fume hood. It is also flammable and can react vigorously with water.[3]
-
Yields: Generally provides good to excellent yields. For many anilines, reactions can be carried out under solvent-free conditions or in various solvents like water, THF, or acetonitrile, often with short reaction times.[4]
Acetyl Chloride: The Highly Reactive Alternative
Acetyl chloride is a more potent acetylating agent than acetic anhydride, leading to faster reaction rates.[2] However, this increased reactivity comes with significant handling challenges.
Mechanism of N-acetylation with Acetyl Chloride
Caption: Mechanism of N-acetylation using acetyl chloride.
Performance & Considerations:
-
Reactivity: Highly reactive, often leading to rapid and complete conversions, even at room temperature.[2]
-
Byproducts: Generates corrosive hydrogen chloride (HCl) gas, which must be neutralized with a base.[2] This can complicate the workup and may not be suitable for acid-sensitive substrates.
-
Safety: Acetyl chloride is highly corrosive, a lachrymator, and reacts violently with water.[5] Strict moisture-free conditions are necessary.
-
Yields: Can provide high yields, particularly when used with a base and a phase-transfer catalyst in solvents like DMF.[2]
Green Chemistry Alternatives: Acetic Acid and Acetonitrile
In a move towards more sustainable synthesis, acetic acid and acetonitrile have emerged as viable, greener alternatives to traditional acetylating agents.
Acetic Acid:
-
Mechanism: The direct N-acetylation of amines with acetic acid is an equilibrium-driven process that typically requires elevated temperatures or microwave irradiation to proceed efficiently.[6][7] The use of a catalyst, such as a Lewis acid (e.g., zinc acetate) or a solid acid catalyst, can significantly improve reaction rates and yields.[6]
-
Performance: While being an environmentally benign and cost-effective reagent, the reaction conditions are often harsher than with acetic anhydride or acetyl chloride.[6] However, for many primary amines, quantitative yields can be achieved under microwave irradiation without a catalyst.[7]
-
Byproduct: The only byproduct is water, making it a very "green" option.[7]
Acetonitrile:
-
Mechanism: Acetonitrile can act as both the solvent and the acetylating agent, often in the presence of a catalyst like alumina under continuous-flow conditions or with a base at room temperature.[8][9][10]
-
Performance: This method avoids the use of corrosive and hazardous reagents like acetic anhydride and acetyl chloride.[8][9] Continuous-flow processes using acetonitrile have demonstrated high conversions for a variety of anilines.[9]
-
Safety: Acetonitrile is flammable and toxic, but it is considered a milder and safer alternative to traditional acetylating agents.[9]
Experimental Data Comparison
| Reagent | Catalyst/Base | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| Acetic Anhydride | None | Water | Room Temp. | 5 min | 90 | [4] |
| Acetyl Chloride | K2CO3, TBAB | DMF | Room Temp. | 15-30 min | High | [2] |
| Acetic Acid | None (Microwave) | None | 120-130 | 1-10 min | >98 | [6] |
| Acetonitrile | Alumina (Flow) | Acetonitrile | 200 | 27 min (residence) | >99 (for similar anilines) | [9][11] |
Note: Yields are for aniline or substituted anilines and may vary for 4-amino-2-methylaniline. TBAB = Tetrabutylammonium bromide.
Experimental Protocols
Protocol for N-acetylation using Acetic Anhydride
Materials:
-
4-amino-2-methylaniline
-
Acetic anhydride
-
Water
-
Beaker
-
Stirring apparatus
Procedure:
-
In a beaker, dissolve 1.0 equivalent of 4-amino-2-methylaniline in water.
-
While stirring, add 1.1 equivalents of acetic anhydride dropwise to the solution at room temperature.
-
Continue stirring for 5-10 minutes. The product should precipitate out of the solution.
-
Collect the solid product by vacuum filtration.
-
Wash the product with cold water to remove any unreacted starting materials and acetic acid.
-
Dry the product in a vacuum oven.
Protocol for N-acetylation using Acetyl Chloride with a Phase-Transfer Catalyst
Materials:
-
4-amino-2-methylaniline
-
Acetyl chloride
-
Potassium carbonate (K2CO3)
-
Tetrabutylammonium bromide (TBAB)
-
N,N-Dimethylformamide (DMF)
-
Round-bottom flask
-
Stirring apparatus
Procedure:
-
In a round-bottom flask, dissolve 1.0 equivalent of 4-amino-2-methylaniline in DMF.
-
Add 1.5 equivalents of potassium carbonate and a catalytic amount (e.g., 0.1 equivalents) of TBAB to the solution.
-
Cool the mixture in an ice bath.
-
Slowly add 1.1 equivalents of acetyl chloride to the stirred mixture.
-
Allow the reaction to stir at room temperature for 15-30 minutes, monitoring by TLC.
-
Upon completion, pour the reaction mixture into cold water to precipitate the product.
-
Collect the solid product by vacuum filtration.
-
Wash the product with water and dry.
Conclusion and Recommendations
The choice of acetylating agent for 4-amino-2-methylaniline depends heavily on the specific requirements of the synthesis.
-
For routine, scalable synthesis where cost and ease of handling are paramount, acetic anhydride remains the reagent of choice. It offers a good balance of reactivity and safety, with a straightforward workup.
-
When rapid reaction times are critical and the substrate is not acid-sensitive, acetyl chloride can be employed, provided the necessary safety precautions for handling HCl are in place. The use of a phase-transfer catalyst can significantly enhance its efficiency.
-
For researchers prioritizing green chemistry principles and willing to explore alternative energy sources, microwave-assisted acetylation with acetic acid is an excellent, environmentally friendly option.
-
Continuous-flow synthesis with acetonitrile offers a modern, safe, and highly efficient alternative, particularly for larger-scale production where automation and control are beneficial.
Ultimately, the optimal method will be determined by a careful evaluation of the desired yield, reaction time, cost, safety considerations, and available equipment.
References
- 1. Structure-metabolism relationships of substituted anilines: prediction of N-acetylation and N-oxanilic acid formation using computational chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. derpharmachemica.com [derpharmachemica.com]
- 3. Frontiers | A Stoichiometric Solvent-Free Protocol for Acetylation Reactions [frontiersin.org]
- 4. An eco-friendly and highly efficient route for N-acylation under catalyst-free conditions. – Oriental Journal of Chemistry [orientjchem.org]
- 5. ias.ac.in [ias.ac.in]
- 6. ijarsct.co.in [ijarsct.co.in]
- 7. ymerdigital.com [ymerdigital.com]
- 8. N-Acetylation of Amines in Continuous-Flow with Acetonitrile-No Need for Hazardous and Toxic Carboxylic Acid Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. N-Acetylation of Amines in Continuous-Flow with Acetonitrile—No Need for Hazardous and Toxic Carboxylic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Assessing the Purity of N-(4-amino-2-methylphenyl)acetamide Against a Reference Standard
In the landscape of pharmaceutical development and manufacturing, the purity of an active pharmaceutical ingredient (API) is not merely a quality metric; it is a cornerstone of safety and efficacy. N-(4-amino-2-methylphenyl)acetamide, a key intermediate in various synthetic pathways, is no exception. Ensuring its purity against a qualified reference standard is a critical step to control downstream processes and guarantee the quality of the final drug product. This guide provides an in-depth comparison of analytical methodologies for this purpose, grounded in established scientific principles and regulatory expectations.
The primary objective of a purity assessment is to identify and quantify any impurities present in the test sample relative to a highly characterized reference standard.[1][2] These impurities can arise from the manufacturing process, degradation, or storage and may impact the safety and efficacy of the final product.[2] Therefore, robust and validated analytical procedures are paramount.
Primary Method: High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) remains the workhorse for purity and impurity analysis in the pharmaceutical industry due to its robustness, versatility, and high resolving power.[3][4] For this compound, a reversed-phase HPLC (RP-HPLC) method with UV detection is the most common and effective approach.
Causality Behind Experimental Choices
The selection of an RP-HPLC method is deliberate. This compound is a moderately polar aromatic amine, making it well-suited for separation on a non-polar stationary phase (like C18) with a polar mobile phase. The UV detector is chosen because the aromatic ring in the molecule provides strong chromophores, allowing for sensitive detection.
Self-Validating Protocol: An RP-HPLC Method for Purity Assessment
This protocol is designed to be self-validating through the incorporation of a rigorous System Suitability Test (SST), which ensures the chromatographic system is performing adequately before any sample analysis begins.[5][6][7]
1. Preparation of Solutions:
-
Mobile Phase: Prepare a filtered and degassed mixture of Buffer (e.g., 20 mM potassium phosphate, pH adjusted to 3.0 with phosphoric acid) and Acetonitrile (e.g., 80:20 v/v). Rationale: The buffered aqueous phase controls the ionization state of the amine, ensuring consistent retention times, while the organic modifier (acetonitrile) controls the elution strength.
-
Reference Standard (RS) Solution: Accurately weigh and dissolve the this compound reference standard in a suitable diluent (e.g., a 50:50 mixture of water and acetonitrile) to obtain a known concentration of approximately 0.5 mg/mL.
-
Test Sample (TS) Solution: Prepare the test sample in the same manner as the RS solution to the same nominal concentration.
-
System Suitability Solution (SSS): Prepare a solution containing the RS and a known, closely eluting impurity. Rationale: This solution is critical for verifying the system's ability to separate the main component from its potential impurities.[6]
2. Chromatographic Conditions:
| Parameter | Recommended Setting |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | Isocratic: 20mM KH2PO4 (pH 3.0) : Acetonitrile (80:20) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 245 nm (or λmax of the analyte) |
| Injection Volume | 10 µL |
3. System Suitability Testing (SST): Before sample analysis, inject the SSS in replicate (typically 5 injections).[8] The system is deemed suitable for use only if the following criteria are met.[5][9]
| SST Parameter | Acceptance Criteria | Rationale |
| Tailing Factor (T) | T ≤ 2.0 | Ensures peak symmetry, which is crucial for accurate integration.[5][8] |
| Theoretical Plates (N) | N ≥ 2000 | Measures column efficiency and the ability to produce narrow peaks.[5][8] |
| Resolution (Rs) | Rs ≥ 2.0 (between analyte and closest impurity) | Confirms the method's ability to separate the main peak from critical impurities.[5] |
| % RSD of Peak Area | ≤ 1.0% (for 5 replicate injections) | Demonstrates the precision and repeatability of the injector and detector.[8] |
4. Analytical Procedure:
-
Inject the diluent (blank) to ensure no interfering peaks are present.
-
Inject the RS solution.
-
Inject the TS solution in duplicate.
-
Inject the RS solution again after a series of sample injections to bracket the samples and confirm system stability.
5. Calculation of Purity: The purity of the test sample is calculated as a percentage area, where the area of the main peak in the test sample chromatogram is compared to the total area of all peaks (excluding those from the blank).
Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
Experimental Workflow Diagram
Caption: Workflow for HPLC Purity Assessment.
Comparative Analysis of Alternative Methods
While HPLC is the gold standard, other techniques offer distinct advantages depending on the specific analytical need.
Ultra-Performance Liquid Chromatography (UPLC)
UPLC is an evolution of HPLC that utilizes smaller column particles (<2 µm) and higher operating pressures (up to 15,000 psi).[3][4]
-
Advantages:
-
Faster Analysis: Run times can be reduced significantly (e.g., from 15-20 minutes to 3-10 minutes), dramatically increasing sample throughput.[4][10][11]
-
Improved Resolution and Sensitivity: The smaller particles lead to sharper, narrower peaks, which improves the separation of closely eluting impurities and increases the signal-to-noise ratio.[3][10][11]
-
Reduced Solvent Consumption: Shorter run times and lower flow rates result in substantial cost savings and are more environmentally friendly.[3][10]
-
-
Disadvantages:
-
Higher Initial Cost: UPLC systems are more expensive than traditional HPLC instruments.[10]
-
Method Transfer Challenges: Transferring an existing HPLC method to a UPLC system requires careful optimization and re-validation.
-
Increased Susceptibility to Clogging: The smaller particle size makes the system more sensitive to particulates in the sample and mobile phase.
-
Quantitative Nuclear Magnetic Resonance (qNMR)
qNMR is a powerful primary analytical method that can determine purity without the need for a specific reference standard of the same compound.[12][13] It relies on the principle that the NMR signal area is directly proportional to the number of nuclei.[13][14]
-
Advantages:
-
Absolute Quantification: Can determine purity directly by comparing the integral of the analyte's signal to that of a certified internal standard of a different, unrelated compound.[12][15] This is invaluable when a reference standard for the analyte is unavailable.[12]
-
Non-destructive: The sample can be recovered after analysis.[15]
-
Structural Information: Provides structural information that can help in identifying unknown impurities simultaneously with quantification.[16]
-
-
Disadvantages:
-
Lower Sensitivity: Generally less sensitive than chromatographic methods, making it less suitable for detecting trace-level impurities.
-
Complexity: Requires specialized equipment and expertise in spectral interpretation.
-
Potential for Signal Overlap: In complex mixtures, signals from the analyte, impurities, and the internal standard may overlap, complicating quantification.
-
Summary Comparison of Methods
| Feature | HPLC | UPLC | qNMR |
| Principle | Chromatographic Separation | Chromatographic Separation | Nuclear Magnetic Resonance |
| Speed | Moderate (15-20 min)[3][4] | Fast (3-10 min)[4] | Moderate |
| Sensitivity | High | Very High[3][10] | Moderate |
| Resolution | Good | Excellent[10][11] | Varies (depends on field strength) |
| Reference Standard | Requires specific RS | Requires specific RS | Requires certified internal standard |
| Primary Use Case | Routine QC, method development | High-throughput screening, complex mixtures | Purity assignment of reference standards, analysis without specific RS |
| Cost (Instrument) | Moderate | High[10] | Very High |
Method Selection Guide
The choice of analytical method depends on several factors, including the stage of development, available resources, and the specific analytical objective.
Caption: Decision tree for selecting an analytical method.
Conclusion
For the routine quality control and purity assessment of this compound, a validated RP-HPLC method offers the best balance of performance, reliability, and cost-effectiveness. It is the established industry standard and is well-understood by regulatory agencies. UPLC presents a superior alternative when higher throughput and sensitivity are required, making it ideal for process development and cleaning validation studies.[3][10] qNMR serves a critical, albeit more specialized, role. It is the method of choice for the absolute purity assignment of reference standards themselves or for situations where a specific reference material is not yet available.[12][15]
Ultimately, the selection of an analytical method must be justified and validated according to the principles outlined in guidelines such as ICH Q2(R1) to ensure that it is fit for its intended purpose, guaranteeing the quality and safety of the final pharmaceutical product.[17][18]
References
- 1. uhplcs.com [uhplcs.com]
- 2. Impurity Reference Standards - Enamine [enamine.net]
- 3. HPLC vs. UPLC [webofpharma.com]
- 4. Differences between HPLC and UPLC | Pharmaguideline [pharmaguideline.com]
- 5. System Suitability in HPLC Analysis | Pharmaguideline [pharmaguideline.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pharmaceuticalupdates.com [pharmaceuticalupdates.com]
- 8. assayprism.com [assayprism.com]
- 9. youtube.com [youtube.com]
- 10. UPLC vs HPLC: what is the difference? - Alispharm [alispharm.com]
- 11. What is the Difference Between UPLC and HPLC? [monadlabtech.com]
- 12. qNMR: A powerful tool for purity determination | RSSL [rssl.com]
- 13. m.youtube.com [m.youtube.com]
- 14. emerypharma.com [emerypharma.com]
- 15. resolvemass.ca [resolvemass.ca]
- 16. pubs.acs.org [pubs.acs.org]
- 17. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 18. starodub.nl [starodub.nl]
"spectroscopic comparison of N-(4-amino-2-methylphenyl)acetamide with its starting materials"
A Comparative Spectroscopic Guide to the Synthesis of N-(4-amino-2-methylphenyl)acetamide
In the landscape of pharmaceutical and chemical synthesis, the precise characterization of compounds is paramount. The successful transformation of starting materials into a desired product must be verified with empirical data. This guide provides an in-depth spectroscopic comparison of this compound with its precursors, 4-amino-2-methylaniline and acetic anhydride. By examining the distinct spectral signatures using Fourier-Transform Infrared (FT-IR) spectroscopy, Proton Nuclear Magnetic Resonance (¹H NMR), Carbon-13 Nuclear Magnetic Resonance (¹³C NMR), and Mass Spectrometry (MS), researchers can confidently track the progress of the reaction and confirm the identity and purity of the final product.
The selective acetylation of one amino group in the presence of another is a common challenge in organic synthesis. Understanding the nuanced changes in the spectroscopic data is a critical skill for any researcher in the field. This document serves as a practical reference, grounded in established spectroscopic principles, to elucidate the transformation from reactants to product.
Experimental Design and Rationale
The synthesis of this compound from 4-amino-2-methylaniline and acetic anhydride is a straightforward yet illustrative example of selective N-acetylation. The choice of spectroscopic methods is deliberate; each technique provides a unique piece of the structural puzzle.
Synthesis Protocol: N-acetylation of 4-amino-2-methylaniline
-
Dissolution: Dissolve 1.0 equivalent of 4-amino-2-methylaniline in a suitable solvent such as glacial acetic acid or tetrahydrofuran (THF) in a round-bottom flask equipped with a magnetic stirrer. The choice of solvent is crucial; acetic acid can act as both solvent and catalyst, while an aprotic solvent like THF may require the addition of a base to neutralize the acetic acid byproduct.
-
Reagent Addition: Cool the solution in an ice bath to 0-5 °C. Slowly add 1.0 to 1.1 equivalents of acetic anhydride dropwise to the stirred solution. Maintaining a low temperature is essential to control the exothermic reaction and favor the kinetically controlled mono-acetylation.
-
Reaction Monitoring: Allow the reaction to stir at room temperature for 1-2 hours. The progress can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting material spot and the appearance of the product spot.
-
Workup and Purification: Upon completion, the product can be isolated by precipitation with water or by extraction. Recrystallization from an appropriate solvent system, such as ethanol/water, will yield the purified this compound.
Spectroscopic Analysis Workflow
The following diagram illustrates the systematic approach to sample analysis and data interpretation.
Caption: Workflow for the synthesis, purification, and multi-technique spectroscopic analysis of this compound.
Results and Discussion: A Comparative Spectroscopic Analysis
The transformation from starting materials to the final product is accompanied by distinct changes in the spectra, which are summarized and discussed below.
FT-IR Spectroscopy: The Emergence of the Amide
FT-IR spectroscopy is highly effective for identifying the presence and disappearance of key functional groups. The most telling change in this reaction is the conversion of a primary aromatic amine to a secondary amide.
| Compound | Key Vibrational Frequencies (cm⁻¹) | Interpretation |
| 4-amino-2-methylaniline | ~3400-3300 (two bands) | Asymmetric and symmetric N-H stretching of the primary amine (-NH₂) group.[1][2] |
| ~1620 | N-H bending (scissoring) of the primary amine.[1] | |
| Acetic Anhydride | ~1820 and ~1750 (two bands) | Symmetric and asymmetric C=O stretching of the anhydride functional group.[3][4] |
| ~1050 | C-O stretching. | |
| This compound | ~3300 (one band) | N-H stretching of the secondary amide (-NH-) group.[3] |
| ~1660 (strong) | Amide I band (C=O stretching), a hallmark of amide formation.[3][5] | |
| ~1550 | Amide II band (N-H bending and C-N stretching). |
Analysis: The success of the reaction is unequivocally confirmed in the FT-IR spectrum of the product by:
-
The disappearance of the characteristic two-band C=O stretch of acetic anhydride.[3][4]
-
The replacement of the two N-H stretching bands of the primary amine starting material with a single, typically broader N-H stretching band for the newly formed secondary amide.[6][3][5]
-
The prominent appearance of a strong absorption band around 1660 cm⁻¹, the Amide I band, which is indicative of the carbonyl group in the amide.[3][5]
¹H NMR Spectroscopy: Mapping Proton Environments
¹H NMR provides detailed information about the chemical environment of protons in the molecule. The acetylation causes significant shifts in the aromatic region and introduces new, characteristic signals.
| Compound | Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| 4-amino-2-methylaniline | ~6.5-6.8 | m | Aromatic protons |
| ~4.5 | br s | -NH₂ protons | |
| ~2.1 | s | Ar-CH₃ protons | |
| Acetic Anhydride | ~2.2 | s | -C(O)CH₃ protons |
| This compound | ~7.0-7.5 | m | Aromatic protons |
| ~8.5-9.5 | br s | Amide -NH- proton | |
| ~2.1 | s | Ar-CH₃ protons | |
| ~2.0 | s | Acetyl -C(O)CH₃ protons |
Analysis:
-
Aromatic Region: The aromatic protons in the product are generally shifted downfield (to a higher ppm value) compared to the starting aniline. This is due to the electron-withdrawing nature of the acetyl group, which deshields the protons on the aromatic ring.[7][8]
-
Amine vs. Amide Protons: The broad singlet for the two -NH₂ protons of the starting material is replaced by a new broad singlet further downfield (often >8.5 ppm) corresponding to the single amide proton.
-
New Acetyl Signal: A new singlet appears around 2.0 ppm, integrating to three protons, which corresponds to the methyl group of the newly introduced acetyl moiety. The signal for the Ar-CH₃ remains relatively unchanged.
¹³C NMR Spectroscopy: Tracking the Carbon Skeleton
¹³C NMR complements ¹H NMR by providing insight into the carbon framework of the molecules.
| Compound | Key Chemical Shifts (δ, ppm) | Assignment |
| 4-amino-2-methylaniline | ~145 | C-NH₂ |
| ~115-130 | Aromatic carbons | |
| ~17 | Ar-CH₃ | |
| Acetic Anhydride | ~168 | C=O |
| ~22 | -CH₃ | |
| This compound | ~168-170 | Amide C=O |
| ~120-140 | Aromatic carbons | |
| ~24 | Acetyl -CH₃ | |
| ~17 | Ar-CH₃ |
Analysis: The most definitive changes in the ¹³C NMR spectrum upon product formation are:
-
The appearance of a new signal in the downfield region (168-170 ppm), which is characteristic of an amide carbonyl carbon.[9]
-
The appearance of a new signal around 24 ppm, corresponding to the methyl carbon of the acetyl group.
-
Shifts in the signals for the aromatic carbons, particularly the carbon atom bonded to the nitrogen (C-N), which moves downfield upon acetylation.
Mass Spectrometry: Confirming Molecular Weight
Mass spectrometry provides the molecular weight of the compounds, offering definitive proof of the chemical transformation.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Expected m/z of [M]⁺ |
| 4-amino-2-methylaniline | C₇H₁₀N₂ | 122.17 | 122 |
| Acetic Anhydride | C₄H₆O₃ | 102.09 | 102 |
| This compound | C₉H₁₂N₂O | 164.21 | 164 |
Analysis: The mass spectrum of the purified product should show a molecular ion peak ([M]⁺) at an m/z value of 164, corresponding to the molecular weight of this compound.[10] This is a 42-unit increase from the starting aniline (m/z = 122), which corresponds to the addition of an acetyl group (CH₃CO). The fragmentation pattern can also be analyzed to further confirm the structure.
Conclusion
The synthesis of this compound is effectively monitored and its structure confirmed through a multi-faceted spectroscopic approach. FT-IR confirms the conversion of the primary amine to a secondary amide through the appearance of the characteristic amide C=O stretch. ¹H and ¹³C NMR spectroscopy provide a detailed map of the proton and carbon environments, highlighting the introduction of the acetyl group and the resulting electronic changes in the aromatic ring. Finally, mass spectrometry provides unequivocal evidence of the correct molecular weight. By systematically comparing the spectra of the product with its starting materials, researchers can achieve a high degree of confidence in the outcome of the synthesis, ensuring the integrity of their results.
References
- 1. orgchemboulder.com [orgchemboulder.com]
- 2. quora.com [quora.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. spectroscopyonline.com [spectroscopyonline.com]
- 5. Interpreting IR Spectra [chemistrysteps.com]
- 6. rockymountainlabs.com [rockymountainlabs.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Organic Synthesis International: GREEN ACETANILIDE SYNTHESIS AND SPECTRAL ANALYSIS [organicsynthesisinternational.blogspot.com]
- 10. This compound | 56891-59-9 | GCA89159 [biosynth.com]
A Comparative Guide to the Synthetic Routes of N-(4-amino-2-methylphenyl)acetamide
Executive Summary
N-(4-amino-2-methylphenyl)acetamide, a key building block in the synthesis of various dyes and pharmacologically active molecules, can be prepared through several synthetic pathways. This guide provides an in-depth comparison of the two most prevalent synthetic strategies, offering detailed experimental protocols, comparative data, and expert analysis to assist researchers in selecting the optimal route for their specific needs. We will explore a convergent approach starting from 2-methyl-4-nitroaniline and a linear sequence involving the selective acetylation of 2-methyl-p-phenylenediamine. Each route's advantages and limitations concerning yield, purity, cost-effectiveness, and scalability are critically evaluated.
Introduction
This compound, also known as 4-acetamido-3-methylaniline, is a substituted aniline derivative of significant interest in medicinal chemistry and materials science.[1][2] Its structural motif, featuring a primary amine and an acetamido group on a methylated phenyl ring, makes it a versatile intermediate for constructing more complex molecular architectures. The strategic placement of these functional groups allows for sequential chemical modifications, crucial in the development of novel compounds. This guide focuses on the practical aspects of its synthesis, providing a clear comparison of established laboratory-scale methods.
Overview of Primary Synthetic Strategies
The synthesis of this compound predominantly follows two logical and effective pathways, which are contrasted below:
-
Route 1: Acetylation followed by Nitro Reduction. This common multi-step synthesis begins with the acetylation of 2-methyl-4-nitroaniline. The resulting intermediate, N-(2-methyl-4-nitrophenyl)acetamide, is then subjected to a reduction of the nitro group to furnish the final product. This route is often favored for its well-defined intermediates and the commercial availability of the starting material.
-
Route 2: Selective Acetylation of a Diamine. A more direct approach involves the selective N-acetylation of 2-methyl-p-phenylenediamine. The challenge in this route lies in achieving mono-acetylation at the desired amino group, as the presence of two nucleophilic amino groups can lead to the formation of di-acetylated byproducts.
The choice between these routes depends on several factors, including the desired scale of the reaction, the availability and cost of starting materials and reagents, and the desired purity of the final product.
Detailed Analysis of Synthetic Routes
Route 1: From 2-Methyl-4-nitroaniline
This route is a robust and widely used method for the preparation of this compound. It involves two distinct chemical transformations: N-acetylation and nitro group reduction.
Principle and Rationale
The initial acetylation step serves a dual purpose: it introduces the required acetamido group and deactivates the aromatic ring towards certain side reactions. The subsequent reduction of the nitro group is a common and high-yielding transformation in organic synthesis. Various reducing agents can be employed, with tin(II) chloride in an acidic medium or catalytic hydrogenation being common choices for laboratory-scale preparations.
Experimental Protocol
Step A: Synthesis of N-(2-methyl-4-nitrophenyl)acetamide
-
Dissolution: In a 250 mL round-bottom flask equipped with a magnetic stirrer, dissolve 15.2 g (0.1 mol) of 2-methyl-4-nitroaniline in 100 mL of glacial acetic acid.
-
Acetylation: To the stirred solution, slowly add 11.2 mL (0.12 mol) of acetic anhydride.
-
Reaction: Heat the reaction mixture at 80°C for 1 hour.
-
Isolation: Cool the mixture to room temperature and then pour it into 500 mL of ice-cold water with vigorous stirring. The solid product will precipitate.
-
Purification: Collect the precipitate by vacuum filtration, wash thoroughly with water until the filtrate is neutral, and then dry the solid in a vacuum oven at 60°C. The expected yield of N-(2-methyl-4-nitrophenyl)acetamide is typically high, around 95%.
Step B: Synthesis of this compound
-
Reaction Setup: In a 500 mL three-necked flask equipped with a reflux condenser and a mechanical stirrer, suspend 19.4 g (0.1 mol) of N-(2-methyl-4-nitrophenyl)acetamide in 150 mL of ethanol.
-
Reduction: Heat the suspension to reflux. In a separate beaker, dissolve 56.4 g (0.25 mol) of tin(II) chloride dihydrate (SnCl₂·2H₂O) in 50 mL of concentrated hydrochloric acid. Add this solution portion-wise to the refluxing suspension over 30 minutes.
-
Reaction Completion: Continue refluxing for 2 hours, monitoring the reaction by Thin Layer Chromatography (TLC).
-
Work-up: Cool the reaction mixture to room temperature and slowly neutralize it with a saturated solution of sodium bicarbonate until the pH is approximately 8. A solid precipitate will form.
-
Extraction: Extract the product into ethyl acetate (3 x 100 mL). Combine the organic layers, wash with brine (100 mL), and dry over anhydrous sodium sulfate.
-
Isolation: Remove the solvent under reduced pressure to obtain the crude product.
-
Purification: Recrystallize the crude solid from an ethanol/water mixture to yield pure this compound as a crystalline solid. The typical yield for this step is in the range of 80-85%.
Visual Workflow
Caption: Workflow for the synthesis of this compound via Route 1.
Route 2: From 2-Methyl-p-phenylenediamine
This route offers a more atom-economical approach by directly acetylating a diamine. However, it requires careful control of reaction conditions to achieve selective mono-acetylation.
Principle and Rationale
The two amino groups in 2-methyl-p-phenylenediamine have different reactivities due to electronic and steric effects. The amino group para to the methyl group is slightly more activated, but the ortho-methyl group provides some steric hindrance. Selective acetylation can be achieved by using a limited amount of the acetylating agent and controlling the reaction temperature. Phenyl acetate is a milder acetylating agent that can offer better selectivity compared to the more reactive acetic anhydride.[3]
Experimental Protocol
-
Reaction Setup: In a 250 mL round-bottom flask, dissolve 12.2 g (0.1 mol) of 2-methyl-p-phenylenediamine in 100 mL of acetonitrile.
-
Acetylation: Cool the solution in an ice bath to 0-5°C. Slowly add a solution of 13.6 g (0.1 mol) of phenyl acetate in 20 mL of acetonitrile dropwise over 30 minutes, while maintaining the temperature below 5°C.
-
Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for an additional 4 hours. Monitor the reaction progress by TLC.
-
Isolation: Remove the solvent under reduced pressure.
-
Purification: The resulting residue will be a mixture of the desired product, unreacted starting material, and the di-acetylated byproduct. Purify the crude product using column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexane. The typical yield of the desired mono-acetylated product is around 50-60%.
Visual Workflow
Caption: Workflow for the synthesis of this compound via Route 2.
Comparative Analysis
| Feature | Route 1: From 2-Methyl-4-nitroaniline | Route 2: From 2-Methyl-p-phenylenediamine |
| Number of Steps | 2 | 1 |
| Overall Yield | ~75-80% | ~50-60% |
| Starting Material Cost | Generally lower | Can be higher |
| Reagent Cost | Moderate (SnCl₂, acetic anhydride) | Moderate (phenyl acetate) |
| Purification Method | Recrystallization | Column Chromatography |
| Scalability | More easily scalable | Challenging due to selectivity issues |
| Key Advantage | High yield and purity, straightforward purification | Fewer steps, more atom-economical |
| Key Disadvantage | Longer reaction sequence, use of heavy metals | Lower yield, requires chromatographic purification |
Conclusion and Recommendations
Both synthetic routes presented offer viable methods for the preparation of this compound.
Route 1 is highly recommended for researchers seeking a reliable, high-yielding synthesis that results in a product of high purity with a straightforward purification method. Its scalability makes it suitable for producing larger quantities of the compound.
Route 2 , while being a more direct and atom-economical approach, is hampered by challenges in achieving selective mono-acetylation, leading to lower yields and the necessity for chromatographic purification. This route may be more suitable for smaller-scale syntheses where access to 2-methyl-p-phenylenediamine is readily available and the researcher is comfortable with chromatographic separation techniques.
Ultimately, the choice of synthetic route will be dictated by the specific requirements of the research project, including the desired scale, purity, and available resources.
References
A Senior Application Scientist's Guide to Benchmarking Purification Methods for N-Arylacetamides
For Researchers, Scientists, and Drug Development Professionals
In the synthesis of N-arylacetamides, a class of compounds with significant importance in the pharmaceutical and chemical industries, achieving high purity is paramount. The efficacy and safety of the final product are directly dependent on the successful removal of unreacted starting materials, byproducts, and other impurities. This guide provides an in-depth, objective comparison of common purification methods for N-arylacetamides, supported by experimental data and field-proven insights. We will delve into the nuances of recrystallization, column chromatography, and preparative thin-layer chromatography (prep-TLC), using the synthesis of the well-known N-arylacetamide, paracetamol (acetaminophen), as a practical model.
The Critical Role of Purification in N-Arylacetamide Synthesis
N-arylacetamides are typically synthesized through the acylation of an aniline derivative. While the synthetic routes can be straightforward, the resulting crude product is rarely pure.[1] Impurities can include unreacted starting materials like 4-aminophenol, acylating agents such as acetic anhydride, and potential byproducts from side reactions.[2][3] The presence of these impurities can compromise the compound's biological activity, introduce toxicity, and interfere with downstream applications.[4][5] Therefore, an effective purification strategy is not just a procedural step but a critical determinant of product quality.
Comparative Analysis of Purification Techniques
The choice of purification method is a strategic decision based on factors such as the scale of the synthesis, the nature of the impurities, and the desired final purity. Here, we compare three widely used techniques: recrystallization, column chromatography, and preparative thin-layer chromatography.
| Parameter | Recrystallization | Column Chromatography | Preparative TLC |
| Principle | Differential solubility of the compound and impurities in a solvent at varying temperatures.[6] | Differential partitioning of components between a stationary phase and a mobile phase.[7] | Similar to column chromatography but on a flat plate with a thicker stationary phase.[8][9] |
| Typical Yield | High (can exceed 80-90% with optimization) | Moderate to High (typically 60-90%) | Low to Moderate (suitable for milligram scales).[9][10] |
| Purity Achievable | Good to Excellent (>99% possible) | Excellent (>99.5% achievable) | Good to Excellent |
| Time Consumption | Moderate (dissolution, cooling, and filtration steps) | High (column packing, elution, and fraction analysis) | Moderate to High |
| Cost | Low (requires solvent and basic glassware) | Moderate (requires silica gel, large volumes of solvent, and specialized glassware) | Moderate (requires specialized plates and developing chambers) |
| Scalability | Highly scalable from milligrams to kilograms | Scalable, but can become cumbersome and expensive at large scales | Limited to small quantities (typically <100 mg).[11] |
| Ideal For | Purifying large quantities of solid compounds with thermally stable properties.[12] | Separating complex mixtures and achieving very high purity.[13] | Small-scale purification, rapid separation of multiple components, and method development.[10] |
Experimental Deep Dive: Synthesis and Purification of Paracetamol
To provide a practical context, we will use the synthesis of paracetamol from 4-aminophenol and acetic anhydride as our model system.[2][3][14]
Synthesis of Crude Paracetamol
The synthesis of paracetamol is a classic example of N-acetylation.[3] In a typical laboratory procedure, 4-aminophenol is reacted with acetic anhydride.[2][3]
Caption: General workflow for the synthesis of crude paracetamol.
Purification Methodologies: Step-by-Step Protocols
1. Recrystallization: The Workhorse of Bulk Purification
Recrystallization is often the most efficient method for purifying solid organic compounds on a larger scale. The principle lies in the differential solubility of the desired compound and its impurities in a chosen solvent at different temperatures.[6]
Experimental Protocol:
-
Solvent Selection: An ideal solvent should dissolve the crude paracetamol sparingly at room temperature but readily at its boiling point.[15] Water or a mixture of ethanol and water is commonly used for paracetamol.[16]
-
Dissolution: The crude paracetamol is dissolved in a minimal amount of the hot solvent to create a saturated solution.[6][17]
-
Hot Filtration (Optional): If insoluble impurities are present, the hot solution is filtered to remove them.[17]
-
Crystallization: The hot, saturated solution is allowed to cool slowly and undisturbed. As the solution cools, the solubility of paracetamol decreases, leading to the formation of pure crystals.[6][16]
-
Isolation: The purified crystals are collected by vacuum filtration and washed with a small amount of cold solvent to remove any remaining soluble impurities.[17]
-
Drying: The crystals are then dried to remove residual solvent.
Caption: Step-by-step workflow for the recrystallization of paracetamol.
2. Column Chromatography: For High-Purity Separations
Column chromatography is a powerful technique for separating components of a mixture with high resolution.[13] It is particularly useful when dealing with complex mixtures or when very high purity is required.[13]
Experimental Protocol:
-
Stationary Phase and Solvent System Selection: Silica gel is a common stationary phase. The mobile phase (eluent) is chosen based on preliminary analysis by thin-layer chromatography (TLC) to achieve good separation of paracetamol from its impurities. A typical system could be a mixture of ethyl acetate and hexane.[18]
-
Column Packing: A glass column is carefully packed with a slurry of silica gel in the eluent to create a uniform stationary phase.
-
Sample Loading: The crude paracetamol is dissolved in a minimal amount of the eluent and carefully loaded onto the top of the silica gel bed.
-
Elution: The eluent is passed through the column, and the different components of the mixture travel down the column at different rates based on their affinity for the stationary phase.
-
Fraction Collection: The eluent is collected in a series of fractions.[7]
-
Analysis and Isolation: Each fraction is analyzed by TLC to identify those containing the pure paracetamol. These fractions are then combined, and the solvent is evaporated to yield the purified product.
Caption: Workflow for the purification of paracetamol via column chromatography.
3. Preparative Thin-Layer Chromatography (Prep-TLC): For Small-Scale Purification
Preparative TLC is a variation of analytical TLC that allows for the isolation of small quantities of material.[10] It is particularly useful for rapid, small-scale purifications or for separating compounds with very similar polarities.[11]
Experimental Protocol:
-
Plate and Solvent Selection: A preparative TLC plate with a thicker silica gel layer (0.5-2.0 mm) is used.[8] The developing solvent system is optimized using analytical TLC.
-
Sample Application: The crude paracetamol is dissolved in a volatile solvent and applied as a narrow band near the bottom of the plate.[19]
-
Development: The plate is placed in a sealed chamber containing the developing solvent. The solvent moves up the plate by capillary action, separating the components of the mixture.
-
Visualization: The separated bands are visualized, typically under UV light.
-
Scraping and Extraction: The band corresponding to the pure paracetamol is carefully scraped from the plate.[10]
-
Isolation: The desired compound is extracted from the silica gel using a polar solvent, followed by filtration and evaporation of the solvent.[19]
Caption: Workflow for the purification of paracetamol using preparative TLC.
Purity Assessment: Validating the Outcome
Regardless of the purification method employed, the final purity of the N-arylacetamide must be rigorously assessed. Common analytical techniques include:
-
Melting Point Determination: A sharp melting point range close to the literature value is a good indicator of purity.[20]
-
Thin-Layer Chromatography (TLC): A single spot on a TLC plate developed in an appropriate solvent system suggests high purity.
-
Spectroscopic Methods:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information and can be used for quantitative purity assessment (qNMR).[5][21]
-
High-Performance Liquid Chromatography (HPLC): A highly sensitive method for quantifying purity and detecting trace impurities.[21]
-
Mass Spectrometry (MS): Confirms the molecular weight of the compound and can help identify impurities.[21]
-
Conclusion: Selecting the Optimal Purification Strategy
The choice of the most efficient purification method for N-arylacetamides is a multi-faceted decision.
-
Recrystallization stands out for its simplicity, cost-effectiveness, and scalability, making it the preferred method for large-scale purification of solid products.
-
Column chromatography offers superior separation power and is ideal for complex mixtures or when the highest level of purity is essential, albeit at a higher cost and with greater time investment.
-
Preparative TLC provides a rapid and effective solution for small-scale purifications and is an excellent tool for method development and isolating minor components.
By understanding the principles, advantages, and limitations of each technique, researchers and drug development professionals can make informed decisions to achieve the desired purity of their N-arylacetamide products, ensuring both quality and efficacy.
References
- 1. physics.emu.edu.tr [physics.emu.edu.tr]
- 2. pubs.acs.org [pubs.acs.org]
- 3. uwaterloo.ca [uwaterloo.ca]
- 4. The Purification of Organic Compound: Techniques and Applications - Reachem [reachemchemicals.com]
- 5. Analytical Methods for Assessing Drug Purity and Quality “A Critical Evaluation” [ijaresm.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. organomation.com [organomation.com]
- 9. sorbtech.com [sorbtech.com]
- 10. How To [chem.rochester.edu]
- 11. chemrxiv.org [chemrxiv.org]
- 12. Purification of Organic Compounds- Purification Methods in Chemistry [allen.in]
- 13. column-chromatography.com [column-chromatography.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. youtube.com [youtube.com]
- 16. rsc.org [rsc.org]
- 17. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 18. benchchem.com [benchchem.com]
- 19. researchgate.net [researchgate.net]
- 20. moravek.com [moravek.com]
- 21. benchchem.com [benchchem.com]
Safety Operating Guide
A Researcher's Guide to the Proper Disposal of N-(4-amino-2-methylphenyl)acetamide
As a Senior Application Scientist, my primary objective extends beyond the application of chemical compounds to encompass their entire lifecycle within the laboratory, including their safe and compliant disposal. The proper handling of waste is not merely a regulatory hurdle; it is a fundamental pillar of responsible research, ensuring the safety of personnel and the protection of our environment. This guide provides a detailed, step-by-step protocol for the disposal of N-(4-amino-2-methylphenyl)acetamide, grounded in established safety principles and regulatory frameworks.
Hazard Identification & Risk Assessment: The Foundation of Safe Disposal
Before any disposal protocol can be implemented, a thorough understanding of the compound's intrinsic hazards is essential. This compound is classified with specific health risks that directly inform handling and disposal requirements. The causality is simple: we cannot safely dispose of what we do not understand.
According to safety data sheets (SDS), this compound presents the following hazards:
-
Skin Irritation (Category 2) : Causes skin irritation upon contact.[1][2]
-
Serious Eye Irritation (Category 2) : Poses a significant risk of irritation if it comes into contact with the eyes.[1][2][3]
-
Specific Target Organ Toxicity (Single Exposure, Category 3) : May cause respiratory irritation if inhaled.[1][2]
While this specific compound may not be listed as a carcinogen, it belongs to the broader family of aromatic amines and acetamides. Some related compounds are suspected of causing cancer, and aromatic amines as a class can be incompatible with various substances, necessitating a cautious and conservative approach to waste management.[4][5][6]
Table 1: GHS Hazard Classification & Recommended Personal Protective Equipment (PPE)
| Hazard Classification | GHS Code | Required Personal Protective Equipment (PPE) |
| Skin Irritation | H315 | Chemical-resistant gloves (e.g., Nitrile rubber), Lab coat |
| Serious Eye Irritation | H319 | Safety goggles with side-shields or a face shield[7] |
| Respiratory Irritation | H335 | Use only in a well-ventilated area, preferably a chemical fume hood[2][8] |
The Core Disposal Workflow: A Step-by-Step Protocol
The disposal of this compound must be treated as a hazardous waste stream unless confirmed otherwise by your institution's Environmental Health and Safety (EHS) department.[8] This workflow ensures compliance with the Resource Conservation and Recovery Act (RCRA), the primary federal law governing the disposal of solid and hazardous waste.[9][10]
Step 1: Waste Characterization and Segregation
The first principle of waste management is that the generator of the waste is responsible for its classification.[2][11]
-
Characterize : Treat all waste containing this compound (including pure compound, solutions, and contaminated labware) as hazardous waste.
-
Segregate : Proper segregation is crucial to prevent dangerous chemical reactions within a waste container.[10]
-
Keep this waste stream separate from incompatible materials, particularly strong oxidizing agents, strong acids, and strong bases.[12] Aromatic amines are basic and can react exothermically with acids.[4]
-
Segregate solid waste (e.g., contaminated filter paper, gloves) from liquid waste (e.g., spent reaction mixtures, solvent rinses).[8]
-
Step 2: Containment and Labeling
Containment protocols are designed to prevent leaks and environmental contamination.
-
Select a Compatible Container : Use a robust, leak-proof container that can be securely sealed.[9][13] For solid waste, a sealable plastic bag or a wide-mouthed plastic drum may be appropriate. For liquids, use a container designed for chemical waste.
-
Label Correctly : Improperly labeled containers are a common and serious regulatory violation.[9] The label must clearly state:
-
The words "Hazardous Waste "[8]
-
The full chemical name: "This compound "
-
A clear description of the waste (e.g., "Solid waste contaminated with...")
-
The associated hazards (e.g., "Irritant")
-
Step 3: Accumulation and Storage
Waste must be stored safely in a designated Satellite Accumulation Area (SAA) before collection.[13]
-
Secure Storage : Store the sealed and labeled waste container in your lab's designated SAA.
-
Keep Containers Closed : Waste containers must remain sealed at all times except when you are actively adding waste.[8][9] This prevents the release of vapors and protects personnel from exposure.
Step 4: Final Disposition
Under no circumstances should this compound or its waste be disposed of in the standard trash or poured down the drain.[2][8][11]
-
Contact EHS : Arrange for the pickup of your hazardous waste through your institution's EHS department or a licensed hazardous waste disposal contractor.[10] These professionals are trained to handle transport and final disposal in compliance with all federal, state, and local regulations.[2]
Disposal Decision Workflow
Caption: Decision workflow for the disposal of this compound.
Emergency Procedures: Spill and Exposure Management
Accidents can happen, and a prepared researcher is a safe researcher. Follow these steps in the event of a spill or personal exposure.
Small Spill Cleanup (Solid)
-
Ensure Safety : Cordon off the area and ensure the space is well-ventilated. Wear all required PPE, including gloves, safety goggles, and a lab coat.[11]
-
Containment : Prevent the powder from becoming airborne.[8] Do not dry sweep.
-
Cleanup : Gently sweep or vacuum the spilled material and place it into a suitable, labeled container for hazardous waste disposal.[7][11]
-
Decontamination : Clean the spill area with an appropriate solvent and then soap and water. Collect all cleaning materials as hazardous waste.
Personal Exposure First Aid
-
Skin Contact : Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[1] If skin irritation persists, seek medical advice.[1][2]
-
Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, including under the eyelids.[3][11] Remove contact lenses if present and easy to do.[3] Seek immediate medical attention.
-
Inhalation : Move the individual to fresh air.[1] If they feel unwell, call a poison center or doctor.[2]
-
Ingestion : Clean the mouth with water and drink plenty of water afterward. Seek medical attention if symptoms occur.[1]
By adhering to this comprehensive disposal guide, you contribute to a culture of safety and environmental stewardship, ensuring that your valuable research does not come at the expense of personal or ecological well-being.
References
- 1. fishersci.ie [fishersci.ie]
- 2. aksci.com [aksci.com]
- 3. fishersci.com [fishersci.com]
- 4. echemi.com [echemi.com]
- 5. pentachemicals.eu [pentachemicals.eu]
- 6. tri-iso.com [tri-iso.com]
- 7. angenechemical.com [angenechemical.com]
- 8. benchchem.com [benchchem.com]
- 9. pfw.edu [pfw.edu]
- 10. Best Practices for Hazardous Waste Disposal - AEG Environmental [aegenviro.com]
- 11. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 12. nj.gov [nj.gov]
- 13. epa.gov [epa.gov]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
